Product packaging for (4-Aminocyclohexyl)methanol(Cat. No.:CAS No. 89854-94-4)

(4-Aminocyclohexyl)methanol

Cat. No.: B3021549
CAS No.: 89854-94-4
M. Wt: 129.2 g/mol
InChI Key: GHUJZOFJZVGTSN-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.
  • Packaging may vary depending on the PRODUCTION BATCH.

Description

(4-Aminocyclohexyl)methanol is a useful research compound. Its molecular formula is C7H15NO and its molecular weight is 129.2 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C7H15NO B3021549 (4-Aminocyclohexyl)methanol CAS No. 89854-94-4

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

(4-aminocyclohexyl)methanol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H15NO/c8-7-3-1-6(5-9)2-4-7/h6-7,9H,1-5,8H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GHUJZOFJZVGTSN-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(CCC1CO)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H15NO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID701347686
Record name trans-4-Aminocyclohexanemethanol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID701347686
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

129.20 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1467-84-1, 89854-94-4, 30134-98-6
Record name trans-4-Aminocyclohexanemethanol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID701347686
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name (4-Aminocyclohex-1-yl)methanol
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.
Record name [(1r,4r)-4-aminocyclohexyl]methanol
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.
Record name [(1s,4s)-4-aminocyclohexyl]methanol
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Foundational & Exploratory

(4-Aminocyclohexyl)methanol chemical properties and structure

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Technical Guide to (4-Aminocyclohexyl)methanol: Properties, Structure, and Applications

Introduction

This compound is a bifunctional organic compound featuring a cyclohexane scaffold substituted with both a primary amine and a primary alcohol (in the form of a methylol group). This unique structural arrangement makes it a highly versatile building block in the fields of medicinal chemistry, drug discovery, and materials science. Its cyclohexane core provides a non-aromatic, three-dimensional framework that is prevalent in many biologically active molecules, while the orthogonal reactivity of the amino and hydroxyl groups allows for sequential and controlled chemical modifications.

This guide serves as a technical resource for researchers, scientists, and drug development professionals. It moves beyond a simple recitation of properties to provide a deeper understanding of the molecule's stereochemistry, synthetic pathways, analytical characterization, and reactivity. By explaining the causality behind experimental choices and grounding claims in authoritative references, this document aims to empower scientists to effectively utilize this compound in their research endeavors.

Section 1: Molecular Structure and Physicochemical Properties

Structural Elucidation

The core structure of this compound consists of a saturated six-membered carbocyclic ring. The key functional groups, an amino group (-NH₂) and a hydroxymethyl group (-CH₂OH), are positioned at a 1,4-relationship on this ring. This substitution pattern leads to the existence of stereoisomers, which is a critical consideration for its application, particularly in pharmaceuticals where stereochemistry dictates biological activity.[1]

Stereoisomerism: cis and trans

The 1,4-disubstituted cyclohexane ring gives rise to two diastereomers: cis and trans. In the more stable chair conformation, the substituents can occupy either axial or equatorial positions.

  • trans Isomer: The two substituents are on opposite faces of the ring. In the most stable chair conformation, both the amino and hydroxymethyl groups can occupy equatorial positions, minimizing steric strain. This is generally the thermodynamically more stable isomer.

  • cis Isomer: The substituents are on the same face of the ring. In any chair conformation, one group will be in an equatorial position and the other in an axial position, leading to higher conformational energy compared to the trans isomer.

The specific isomer used in a synthetic pathway can have a profound impact on the final product's properties and efficacy.

Caption: Chair conformations of trans and cis isomers.

Physicochemical Properties

The following table summarizes the key physicochemical properties of this compound. Note that different CAS numbers are assigned to the mixture and its individual stereoisomers.

PropertyValueReference(s)
Molecular Formula C₇H₁₅NO
Molecular Weight 129.20 g/mol
CAS Number (Mixture) 1504-49-0[2][3]
CAS Number (trans) 1467-84-1[4][5]
CAS Number (cis) 30134-98-6[6]
Appearance Colorless to pale yellow liquid or solid[7]
Solubility Soluble in water and various organic solvents[7]
Topological Polar Surface Area (TPSA) 46.25 Ų[4]
logP 0.4962[4]

Section 2: Synthesis and Purification

Synthetic Strategy: Catalytic Hydrogenation

A robust and common method for the synthesis of this compound is the catalytic hydrogenation of an aromatic precursor, such as 4-aminobenzoic acid or its esters. This approach is advantageous as it reduces both the aromatic ring and the carboxylic acid (or ester) functionality in a single strategic operation, although it often requires harsh conditions. The choice of catalyst and reaction conditions is critical for achieving high yield and influencing the cis/trans isomer ratio.[8] Ruthenium-on-carbon (Ru/C) is a frequently employed catalyst for the hydrogenation of aromatic rings under pressure.[8]

G Start 4-Aminobenzoic Acid (Precursor) Step1 Catalytic Hydrogenation (e.g., Ru/C, H₂, High Pressure) Start->Step1 Intermediate This compound (Cis/Trans Mixture) Step1->Intermediate Step2 Purification / Isomer Separation (Crystallization or Chromatography) Intermediate->Step2 Product_trans Trans-(4-Aminocyclohexyl)methanol Step2->Product_trans Product_cis Cis-(4-Aminocyclohexyl)methanol Step2->Product_cis

Caption: General synthetic workflow for this compound.

Exemplary Synthesis Protocol: Hydrogenation of p-Aminobenzoic Acid

This protocol is an illustrative example based on established procedures for the reduction of substituted benzoic acids.[8] Caution: This reaction involves high-pressure hydrogen and should only be performed by trained personnel in an appropriate high-pressure reactor (autoclave).

Materials:

  • p-Aminobenzoic acid

  • 5% Ruthenium on Carbon (Ru/C) catalyst

  • 10% Sodium Hydroxide (NaOH) aqueous solution

  • High-pressure autoclave reactor with stirring mechanism

  • Filtration apparatus (e.g., Celite pad)

Procedure:

  • Reactor Charging: In a suitable autoclave, charge p-aminobenzoic acid (1.0 eq.), 5% Ru/C catalyst (e.g., 25 wt% of the substrate), and an aqueous solution of 10% NaOH.[8] The basic solution is used to deprotonate the carboxylic acid, forming a water-soluble carboxylate that is amenable to reduction.

  • Hydrogenation: Seal the autoclave. Purge the system several times with nitrogen, followed by hydrogen gas. Pressurize the reactor with hydrogen to the desired pressure (e.g., 15 bar).[8]

  • Reaction: Begin stirring and heat the mixture to a target temperature (e.g., 100°C).[8] The reaction progress should be monitored by a suitable technique, such as thin-layer chromatography (TLC) or high-performance liquid chromatography (HPLC), by analyzing aliquots for the disappearance of the starting material.

  • Work-up: Once the reaction is complete, cool the reactor to room temperature and carefully vent the hydrogen gas. Purge the system with nitrogen.

  • Catalyst Removal: Filter the reaction mixture through a pad of Celite to remove the heterogeneous Ru/C catalyst. Wash the filter cake with water.

  • Isolation: The resulting aqueous solution contains the sodium salt of the product mixture. The product can be isolated by appropriate extraction or crystallization techniques, which may also begin to separate the cis and trans isomers.

Isomer Separation

Separating the cis and trans diastereomers is crucial for many applications. A common industrial strategy involves selective crystallization.[9] By treating a cis/trans mixture with a specific solvent, such as acetonitrile, it is often possible to selectively precipitate one isomer (typically the more symmetric and less soluble trans isomer) in high purity, leaving the other isomer in the mother liquor.[9]

Section 3: Spectroscopic Characterization

Unambiguous structural confirmation and determination of isomeric purity require a suite of spectroscopic techniques.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR is the most powerful tool for distinguishing between the cis and trans isomers of this compound. The key lies in the analysis of the chemical shifts and, more importantly, the coupling constants of the protons attached to C1 and C4 (the carbon atoms bearing the substituents).[10]

Causality of Spectral Differences:

  • Chemical Shift: In the trans isomer, where both groups are equatorial, the protons on C1 and C4 are axial. In the cis isomer, one of these protons is axial and the other is equatorial. This difference in the magnetic environment leads to distinct chemical shifts.

  • Coupling Constants (J-values): The magnitude of the coupling constant between adjacent protons depends on the dihedral angle between them. Axial-axial couplings (J_ax,ax) are typically large (8-13 Hz), while axial-equatorial (J_ax,eq) and equatorial-equatorial (J_eq,eq) couplings are smaller (2-5 Hz). By observing a large coupling constant for the C1 or C4 proton, one can confidently assign the trans stereochemistry.[10]

A Obtain ¹H NMR Spectrum of Sample B Identify Signals for Protons on C1 and C4 A->B C Analyze Signal Multiplicity and Measure Coupling Constants (J-values) B->C D Large J-value (8-13 Hz) observed? (Indicates axial-axial coupling) C->D E Assign as Trans Isomer D->E Yes F Assign as Cis Isomer / Mixture D->F No

Caption: Logic for NMR-based isomer identification.

Protocol for NMR Sample Preparation: [10]

  • Weighing: Accurately weigh 5-10 mg of the sample for ¹H NMR or 20-50 mg for ¹³C NMR.

  • Solvent Selection: Choose a suitable deuterated solvent. Methanol-d₄ (CD₃OD) or Deuterium Oxide (D₂O) are common choices.[10][11]

  • Dissolution: Dissolve the sample in ~0.6-0.7 mL of the chosen solvent in a clean vial.

  • Transfer: Carefully transfer the solution into a 5 mm NMR tube.

Infrared (IR) Spectroscopy

IR spectroscopy is useful for confirming the presence of the key functional groups.

  • O-H Stretch: A strong, broad absorption band is expected in the region of 3200-3400 cm⁻¹ due to the hydroxyl group, characteristic of hydrogen-bonded alcohols.[12]

  • N-H Stretch: A medium intensity, somewhat broad absorption in the 3300-3500 cm⁻¹ region, often appearing as a doublet for a primary amine. This may overlap with the O-H band.

  • C-H Stretch: Absorptions just below 3000 cm⁻¹ are characteristic of the C-H bonds in the saturated cyclohexane ring.

  • C-O Stretch: A strong absorption in the 1000-1200 cm⁻¹ region indicates the C-O single bond.[12]

Mass Spectrometry (MS)

In mass spectrometry, this compound is expected to show a molecular ion peak [M]⁺ corresponding to its molecular weight (129.20). Common fragmentation patterns would include the loss of water ([M-18]⁺) or the loss of the aminomethyl group.

Section 4: Chemical Reactivity and Applications

Reactivity Profile

The bifunctional nature of this compound allows for a wide range of chemical transformations. The amine group can readily undergo nucleophilic reactions such as acylation, alkylation, and reductive amination. The primary alcohol can be oxidized to an aldehyde or carboxylic acid, or converted into esters and ethers. The ability to protect one functional group while reacting the other provides a powerful tool for multi-step synthesis.

Applications in Drug Discovery

The 1,4-substituted cyclohexane motif is a valuable scaffold in medicinal chemistry, often used as a bioisostere for a phenyl ring to improve properties like solubility and metabolic stability.[13] this compound serves as a versatile starting material or intermediate for creating more complex molecules with potential therapeutic effects.[14] Its ability to act as a linker in bifunctional molecules, such as Proteolysis Targeting Chimeras (PROTACs) or Antibody-Drug Conjugates (ADCs), is an area of growing interest.[4][15]

Applications in Other Industries

Beyond pharmaceuticals, this compound is a precursor in the synthesis of agrochemicals and dyes, where its structure can be modified to create active ingredients or produce specific colorants.[14]

Section 5: Safety and Handling

This compound should be handled with standard laboratory precautions. While comprehensive toxicological data is limited, compounds of this class (amino alcohols) can be irritants to the skin and eyes and may be harmful if ingested or inhaled.[16][17]

  • Handling: Use in a well-ventilated fume hood. Wear appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat.

  • Storage: Store in a tightly sealed container in a cool, dry place under an inert atmosphere to prevent oxidation and moisture absorption.[3]

Conclusion

This compound is more than a simple chemical reagent; it is a sophisticated building block whose utility is defined by its stereochemistry and the orthogonal reactivity of its functional groups. A thorough understanding of its synthesis, purification, and detailed spectroscopic analysis—particularly the NMR techniques used to differentiate its cis and trans isomers—is paramount for its effective application. For researchers in drug development and materials science, this compound offers a robust and versatile platform for the design and synthesis of novel and complex molecular architectures.

References

cis and trans isomers of (4-Aminocyclohexyl)methanol

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Technical Guide to the Cis and Trans Isomers of (4-Aminocyclohexyl)methanol

Authored by: A Senior Application Scientist

Abstract

The stereoisomers of this compound, a key bifunctional building block in pharmaceutical and materials science, exhibit distinct physicochemical properties and reactivity profiles dictated by their spatial arrangement. The differentiation, separation, and selective synthesis of the cis and trans isomers are critical for controlling the topology of resulting polymers and the pharmacological activity of drug candidates. This technical guide provides a comprehensive exploration of the core principles governing the behavior of these isomers, from thermodynamic stability to spectroscopic characterization. We will delve into field-proven methodologies for their synthesis, separation, and analysis, offering not just protocols but the underlying scientific rationale to empower researchers in their application.

Foundational Principles: Stereoisomerism in 1,4-Disubstituted Cyclohexanes

The cyclohexane ring is not a planar hexagon; it predominantly adopts a low-energy "chair" conformation to minimize angular and torsional strain. In this conformation, the twelve hydrogen atoms (or substituents) occupy two distinct types of positions: six are axial, pointing perpendicular to the mean plane of the ring, and six are equatorial, pointing outwards from the perimeter of the ring.[1]

For a 1,4-disubstituted cyclohexane like this compound, the spatial relationship between the amino (-NH₂) and hydroxymethyl (-CH₂OH) groups gives rise to two geometric isomers: cis and trans.

  • Cis Isomer: Both substituents are on the same face of the ring. In any given chair conformation, one substituent must be in an axial position while the other is equatorial.[2]

  • Trans Isomer: The substituents are on opposite faces of the ring. This allows for a chair conformation where both groups can occupy equatorial positions.[2]

This seemingly subtle difference has profound implications for the stability and properties of the isomers.

The Energetic Landscape: Why Trans is the Thermodynamically Favored Isomer

The relative thermodynamic stability of cyclohexane conformers is dominated by steric effects, specifically the destabilizing interactions known as 1,3-diaxial interactions .[3] An axial substituent experiences steric repulsion from the two other axial hydrogens on the same side of the ring. Equatorial positions are less sterically hindered and therefore more energetically favorable.[1]

  • Trans-(4-Aminocyclohexyl)methanol: The most stable conformation places both the large -NH₂ and -CH₂OH groups in equatorial positions (diequatorial). This arrangement minimizes 1,3-diaxial interactions, resulting in the lowest energy and most thermodynamically stable state.[3]

  • Cis-(4-Aminocyclohexyl)methanol: The cis isomer is constrained to have one axial and one equatorial substituent at all times. The molecule can undergo a "ring flip" to interchange these positions, but it can never achieve a lower-energy diequatorial state. This unavoidable axial substituent introduces significant steric strain, rendering the cis isomer less stable than the trans isomer.[3][4]

The preference for a substituent to occupy an equatorial position is quantified by its "A-value," which represents the Gibbs free energy difference between the axial and equatorial conformers.[3] Larger groups have larger A-values. For the cis isomer, the equilibrium between the two possible chair-flipped conformations will favor the one where the sterically bulkier group occupies the equatorial position.[3]

G Thermodynamic Stability of this compound Isomers cluster_trans Trans Isomer cluster_cis Cis Isomer cluster_stability trans_eq Diequatorial (Both groups Equatorial) trans_ax Diaxial (Both groups Axial) trans_eq->trans_ax Ring Flip (High Energy Barrier) Stable More Stable (Lower Energy) trans_eq->Stable Favored State (Minimal Steric Strain) cis_ax_eq Axial-Equatorial cis_eq_ax Equatorial-Axial cis_ax_eq->cis_eq_ax Ring Flip Unstable Less Stable (Higher Energy) cis_ax_eq->Unstable Inevitable Steric Strain (1,3-Diaxial Interactions)

Caption: Energy landscape of cis and trans isomers.

Physicochemical Properties: A Comparative Overview

The structural differences between the cis and trans isomers manifest in their physical properties. The greater stability and more regular packing ability of the trans isomer often lead to a higher melting point and different solubility profiles compared to the cis isomer.

Propertycis-(4-Aminocyclohexyl)methanoltrans-(4-Aminocyclohexyl)methanol
CAS Number 30134-98-6[5][6]1467-84-1[7][8]
Molecular Formula C₇H₁₅NO[5]C₇H₁₅NO[7]
Molecular Weight 129.20 g/mol [5]129.20 g/mol [7]
Appearance Data not widely availableWhite to off-white solid[9]
Melting Point Data not widely available146-148 °C[9]
Boiling Point Data not widely available~219 °C (Predicted)[9]
Storage 2-8 °C[5]2-8 °C, Inert atmosphere[9]

Synthesis and Isomer Separation: The Core Challenge

Most common synthetic routes to this compound produce a mixture of cis and trans isomers, making the subsequent separation a critical and often challenging step.

Common Synthetic Pathways

A prevalent strategy involves the catalytic hydrogenation of an aromatic precursor, such as p-aminobenzoic acid or its esters. This reduction of the aromatic ring is typically performed under high pressure and temperature using catalysts like Ruthenium on Carbon (Ru/C) or Raney Nickel.[10][11] The stereochemical outcome (the cis:trans ratio) is highly dependent on the catalyst, solvent, and reaction conditions.

Another approach is the reductive amination of 4-oxocyclohexanecarboxylate esters, followed by reduction of the ester group. More recently, chemo-enzymatic methods employing ketoreductases (KREDs) and amine transaminases (ATAs) have been explored to achieve higher diastereoselectivity.[12][13]

G General Synthesis & Separation Workflow cluster_synthesis Synthesis cluster_separation Separation cluster_products Purified Products Start Aromatic Precursor (e.g., p-Aminobenzoic Acid Ester) Reaction Catalytic Hydrogenation (e.g., Ru/C, H₂, high P, T) Start->Reaction Mixture Cis/Trans Isomer Mixture Reaction->Mixture Sep_Method Separation Technique Mixture->Sep_Method Chromo Chromatography (e.g., HPLC, CPC) Sep_Method->Chromo Cryst Fractional Crystallization (e.g., of salts) Sep_Method->Cryst Enzyme Enzymatic Resolution Sep_Method->Enzyme Cis Pure Cis Isomer Chromo->Cis Trans Pure Trans Isomer Chromo->Trans Cryst->Trans Often isolates the more stable /less soluble isomer Enzyme->Cis Enzyme->Trans

Caption: Synthesis leading to an isomer mixture and subsequent separation pathways.

Separation Protocols

The choice of separation technique depends on the scale of the operation, the required purity, and the specific properties of the isomers.

Protocol 1: Separation by Fractional Crystallization of Hydrochloride Salts

This method leverages potential differences in the crystal lattice energy and solubility of the diastereomeric salts. It is often effective for isolating the more stable, less soluble trans isomer.[14]

  • Salt Formation: Dissolve the crude cis/trans mixture of this compound in a suitable alcohol, such as methanol or ethanol.

  • Acidification: Cool the solution in an ice bath and slowly add a stoichiometric equivalent of concentrated hydrochloric acid or pass anhydrous HCl gas through the solution. The hydrochloride salts will precipitate.

  • Initial Crystallization: Allow the mixture to stand at a reduced temperature (e.g., 4 °C) for several hours to maximize the precipitation of the less soluble salt (typically the trans isomer).

  • Isolation: Collect the precipitate by vacuum filtration and wash with a small amount of cold solvent. This initial solid will be enriched in the trans isomer.

  • Recrystallization: Purify the enriched solid by recrystallizing from a suitable solvent system (e.g., methanol/ether). The purity of the crystals should be checked after each recrystallization step by NMR or HPLC.

  • Cis Isomer Recovery: The cis isomer will be concentrated in the mother liquor from the initial filtration. The solvent can be evaporated, and the resulting residue can be purified by other means, such as chromatography.

Protocol 2: Preparative Chromatographic Separation

High-Performance Liquid Chromatography (HPLC) is a powerful tool for separating isomers with high resolution.[15][16] For amines, reversed-phase or hydrophilic interaction liquid chromatography (HILIC) can be effective.

  • Column Selection: Choose a suitable stationary phase. A C18 column is a common starting point for reversed-phase HPLC. For these polar amines, a polar-embedded or HILIC column might provide better selectivity.

  • Mobile Phase Optimization: Develop an isocratic or gradient mobile phase. A typical mobile phase for reversed-phase separation could be a mixture of water and acetonitrile or methanol with an additive like trifluoroacetic acid (TFA) or formic acid to ensure the analytes are protonated and exhibit good peak shape. For HILIC, a high organic content (e.g., acetonitrile) with a small amount of aqueous buffer is used.

  • Method Development: Inject an analytical-scale sample of the mixture to optimize the separation, adjusting the mobile phase composition and gradient to achieve baseline resolution (Resolution > 1.5).

  • Scale-Up: Once an effective analytical method is established, scale up to a preparative HPLC system with a larger diameter column to process larger quantities of the mixture.

  • Fraction Collection: Collect the eluent in fractions corresponding to the elution times of the cis and trans peaks.

  • Product Isolation: Combine the pure fractions for each isomer and remove the mobile phase solvents under reduced pressure to yield the purified products.

Spectroscopic Characterization: Unambiguous Isomer Identification

Nuclear Magnetic Resonance (NMR) spectroscopy is the most definitive and readily available technique for distinguishing between the cis and trans isomers in solution.[17] The key lies in analyzing the signals of the protons attached to C1 (-CH -OH) and C4 (-CH -NH₂), which are now obsolete and replaced by -CH₂OH and -NH₂ on a cyclohexane backbone. The correct protons to analyze are the methine protons on C1 (-CH -CH₂OH) and C4 (-CH -NH₂). Their chemical shifts and, more importantly, their coupling constants are highly sensitive to their axial or equatorial orientation.[17]

The Logic of NMR Differentiation

In the stable trans isomer, both the C1 and C4 protons are axial. An axial proton has a large (dihedral angle ≈ 180°) coupling to its adjacent axial protons, resulting in a large spin-spin coupling constant (J value), typically in the range of 10-13 Hz.[17]

In the cis isomer, one proton (e.g., H1) is equatorial and the other (H4) is axial (or vice-versa). An equatorial proton exhibits smaller couplings to its adjacent axial and equatorial protons (dihedral angles ≈ 60°), with typical J values in the range of 2-5 Hz.[17] This difference in coupling constants provides a clear fingerprint for each isomer.

G NMR Differentiation Logic cluster_trans_nmr Trans NMR Signature cluster_cis_nmr Cis NMR Signature Isomer Isomer in Solution Trans Trans Isomer (Diequatorial substituents) Isomer->Trans Cis Cis Isomer (Axial/Equatorial substituents) Isomer->Cis Trans_H H1 and H4 are Axial Trans->Trans_H Cis_H One H is Axial, One is Equatorial Cis->Cis_H Trans_J Large Coupling Constant (J ≈ 10-13 Hz) 'Triplet of triplets' Trans_H->Trans_J Cis_J Small Coupling Constant (J ≈ 2-5 Hz) 'Broad multiplet' Cis_H->Cis_J

Caption: Differentiating cis and trans isomers using proton NMR coupling constants.

Protocol 3: NMR Sample Preparation and Analysis
  • Sample Preparation: Dissolve approximately 5-10 mg of the purified isomer or isomer mixture in 0.6-0.7 mL of a suitable deuterated solvent (e.g., D₂O, CD₃OD, or DMSO-d₆) in a clean NMR tube.[17]

  • Data Acquisition: Acquire ¹H NMR spectra on a high-field spectrometer (≥300 MHz).

  • Spectral Analysis:

    • Identify the multiplets corresponding to the H1 and H4 protons. In the related compound 4-aminocyclohexanol, the H1 proton (next to -OH) in the cis isomer is equatorial and resonates at a lower field (~3.96 ppm) compared to the axial H1 proton in the trans isomer (~3.58 ppm). A similar trend is expected for this compound.[17]

    • Measure the coupling constants for these multiplets. A large splitting pattern indicates the trans isomer, while a narrow, complex multiplet suggests the cis isomer.

    • Acquire a ¹³C NMR spectrum for further confirmation. The chemical shifts of the ring carbons will also differ between the two isomers due to stereochemical effects.

X-Ray Crystallography: The Definitive Structure

For unambiguous proof of stereochemistry in the solid state, single-crystal X-ray diffraction is the gold standard.[18][19] This technique determines the precise three-dimensional arrangement of atoms in a crystal, providing definitive confirmation of the cis or trans configuration and the exact chair conformation adopted in the crystal lattice.[20] The primary challenge for this method is growing a single crystal of sufficient quality.[18]

Applications in Research and Development

The utility of this compound as a chemical intermediate is unlocked when its isomers are available in pure form.

  • Trans Isomer: The linear and rigid structure of the trans isomer makes it a valuable monomer for the synthesis of high-performance polymers like polyamides and polyurethanes, imparting thermal stability and mechanical strength. It is also used as an intermediate for active pharmaceutical ingredients (APIs).[21][22]

  • Cis Isomer: The kinked geometry of the cis isomer can be used to disrupt polymer chain packing, leading to materials with different properties, such as increased solubility or lower crystallinity.

Conclusion

The are not interchangeable. Their distinct stereochemistry, governed by the principles of cyclohexane conformational analysis, leads to significant differences in thermodynamic stability, physical properties, and spectroscopic signatures. For the researcher, scientist, or drug development professional, a thorough understanding of these differences is paramount. Mastery of the synthesis, separation, and characterization techniques detailed in this guide is the key to harnessing the specific attributes of each isomer for the rational design of advanced materials and effective therapeutics.

References

A Technical Guide to the Spectroscopic Characterization of (4-Aminocyclohexyl)methanol

Author: BenchChem Technical Support Team. Date: January 2026

This in-depth technical guide provides a comprehensive overview of the spectroscopic data for (4-Aminocyclohexyl)methanol, a key bifunctional molecule utilized in pharmaceutical synthesis and materials science. This document is intended for researchers, scientists, and drug development professionals, offering field-proven insights into the acquisition and interpretation of Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data for this compound. The focus is on the trans isomer (CAS 1467-84-1), which is generally the more thermodynamically stable and commonly used isomer, with comparative notes on the cis isomer (CAS 30134-98-6).

Molecular Structure and Stereochemistry

This compound is a disubstituted cyclohexane derivative featuring both a primary amine (-NH₂) and a primary alcohol (-CH₂OH) functional group. The stereochemistry of the 1,4-substitution pattern dictates the spatial orientation of these groups, which can be either cis (on the same face of the ring) or trans (on opposite faces). This stereochemical difference profoundly influences the molecule's physical properties and its spectroscopic signature, particularly in NMR.

Caption: Chair conformation of trans-(4-Aminocyclohexyl)methanol.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the most powerful tool for elucidating the stereochemistry of this compound. The chemical shifts (δ) and coupling constants (J) of the ring protons are highly dependent on their axial or equatorial positions.

¹H NMR Spectroscopy

The ¹H NMR spectrum provides detailed information about the proton environment. For the trans isomer in its most stable di-equatorial conformation, the protons on the carbons bearing the amino and hydroxymethyl groups (C1 and C4) are in axial positions. This leads to distinct splitting patterns.

Proton Assignment Expected Chemical Shift (δ, ppm) Multiplicity Key Insights
H₂O/HOD~4.8 (D₂O) or solvent dependentsSignal for residual water in the deuterated solvent.
-CH₂OH~3.4 - 3.6dThe methylene protons are diastereotopic and couple to the C4 proton.
-CH-NH₂ (H1)~2.5 - 2.8m (tt)The axial proton experiences axial-axial couplings, resulting in a triplet of triplets.
-CH-CH₂OH (H4)~1.4 - 1.7mThis proton's signal is often complex due to coupling with both axial and equatorial neighboring protons.
Cyclohexyl ring protons (axial)~1.0 - 1.3mShielded compared to equatorial protons.
Cyclohexyl ring protons (equatorial)~1.8 - 2.0mDeshielded compared to axial protons.
-NH₂ and -OHVariable, broadsThese protons are exchangeable and their signals are often broad and may not show coupling. They will exchange with D₂O, causing their signals to disappear.

Causality Behind Experimental Choices: The choice of a deuterated solvent like D₂O or CD₃OD is crucial. These solvents can exchange with the labile -NH₂ and -OH protons, leading to the disappearance of their signals, which confirms their identity. Furthermore, the stereochemical assignment between cis and trans isomers is definitively made by analyzing the coupling constants of the H1 and H4 protons. The trans isomer will exhibit large axial-axial coupling constants (J ≈ 10-13 Hz) for these protons, while the cis isomer will show smaller axial-equatorial and equatorial-equatorial couplings (J ≈ 2-5 Hz).[1]

¹³C NMR Spectroscopy

The ¹³C NMR spectrum provides information on the carbon framework of the molecule.

Carbon Assignment Expected Chemical Shift (δ, ppm) Key Insights
-C H₂OH~65 - 70The carbon of the hydroxymethyl group is deshielded by the adjacent oxygen atom.
-C H-NH₂ (C1)~50 - 55The carbon attached to the nitrogen is significantly deshielded.
-C H-CH₂OH (C4)~40 - 45The carbon bearing the hydroxymethyl group.
Cyclohexyl ring carbons (C2, C3, C5, C6)~30 - 35The remaining methylene carbons of the cyclohexane ring.

Infrared (IR) Spectroscopy

IR spectroscopy is an excellent technique for identifying the functional groups present in this compound.

Wavenumber (cm⁻¹) Vibrational Mode Functional Group Expected Appearance
3200 - 3500O-H stretchAlcoholStrong, broad peak.
3300 - 3500N-H stretchPrimary AmineTwo sharp peaks (symmetric and asymmetric stretching) superimposed on the O-H band.
2850 - 2960C-H stretchAlkaneStrong, sharp peaks.
1590 - 1650N-H bend (scissoring)Primary AmineMedium intensity, sharp peak.
1000 - 1260C-O stretchPrimary AlcoholStrong, sharp peak.
1020 - 1250C-N stretchAliphatic AmineMedium to weak peak.

Expertise & Experience: The broad O-H stretching band is a hallmark of hydrogen-bonded alcohols. The presence of two distinct, sharper N-H stretching peaks for the primary amine can sometimes be resolved from the broader O-H absorption, providing clear evidence for both functional groups.

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of the molecule, further confirming its structure.

m/z Value Proposed Fragment Fragmentation Pathway
129[C₇H₁₅NO]⁺˙Molecular Ion (M⁺˙)
112[M - NH₃]⁺˙Loss of ammonia
111[M - H₂O]⁺˙Loss of water (dehydration)
98[M - CH₂OH]⁺α-cleavage, loss of the hydroxymethyl radical
82[M - NH₂ - H₂O]⁺Sequential loss of the amino group and water
56[C₃H₆N]⁺Cleavage of the cyclohexane ring
30[CH₂NH₂]⁺α-cleavage adjacent to the amino group

Trustworthiness: The presence of a nitrogen atom can often be inferred from the "Nitrogen Rule," which states that a molecule with an odd number of nitrogen atoms will have an odd nominal molecular weight. The molecular ion peak at m/z 129 is consistent with the molecular formula C₇H₁₅NO. Common fragmentation pathways for cyclic alcohols and amines include the loss of small neutral molecules like water and ammonia, and α-cleavage adjacent to the heteroatom-bearing carbon.

Experimental Protocols

NMR Spectroscopy
  • Sample Preparation:

    • Weigh approximately 10-20 mg of this compound.

    • Dissolve the sample in ~0.7 mL of a suitable deuterated solvent (e.g., D₂O, CD₃OD, or DMSO-d₆) in a clean, dry vial.

    • Transfer the solution to a 5 mm NMR tube.

  • Instrument Setup:

    • Insert the NMR tube into the spectrometer.

    • Lock the spectrometer on the deuterium signal of the solvent.

    • Shim the magnetic field to achieve optimal homogeneity.

  • ¹H NMR Acquisition:

    • Set the spectral width to cover the expected range of proton signals (e.g., 0-10 ppm).

    • Use a standard 90° pulse sequence.

    • Set an appropriate relaxation delay (e.g., 2-5 seconds).

    • Acquire a sufficient number of scans to obtain a good signal-to-noise ratio.

  • ¹³C NMR Acquisition:

    • Set the spectral width to cover the expected range of carbon signals (e.g., 0-80 ppm).

    • Use a proton-decoupled pulse sequence.

    • A longer acquisition time and more scans will be required compared to ¹H NMR due to the lower natural abundance of ¹³C.

Infrared (IR) Spectroscopy
  • Sample Preparation (Attenuated Total Reflectance - ATR):

    • Place a small amount of the solid or liquid sample directly onto the ATR crystal.

    • Ensure good contact between the sample and the crystal by applying gentle pressure with the built-in clamp.

  • Data Acquisition:

    • Collect a background spectrum of the empty ATR accessory.

    • Collect the sample spectrum over the desired range (typically 4000-400 cm⁻¹).

    • Perform an ATR correction if necessary.

Mass Spectrometry (Electron Ionization - EI)
  • Sample Introduction:

    • Introduce a small amount of the sample into the mass spectrometer, typically via a direct insertion probe for solids or a gas chromatograph (GC-MS) for liquids or solutions.

  • Ionization:

    • Bombard the sample with a high-energy electron beam (typically 70 eV) to induce ionization and fragmentation.

  • Mass Analysis:

    • Accelerate the resulting ions and separate them based on their mass-to-charge ratio (m/z) using a mass analyzer (e.g., quadrupole, time-of-flight).

  • Detection:

    • Detect the ions and generate a mass spectrum showing the relative abundance of each ion.

Logical Workflow Diagram

workflow cluster_sample Sample Preparation cluster_analysis Spectroscopic Analysis cluster_interpretation Data Interpretation cluster_conclusion Structural Elucidation Sample This compound Sample NMR NMR Spectroscopy (¹H and ¹³C) Sample->NMR IR IR Spectroscopy Sample->IR MS Mass Spectrometry Sample->MS NMR_Interp Determine Stereochemistry (cis vs. trans) and Proton/Carbon Environment NMR->NMR_Interp IR_Interp Identify Functional Groups (-OH, -NH₂, C-H, C-O, C-N) IR->IR_Interp MS_Interp Confirm Molecular Weight and Analyze Fragmentation MS->MS_Interp Structure Confirm Molecular Structure NMR_Interp->Structure IR_Interp->Structure MS_Interp->Structure

Caption: Workflow for the spectroscopic analysis of this compound.

References

An In-depth Technical Guide to (4-Aminocyclohexyl)methanol and Its Stereoisomers for the Modern Researcher

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides an in-depth exploration of (4-aminocyclohexyl)methanol, a key building block in contemporary drug discovery and development. We will delve into the distinct characteristics of its stereoisomers, offering a comprehensive overview of their synthesis, properties, and applications. This document is intended for researchers, scientists, and professionals in the pharmaceutical and chemical industries who require a detailed understanding of this versatile molecule.

Introduction: The Significance of Stereochemistry

This compound is a cycloaliphatic primary amine and alcohol. Its rigid cyclohexane core and bifunctional nature make it a valuable scaffold for introducing specific spatial arrangements of functional groups in drug candidates. The orientation of the amino and methanol groups relative to the cyclohexane ring gives rise to cis and trans stereoisomers, each with unique physicochemical properties and, consequently, distinct applications in medicinal chemistry. Understanding the nuances of these isomers is paramount for their effective utilization in the synthesis of novel therapeutics.

The molecular formula for all stereoisomers of this compound is C₇H₁₅NO . However, they are distinguished by their unique CAS numbers:

  • This compound (mixture of isomers): 1504-49-0[1][2][3]

  • trans-(4-Aminocyclohexyl)methanol: 1467-84-1[4]

  • cis-(4-Aminocyclohexyl)methanol: 30134-98-6[5]

Physicochemical Properties: A Tale of Two Isomers

The spatial arrangement of the functional groups in the cis and trans isomers directly influences their physical and chemical properties. The trans isomer, with its diequatorial conformation, is generally more thermodynamically stable than the cis isomer. This difference in stability and structure is reflected in their physical properties.

Propertytrans-(4-Aminocyclohexyl)methanolcis-(4-Aminocyclohexyl)methanolThis compound (unspecified)
CAS Number 1467-84-1[4]30134-98-6[5]1504-49-0[1][2][3]
Molecular Formula C₇H₁₅NOC₇H₁₅NOC₇H₁₅NO
Molecular Weight 129.20 g/mol [4]129.20 g/mol [5]129.20 g/mol
Melting Point 146-148 °CNot readily available178 °C (hydrochloride salt)[6]
Boiling Point 218.8±13.0 °C (Predicted)Not readily availableNot readily available
Appearance White to off-white solidNot readily availableWhite to off-white solid[6]
Storage 2-8°C, inert atmosphere, protect from light[4][7]2-8 °C[5]Room Temperature, inert atmosphere[2][6]

Synthesis Strategies: Achieving Stereochemical Control

The selective synthesis of either the cis or trans isomer is crucial for their application in targeted drug design. The choice of starting materials and reaction conditions dictates the stereochemical outcome.

Synthesis of trans-(4-Aminocyclohexyl)methanol

A common route to the trans isomer involves the catalytic hydrogenation of 4-aminobenzoic acid esters, followed by stereoisomeric separation and reduction of the ester group.

Workflow for the Synthesis of trans-(4-Aminocyclohexyl)methanol Hydrochloride:

synthesis_workflow start 4-Aminobenzoic Ester step1 Catalytic Hydrogenation (e.g., Rh/C, Ru/C) start->step1 step2 Phthaloylation of Amino Group step1->step2 step3 Isomerization to Favor trans Isomer step2->step3 step4 Hydrazinolysis to Deprotect Amino Group step3->step4 step5 Amino Group Protection (e.g., Boc anhydride) step4->step5 step6 Ester Group Reduction (e.g., LiAlH4, Vitride) step5->step6 step7 Amino Deprotection (e.g., HCl) step6->step7 step8 HCl Salt Formation step7->step8 end trans-(4-Aminocyclohexyl)methanol Hydrochloride step8->end

Caption: A multi-step synthesis of trans-(4-Aminocyclohexyl)methanol HCl.

Detailed Protocol for the Reduction of Ethyl trans-4-aminocyclohexanecarboxylate:

  • Suspend ethyl trans-4-aminocyclohexanecarboxylate in anhydrous tetrahydrofuran (THF).

  • Cool the suspension in an ice bath.

  • Slowly add a solution of a reducing agent, such as Vitride® (sodium bis(2-methoxyethoxy)aluminum hydride) in toluene, to the suspension.

  • Allow the reaction mixture to warm to room temperature and stir for several hours.

  • Quench the reaction by the careful addition of water, followed by an aqueous solution of sodium hydroxide.

  • Filter the resulting mixture and concentrate the filtrate under reduced pressure to yield trans-(4-aminocyclohexyl)methanol.

This method, adapted from synthetic procedures for analogous compounds, highlights the use of potent reducing agents to convert the ester to the primary alcohol.[8]

Synthesis of cis-(4-Aminocyclohexyl)methanol

The synthesis of the cis isomer often requires different strategies to favor the formation of the less stable stereoisomer. This can involve the use of specific catalysts or starting materials that direct the stereochemical outcome. Detailed, publicly available protocols for the selective synthesis of the cis isomer are less common, often proprietary, but can involve catalytic reduction of appropriately substituted oximes or nitriles on a cyclohexane template.

Spectroscopic Characterization: Distinguishing the Isomers

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful tool for differentiating between the cis and trans isomers of this compound. The different spatial orientations of the protons on the cyclohexane ring lead to distinct chemical shifts and coupling constants.

Key Distinguishing Features in ¹H NMR:

  • H-1 (CH-OH) and H-4 (CH-NH₂): In the trans isomer, these protons are typically in an axial orientation, leading to a more upfield chemical shift (lower ppm) compared to the equatorial orientation in the cis isomer.

  • Coupling Constants: The axial-axial coupling constants in the trans isomer are significantly larger (typically 8-13 Hz) than the axial-equatorial or equatorial-equatorial couplings observed in the cis isomer (typically 2-5 Hz).

¹H and ¹³C NMR Workflow for Isomer Identification:

NMR_Workflow start Sample of this compound nmr_acq Acquire 1H and 13C NMR Spectra start->nmr_acq analyze_h1 Analyze 1H NMR Spectrum nmr_acq->analyze_h1 analyze_c13 Analyze 13C NMR Spectrum nmr_acq->analyze_c13 check_h1_shift Chemical shift of H-1 and H-4 protons analyze_h1->check_h1_shift check_coupling Coupling constants of H-1 and H-4 protons analyze_h1->check_coupling trans_isomer trans Isomer check_coupling->trans_isomer Large J values (8-13 Hz) cis_isomer cis Isomer check_coupling->cis_isomer Small J values (2-5 Hz)

Caption: Workflow for distinguishing cis and trans isomers using NMR.

Applications in Drug Discovery and Development

The rigid cyclohexane scaffold of this compound provides a means to orient pharmacophoric features in a well-defined three-dimensional space, which is highly desirable in modern drug design. The trans isomer, in particular, is a frequently utilized building block.

Role as a Pharmaceutical Intermediate:

  • trans-(4-Aminocyclohexyl)methanol and its derivatives are key intermediates in the synthesis of Janus Kinase (JAK) inhibitors. [8] These drugs are used in the treatment of autoimmune diseases and certain cancers. The trans stereochemistry is often crucial for optimal binding to the target protein.

  • The bifunctional nature of the molecule allows for its incorporation into larger molecules through reactions at both the amino and hydroxyl groups, making it a versatile linker or scaffold component.

Safety and Handling

As with any chemical, proper safety precautions must be observed when handling this compound and its isomers.

General Safety Information:

  • Hazards: May cause skin and eye irritation. May be harmful if swallowed.[9][10]

  • Personal Protective Equipment (PPE): Wear protective gloves, clothing, and eye/face protection.[11]

  • Handling: Use in a well-ventilated area. Avoid breathing dust, fumes, gas, mist, vapors, or spray.[10][11]

  • Storage: Keep in a tightly closed container in a dry, cool, and well-ventilated place.[11]

Always consult the specific Safety Data Sheet (SDS) for the particular isomer and form (e.g., free base or hydrochloride salt) being used.[12][13][14]

Conclusion

This compound, particularly its trans stereoisomer, is a valuable and versatile building block for the synthesis of complex molecules with therapeutic potential. A thorough understanding of the distinct properties and synthesis of its stereoisomers is essential for researchers and drug development professionals. The ability to selectively synthesize and characterize these isomers allows for the rational design of novel drug candidates with improved efficacy and safety profiles.

References

Synthesis pathways for 4-aminocyclohexanemethanol

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Technical Guide to the Synthesis of 4-Aminocyclohexanemethanol

Abstract

4-Aminocyclohexanemethanol, a bifunctional cycloaliphatic building block, is a molecule of significant interest in medicinal chemistry and advanced materials science. Its rigid, saturated carbocyclic core, combined with the presence of primary amino and hydroxymethyl functionalities, makes it an invaluable synthon for introducing specific three-dimensional conformations into larger molecules. The existence of cis and trans diastereomers adds a critical layer of complexity and opportunity, as stereochemical control is often paramount to achieving desired biological activity or material properties. This guide provides an in-depth exploration of the principal synthetic pathways to 4-aminocyclohexanemethanol, offering a comparative analysis of classical chemical reductions and modern biocatalytic strategies. Each section is designed to provide researchers, scientists, and drug development professionals with not only procedural details but also the underlying chemical logic, enabling informed decisions in experimental design.

Strategic Overview: Approaches to the Cyclohexane Core

The synthesis of 4-aminocyclohexanemethanol can be broadly categorized into three primary strategies, each with distinct advantages concerning starting material availability, cost, stereocontrol, and scalability.

  • Aromatic Ring Reduction: This classical approach begins with readily available aromatic precursors, such as 4-aminobenzoic acid or its derivatives. The core challenge lies in the complete saturation of the benzene ring without affecting the existing functional groups, followed by the reduction of the carboxyl function.

  • Functional Group Interconversion on a Pre-formed Cyclohexane Ring: This strategy utilizes commercially available cyclohexane derivatives, such as those containing keto or cyano groups. The synthesis then focuses on the sequential and stereoselective transformation of these handles into the desired amino and hydroxymethyl groups.

  • Enzymatic Cascade Synthesis: A modern, green chemistry approach that leverages the high regio- and stereoselectivity of enzymes. This pathway often starts from a simple, potentially bio-based precursor like 1,4-cyclohexanedione and builds the target molecule in a one-pot cascade, offering excellent control over the final product's stereochemistry.[1][2]

The following sections will delve into the technical specifics of each of these strategic pathways.

Pathway I: Catalytic Hydrogenation of 4-Aminobenzoic Acid Derivatives

This is arguably the most traditional and widely documented route, leveraging the industrial availability of 4-aminobenzoic acid (PABA). The strategy involves two key reductive transformations: the hydrogenation of the aromatic ring and the reduction of the carboxylic acid (or its ester).

Mechanistic Considerations and Causality

The central challenge of this pathway is the selective hydrogenation of the benzene ring, which is a highly stable aromatic system. This requires potent catalyst systems and often high-pressure conditions. Ruthenium (Ru) catalysts, particularly supported on carbon (Ru/C), are frequently employed for this transformation.[3] Ruthenium is particularly effective as it can hydrogenate the aromatic ring under conditions where other catalysts might prematurely reduce the carboxylic acid or cause side reactions. The reaction typically produces a mixture of cis and trans isomers, as hydrogen can add to the planar aromatic ring from either face.[4] The final isomer ratio is influenced by factors such as catalyst choice, solvent, temperature, and pressure. Subsequent separation of isomers or an isomerization step is often necessary to obtain the desired pure diastereomer.[3][4]

The reduction of the carboxylic acid to a primary alcohol is a standard transformation. If starting from an ester, this can be readily achieved using reducing agents like lithium aluminum hydride (LiAlH₄). If starting from the carboxylic acid, a stronger reducing agent or a two-step process (e.g., conversion to an ester followed by reduction) is required.

Visualized Workflow: Pathway I

G cluster_0 Pathway I: Aromatic Ring Hydrogenation PABA 4-Aminobenzoic Acid Ester Ethyl 4-Aminobenzoate PABA->Ester Esterification (EtOH, H+) Mix_Acid cis/trans-4-Aminocyclohexane- carboxylic Acid PABA->Mix_Acid Catalytic Hydrogenation (H₂, Ru/C, high pressure) Mix_Ester cis/trans-Ethyl 4-Aminocyclohexane- carboxylate Ester->Mix_Ester Catalytic Hydrogenation (H₂, Ru/C, high pressure) Target cis/trans-4-Aminocyclohexane- methanol Mix_Acid->Target Reduction (e.g., BH₃·THF) Mix_Ester->Target Reduction (LiAlH₄, THF)

Caption: Synthesis via hydrogenation of a 4-aminobenzoic acid derivative.

Experimental Protocol: Hydrogenation and Reduction

Step 1: Catalytic Hydrogenation of p-Aminomethylbenzoic Acid

  • Objective: To reduce the aromatic ring to a cyclohexane ring.

  • Procedure:

    • Charge a high-pressure autoclave with p-aminomethylbenzoic acid (30 g).[3]

    • Add a 5% ruthenium on activated carbon catalyst (3 g).[3]

    • Add the solvent, such as a 14N hydrochloric acid solution or a 20% aqueous sodium hydroxide solution (300 ml).[3]

    • Seal the autoclave and purge with nitrogen, then with hydrogen.

    • Pressurize the vessel with hydrogen to an initial pressure of 100-150 kg/cm ².[3]

    • Heat the mixture to 150-180°C with vigorous stirring.[3]

    • Maintain the reaction for 4-8 hours, monitoring hydrogen uptake.

    • After cooling and venting, filter the catalyst. The resulting solution contains a mixture of cis- and trans-4-aminomethylcyclohexane-1-carboxylic acid.

Step 2: Reduction of the Carboxylic Acid

  • Objective: To reduce the carboxylic acid moiety to a hydroxymethyl group.

  • Procedure (using Ethyl Ester Intermediate):

    • Prepare a suspension of ethyl trans-4-aminocyclohexanecarboxylate (7.2 g, 0.034 mol) in anhydrous tetrahydrofuran (THF, 200 mL).[5]

    • Cool the suspension in an ice bath.

    • Carefully add a solution of lithium aluminum hydride (LiAlH₄) in THF (1.0 M) portion-wise.

    • Allow the reaction to warm to room temperature and stir overnight.

    • Carefully quench the reaction by the sequential addition of water, 15% NaOH solution, and more water.

    • Filter the resulting aluminum salts and wash with THF.

    • Concentrate the filtrate under reduced pressure to yield trans-4-aminocyclohexanemethanol.[5]

Pathway II: Synthesis from Cyano-Substituted Precursors

This approach builds the desired functionality onto a pre-existing cyclohexane framework. A common starting point is a keto-ester, which allows for the introduction of a cyano group that can be subsequently reduced to the aminomethyl group. This pathway can offer alternative stereochemical outcomes compared to aromatic hydrogenation.

Mechanistic Considerations and Causality

Starting from a compound like ethyl 4-oxocyclohexane-1-carboxylate, the keto group can be converted to a cyanohydrin, which is then dehydrated and reduced.[6] A more direct route involves the reductive amination of the keto group. However, a highly effective strategy is the reduction of a nitrile group (CN) that is already in the correct position. The reduction of a nitrile to a primary amine is a robust and high-yielding reaction, commonly achieved with catalysts like Raney Nickel (Raney Ni) under a hydrogen atmosphere.[6][7] This method avoids the high pressures often required for aromatic ring reduction. The ester group is then reduced to the alcohol in a separate step, typically with a hydride reducing agent.

Visualized Workflow: Pathway II

G cluster_1 Pathway II: Nitrile Reduction Route KetoEster Ethyl 4-Oxocyclohexane- carboxylate CyanoEster Ethyl 4-Cyanocyclohexane- carboxylate KetoEster->CyanoEster 1. NaCN (Cyanohydrin formation) 2. Dehydration (e.g., POCl₃) AminoEster Ethyl 4-(Aminomethyl)cyclohexane- carboxylate CyanoEster->AminoEster Reductive Amination (H₂, Raney Ni, NH₃/MeOH) Target 4-(Aminomethyl)cyclohexane- methanol AminoEster->Target Ester Reduction (LiAlH₄, THF)

Caption: Synthesis via reduction of a cyanocyclohexane intermediate.

Experimental Protocol: Nitrile Formation and Reduction

Step 1: Synthesis of Ethyl 4-cyanocyclohex-3-ene-1-carboxylate

  • Objective: To introduce the cyano group.

  • Procedure:

    • Dissolve ethyl 4-oxocyclohexane-1-carboxylate in a suitable solvent.[6]

    • React with sodium cyanide to form the cyanohydrin intermediate.[6]

    • Dehydrate the cyanohydrin using a reagent like phosphorus oxychloride (POCl₃) in pyridine to yield the unsaturated nitrile.[6]

Step 2: Reductive Amination and Saturation

  • Objective: To reduce the nitrile to a primary amine and saturate the double bond.

  • Procedure:

    • The crude unsaturated nitrile is subjected to reductive amination using Raney Nickel as the catalyst in methanolic ammonium hydroxide.[6] This step simultaneously reduces the nitrile and the double bond.

    • Alternatively, the nitrile can be reduced using H₂ over Raney Ni, which yields the aminomethyl group.[7]

Step 3: Ester Reduction

  • Objective: To convert the ester to the hydroxymethyl group.

  • Procedure: Follow the LiAlH₄ reduction protocol as described in Pathway I, Section 2.3.

Pathway III: Biocatalytic One-Pot Synthesis

This cutting-edge approach exemplifies the principles of green chemistry, using highly selective enzymes to perform multiple transformations in a single reaction vessel. This pathway provides unparalleled stereocontrol, allowing for the targeted synthesis of either the cis or trans isomer.[1][2]

Mechanistic Considerations and Causality

The synthesis begins with 1,4-cyclohexanedione, a symmetrical and potentially bio-based starting material.[2] The process is a two-step enzymatic cascade:

  • Keto Reductase (KRED) Step: A regioselective KRED reduces only one of the two ketone groups to a hydroxyl group, yielding the key intermediate, 4-hydroxycyclohexanone.[1][8] The enzyme's active site recognizes and acts upon one ketone while leaving the other untouched, preventing the formation of the diol byproduct.

  • Amine Transaminase (ATA) Step: A stereocomplementary ATA is then used to convert the remaining ketone of 4-hydroxycyclohexanone into a primary amine.[1][8] The critical advantage here is that different ATAs can be chosen to produce either the cis or the trans product with very high diastereomeric excess.[1][2] The enzyme's three-dimensional structure dictates how the substrate binds, thereby controlling the stereochemical outcome of the amine addition.

This one-pot, sequential cascade avoids harsh reagents, high temperatures, and complex purification steps associated with classical methods.

Visualized Workflow: Pathway III

G cluster_2 Pathway III: Enzymatic Cascade Diketone 1,4-Cyclohexanedione Hydroxyketone 4-Hydroxycyclohexanone Diketone->Hydroxyketone Regioselective Reduction (Keto Reductase - KRED) cis_Target cis-4-Aminocyclohexanol Hydroxyketone->cis_Target cis-Selective Transamination (e.g., ATA-3FCR-4M) trans_Target trans-4-Aminocyclohexanol Hydroxyketone->trans_Target trans-Selective Transamination (e.g., ATA-200)

Caption: Biocatalytic cascade for stereoselective synthesis.

Experimental Protocol: One-Pot Enzymatic Cascade
  • Objective: To synthesize cis- or trans-4-aminocyclohexanol stereoselectively.

  • Procedure:

    • KRED Reaction: In a buffered aqueous solution (e.g., 50 mM sodium phosphate, pH 7.0), combine 1,4-cyclohexanedione (50 mM), a Keto Reductase (e.g., from Lactobacillus kefir), a cofactor (e.g., NAD(P)+, 1.0 mM), and a recycling system (e.g., isopropanol, 100 mM).[1]

    • Incubate the reaction at a controlled temperature (e.g., 30°C) with shaking until the mono-reduction to 4-hydroxycyclohexanone is complete (monitored by GC or HPLC).[1]

    • ATA Reaction (One-Pot Sequential): To the same reaction vessel, add the selected Amine Transaminase (e.g., ATA-3FCR-4M for the cis product or ATA-200 for the trans product), an amine donor (e.g., isopropylamine), and pyridoxal 5'-phosphate (PLP) cofactor.

    • Continue incubation until the transamination is complete.

    • Workup typically involves protein removal (e.g., by precipitation or centrifugation) followed by extraction of the product from the aqueous phase.

Comparative Summary of Synthetic Pathways

The choice of synthetic route depends heavily on the specific requirements of the project, including scale, cost, and, most importantly, the need for stereochemical purity.

Parameter Pathway I: Aromatic Hydrogenation Pathway II: Nitrile Reduction Pathway III: Biocatalytic Cascade
Starting Material 4-Aminobenzoic Acid / Derivatives4-Oxocyclohexane Carboxylates1,4-Cyclohexanedione
Key Reagents H₂, Ru/C, PtO₂, LiAlH₄Raney Ni, NaCN, LiAlH₄Keto Reductase (KRED), Amine Transaminase (ATA)
Stereoselectivity Low (produces cis/trans mixtures)Moderate to Good (depends on specific route)Excellent (tunable for cis or trans)[1][2]
Reaction Conditions Harsh (High pressure, high temp)ModerateMild (Aqueous, near-neutral pH, room temp)
Advantages Readily available starting materialsAvoids high-pressure hydrogenation of aromaticsHigh stereoselectivity, green process, one-pot
Disadvantages Poor stereocontrol, harsh conditions, expensive catalystsMulti-step, use of toxic cyanideEnzyme cost/availability, lower substrate loading

Conclusion

The synthesis of 4-aminocyclohexanemethanol can be accomplished through a variety of robust methods. Traditional chemical syntheses based on the hydrogenation of aromatic precursors or the functional group manipulation of cyclohexane rings remain valuable for their scalability and use of established chemical transformations. However, the emergence of biocatalytic cascades represents a paradigm shift, offering an environmentally benign and exceptionally precise method for accessing specific stereoisomers. For researchers and drug development professionals, the ability to select a pathway that aligns with specific stereochemical, scalability, and sustainability goals is crucial. The enzymatic approach, in particular, opens new avenues for the efficient and selective synthesis of complex chiral building blocks essential for the next generation of pharmaceuticals and advanced materials.

References

An In-depth Technical Guide to the Physical Properties of (4-Aminocyclohexyl)methanol

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Significance of (4-Aminocyclohexyl)methanol in Research and Development

This compound is a bifunctional organic compound featuring a cyclohexane ring substituted with both an amino group and a hydroxymethyl group. This unique structure, existing as distinct cis and trans stereoisomers, makes it a valuable building block in medicinal chemistry and materials science. The presence of both a primary amine and a primary alcohol allows for a wide range of chemical modifications, enabling its incorporation into diverse molecular architectures, from active pharmaceutical ingredients (APIs) to specialized polymers.

The physical properties of this compound, particularly its melting point and solubility, are critical parameters that profoundly influence its application and handling. For drug development professionals, these properties govern formulation strategies, bioavailability, and purification processes. For materials scientists, they dictate polymer synthesis conditions and the ultimate physical characteristics of the resulting materials. This guide provides a comprehensive examination of the melting point and solubility of the cis and trans isomers of this compound, offering both established data and detailed experimental protocols for their determination.

Stereoisomerism and its Impact on Physical Properties

The spatial arrangement of the amino and hydroxymethyl groups on the cyclohexane ring gives rise to cis and trans isomers, which exhibit distinct physical properties due to differences in their molecular symmetry and intermolecular forces.

  • trans-(4-Aminocyclohexyl)methanol: The substituents are on opposite sides of the cyclohexane ring. In the most stable chair conformation, both the amino and hydroxymethyl groups can occupy equatorial positions, leading to a more stable, lower-energy state. This high degree of symmetry allows for efficient packing in the crystal lattice.

  • cis-(4-Aminocyclohexyl)methanol: The substituents are on the same side of the ring. In the chair conformation, one substituent must be in an axial position while the other is equatorial. This results in a less symmetrical molecule with higher conformational strain compared to the trans isomer.

Generally, a more symmetrical molecule, like the trans isomer, packs more efficiently into a crystal lattice, requiring more energy to break the intermolecular forces, which typically results in a higher melting point and lower solubility compared to the less symmetrical cis isomer.[1][2][3][4]

G cluster_trans trans-(4-Aminocyclohexyl)methanol cluster_cis cis-(4-Aminocyclohexyl)methanol trans cis trans_label More symmetrical, efficient packing cis_label Less symmetrical, less efficient packing

Caption: Molecular structures of trans and cis-(4-Aminocyclohexyl)methanol.

Melting Point: A Critical Parameter for Purity and Stability

The melting point is a fundamental thermodynamic property that provides insights into the purity and stability of a crystalline solid. A sharp melting point range is indicative of a high-purity compound, whereas a broad range often suggests the presence of impurities.

Experimental Data for this compound Isomers

The melting points of the cis and trans isomers of this compound differ significantly due to the principles of stereoisomerism discussed previously. Furthermore, the formation of salts, such as hydrochloride salts, drastically alters the melting point due to the introduction of strong ionic interactions.

CompoundCAS NumberIsomerReported Melting Point (°C)Physical State at RT
This compound1467-84-1trans146 - 148[5]White to off-white solid[5]
This compound30134-98-6cisData not availableOil / Liquid
trans-4-Aminocyclohexanemethanol hydrochloride1504-49-0trans178[6][7][8]White to off-white solid[6]

Expert Insights: The significant difference in the physical state at room temperature between the cis and trans isomers is a direct consequence of their molecular packing. The highly symmetrical trans isomer can form a stable crystal lattice, resulting in a solid with a relatively high melting point. The less symmetrical cis isomer has weaker intermolecular interactions in the solid state, leading to a much lower melting point, so low that it often exists as a liquid or oil at room temperature. The substantial increase in the melting point of the trans isomer upon formation of the hydrochloride salt is expected, as the ionic forces in the salt's crystal lattice are much stronger than the hydrogen bonding and van der Waals forces in the free base.

Experimental Protocol for Melting Point Determination

The capillary melting point method is a standard and reliable technique for determining the melting point of a solid organic compound.

G start Start: Dry Sample Preparation step1 Load Sample into Capillary Tube (1-2 mm height) start->step1 step2 Place Capillary in Melting Point Apparatus step1->step2 step3 Rapid Heating to ~15°C Below Expected M.P. step2->step3 step4 Slow Heating (1-2°C/min) step3->step4 step5 Record T1: First Drop of Liquid Appears step4->step5 step6 Record T2: All Solid Has Melted step5->step6 end_node End: Melting Point Range (T1 - T2) step6->end_node

Caption: Workflow for Capillary Melting Point Determination.

Methodology:

  • Sample Preparation: Ensure the sample is completely dry and finely powdered to allow for uniform packing in the capillary tube.

  • Loading the Capillary Tube: Tap the open end of a capillary tube into the powdered sample until a small amount of the solid enters the tube. Invert the tube and tap it gently on a hard surface to pack the solid into the closed end. Repeat until the sample is 1-2 mm high.

  • Apparatus Setup: Place the loaded capillary tube into the heating block of a melting point apparatus.

  • Approximate Melting Point Determination: If the approximate melting point is unknown, perform a rapid heating run to get a rough estimate.

  • Accurate Melting Point Determination: With a new sample, heat rapidly to about 15-20°C below the approximate melting point. Then, decrease the heating rate to 1-2°C per minute to ensure thermal equilibrium.

  • Recording the Melting Range: Record the temperature at which the first drop of liquid appears (the onset of melting) and the temperature at which the last crystal melts (the completion of melting). This range is the melting point of the compound.

Trustworthiness of the Protocol: A pure compound will exhibit a sharp melting point range (typically 0.5-1°C). A broad melting range is a strong indicator of impurities, which disrupt the crystal lattice and lower the energy required to melt the solid.

Solubility: A Key Factor in Formulation and Application

Solubility is the property of a solid, liquid, or gaseous chemical substance (solute) to dissolve in a solid, liquid, or gaseous solvent to form a homogeneous solution. The solubility of this compound is dictated by its ability to form hydrogen bonds via its amino and hydroxyl groups, and the nonpolar nature of its cyclohexane ring. The "like dissolves like" principle is a useful guide for predicting solubility.

Predicted and Observed Solubility of this compound Isomers

Due to the presence of both polar (amine and alcohol) and nonpolar (cyclohexane ring) moieties, this compound is expected to be soluble in a range of solvents.

  • Polar Protic Solvents (e.g., Water, Methanol, Ethanol): The amino and hydroxyl groups can both donate and accept hydrogen bonds, leading to strong interactions with protic solvents. Therefore, good solubility is expected.[9]

  • Polar Aprotic Solvents (e.g., Acetone, Dichloromethane): These solvents can accept hydrogen bonds and engage in dipole-dipole interactions, suggesting moderate to good solubility.

  • Nonpolar Solvents (e.g., Hexane, Toluene): The nonpolar cyclohexane ring will have favorable van der Waals interactions with nonpolar solvents, but the polar functional groups will be poorly solvated, likely resulting in low solubility.

While specific quantitative solubility data for the individual isomers is not widely available in the literature, qualitative information for trans-(4-Aminocyclohexyl)methanol indicates that it is soluble in chloroform, dichloromethane, and methanol.[5]

SolventSolvent TypePredicted Solubility of this compound
WaterPolar ProticHigh
MethanolPolar ProticHigh
EthanolPolar ProticHigh
AcetonePolar AproticModerate to High
DichloromethanePolar AproticModerate to High
TolueneNonpolarLow
HexaneNonpolarLow

Expert Insights: The cis isomer, being less symmetrical and potentially having a lower lattice energy, may exhibit slightly higher solubility than the trans isomer in many solvents. However, the dominant factor for solubility in polar solvents is the powerful hydrogen bonding capability, which is present in both isomers. For drug development, aqueous solubility is a paramount concern, and the presence of the amine group allows for salt formation (e.g., with HCl) to significantly enhance it.

Experimental Protocol for Solubility Determination (Shake-Flask Method)

The shake-flask method is a gold-standard technique for determining the equilibrium solubility of a compound in a given solvent.

G start Start: Add Excess Solute to Solvent step1 Equilibrate at Constant Temperature (e.g., 24-48h) start->step1 step2 Allow Solid to Settle step1->step2 step3 Filter to Remove Undissolved Solid step2->step3 step4 Analyze Solute Concentration in Filtrate (e.g., HPLC, Gravimetric) step3->step4 end_node End: Calculate Solubility (g/100mL or mol/L) step4->end_node

Caption: Workflow for Shake-Flask Solubility Determination.

Methodology:

  • Preparation: Add an excess amount of the solid this compound to a known volume of the solvent in a sealed flask. The presence of undissolved solid at the end of the experiment is essential to ensure that the solution is saturated.

  • Equilibration: Agitate the flask at a constant temperature for a sufficient period (typically 24-48 hours) to allow the system to reach equilibrium.

  • Phase Separation: Cease agitation and allow the undissolved solid to settle. Alternatively, centrifuge the sample to pellet the solid.

  • Sampling and Analysis: Carefully withdraw a known volume of the supernatant, ensuring no solid particles are included. Filtration through a syringe filter is recommended. Analyze the concentration of the solute in the filtrate using a suitable analytical technique, such as HPLC, GC, or by gravimetric analysis after solvent evaporation.

  • Calculation: Calculate the solubility based on the determined concentration and express it in appropriate units (e.g., g/100 mL, mg/mL, or mol/L).

Trustworthiness of the Protocol: This method ensures that the measured solubility is the true equilibrium solubility, provided that the equilibration time is sufficient and the temperature is precisely controlled. Verifying that the amount of dissolved solute does not change with additional equilibration time confirms that equilibrium has been reached.

Conclusion

The stereochemistry of this compound is the primary determinant of its physical properties. The more symmetrical trans isomer is a solid at room temperature with a melting point of 146-148°C, while the less symmetrical cis isomer is a liquid. Both isomers are expected to be highly soluble in polar protic solvents due to their hydrogen bonding capabilities. The formation of a hydrochloride salt with the trans isomer significantly increases its melting point to 178°C, highlighting the strong influence of ionic interactions. For researchers, scientists, and drug development professionals, a thorough understanding and empirical determination of these properties are indispensable for the successful application of this versatile chemical building block. The provided protocols offer robust and reliable methods for obtaining these critical data points in the laboratory.

References

Navigating the Unseen: A Technical Guide to the Safe Handling of (4-Aminocyclohexyl)methanol

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

(4-Aminocyclohexyl)methanol is a bifunctional molecule increasingly utilized as a versatile intermediate in the synthesis of complex organic molecules, particularly within the pharmaceutical and agrochemical industries.[1][2] Its unique structure, featuring a cyclohexane ring with both an amino and a hydroxymethyl group, allows for a variety of chemical transformations, making it a valuable building block in drug discovery and development.[2] However, the very reactivity that makes this compound a valuable synthetic tool also necessitates a thorough understanding of its potential hazards and the implementation of rigorous safety protocols.

This guide provides a comprehensive overview of the safety and handling precautions for this compound. In the absence of extensive direct toxicological data for this specific compound, this guide employs a scientifically grounded "read-across" approach. This involves leveraging data from structurally and functionally similar compounds, primarily cyclohexylamine and trans-4-aminocyclohexanol, to provide a robust, albeit precautionary, hazard assessment.

Hazard Identification and Toxicological Profile: A Read-Across Assessment

Direct toxicological data for this compound is largely unavailable in public databases. Therefore, a conservative approach based on the known hazards of structurally related compounds is essential for ensuring laboratory safety.

Structural Analogs for Read-Across

The primary analogs used for this assessment are:

  • Cyclohexylamine (CAS No. 108-91-8): Shares the aminocyclohexane core, providing insights into the potential toxicity of the amino group on the cyclohexane ring.

  • trans-4-Aminocyclohexanol (CAS No. 27489-62-9): Possesses both the amino and hydroxyl groups on a cyclohexane ring, offering a closer structural and functional comparison.

dot

PPE_Workflow Start Before Handling Eye Safety Goggles with Side Shields or Face Shield Start->Eye Gloves Chemical-Resistant Gloves (e.g., Nitrile, Neoprene) Eye->Gloves Coat Laboratory Coat Gloves->Coat Footwear Closed-Toe Shoes Coat->Footwear End Safe to Proceed Footwear->End Spill_Response Spill Spill Occurs Evacuate Evacuate Immediate Area Spill->Evacuate Alert Alert Colleagues and Supervisor Evacuate->Alert PPE Don Appropriate PPE Alert->PPE Contain Contain the Spill with Inert Absorbent Material PPE->Contain Collect Collect and Place in a Sealed Hazardous Waste Container Contain->Collect Decontaminate Decontaminate the Area Collect->Decontaminate Dispose Dispose of Waste According to Institutional Procedures Decontaminate->Dispose

References

The Pivotal Role of Cycloaliphatic Amino Alcohols: A Technical Guide for Researchers and Drug Development Professionals

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Strategic Value of Constrained Scaffolds in Medicinal Chemistry

Cycloaliphatic amino alcohols, a class of organic compounds featuring a hydroxyl and an amino group attached to a carbocyclic ring (such as cyclobutane, cyclopentane, and cyclohexane), have emerged as indispensable building blocks in modern drug discovery and development. Their inherent structural rigidity, coupled with the stereochemical complexity arising from multiple chiral centers, provides a unique three-dimensional scaffold that can effectively mimic the conformations of bioactive peptides and other natural ligands. This conformational constraint often leads to enhanced binding affinity, improved selectivity for biological targets, and favorable pharmacokinetic profiles, making them highly sought-after motifs in the design of novel therapeutics. This in-depth technical guide provides a comprehensive overview of the synthesis, stereochemical control, and diverse applications of cycloaliphatic amino alcohols, with a particular focus on their utility for researchers, scientists, and drug development professionals.

I. Synthetic Strategies for Cycloaliphatic Amino Alcohols: A Comparative Analysis

The synthesis of cycloaliphatic amino alcohols is a rich and diverse field, with numerous methodologies developed to control both regioselectivity and stereoselectivity. The choice of synthetic route is often dictated by the desired ring size, the relative stereochemistry of the functional groups, and the scalability of the process.

A. Synthesis of Cyclobutane Amino Alcohols

Cyclobutane-containing molecules are gaining traction in medicinal chemistry due to their ability to introduce conformational restriction and improve metabolic stability.[1] The synthesis of chiral cyclobutane amino alcohols often relies on stereoselective transformations of cyclobutanone precursors.

1. Stereoselective Reduction of 3-Aminocyclobutanones: A common and effective strategy involves the diastereoselective reduction of a 3-aminocyclobutanone. The choice of reducing agent is critical in determining the cis or trans stereochemical outcome.

  • cis-Selectivity: Sterically demanding hydride reagents, such as Lithium tri-tert-butoxyaluminum hydride (LiAl(OtBu)₃H), generally favor attack from the face opposite to the substituent at the 3-position, leading to the cis-alcohol.[2]

  • trans-Selectivity: Achieving high trans-selectivity can be more challenging with traditional chemical reductants. Biocatalysis, employing ketoreductases (KREDs), has emerged as a powerful tool for the synthesis of trans-3-aminocyclobutanols with high diastereomeric ratios.[2]

2. [2+2] Cycloaddition Reactions: Photochemical or transition-metal-catalyzed [2+2] cycloadditions of alkenes can be employed to construct the cyclobutane ring, with subsequent functional group manipulations to introduce the amino and hydroxyl moieties.

B. Synthesis of Cyclopentane Amino Alcohols

Cyclopentane-based amino alcohols are prevalent in a number of biologically active compounds, including antiviral agents.

1. Ring Opening of Cyclopentene Oxide: The aminolysis of cyclopentene oxide is a straightforward approach. The regioselectivity and stereoselectivity of the ring-opening can be influenced by the choice of catalyst (Lewis acid vs. base-catalyzed) and the nature of the amine nucleophile.[3] For instance, base-catalyzed aminolysis of certain 1,2-epoxy-3-aminocyclopentanes can lead to trans-diaxial opening of the epoxide ring.[3]

2. From Chiral Pool Starting Materials: Enantiomerically pure cyclopentane amino alcohols can be synthesized from readily available chiral starting materials, such as sugars. For example, polyhydroxylated cyclopentane β-amino acids have been prepared from D-mannose and D-galactose.[4]

3. Asymmetric Synthesis via Hetero-Diels-Alder Reaction: A notable example is the synthesis of (1R,3S)-3-aminocyclopentanol, a key intermediate for the HIV integrase inhibitor Bictegravir.[5][6] One synthetic route employs a hetero-Diels-Alder reaction to construct the cyclopentane ring, followed by an enzymatic kinetic resolution to achieve high enantiopurity.[7]

C. Synthesis of Cyclohexane Amino Alcohols

The cyclohexane ring is a common scaffold in pharmaceuticals, and its amino alcohol derivatives are of significant interest.

1. Reduction of β-Enaminoketones: β-Enaminoketones derived from 1,3-cyclohexanediones can be reduced to afford both cis- and trans-3-aminocyclohexanols.[1]

2. Aminolysis of Cyclohexene Oxide: Similar to cyclopentene oxide, the ring-opening of cyclohexene oxide with amines provides a direct route to trans-2-aminocyclohexanols. The use of catalysts can enhance the rate and selectivity of this reaction.

3. Biocatalytic Approaches: Enzymatic methods offer a green and highly selective alternative for the synthesis of aminocyclohexanol isomers. For example, a one-pot synthesis of 4-aminocyclohexanol isomers has been developed by combining a ketoreductase and an amine transaminase.[8] This chemoenzymatic cascade allows for the production of either the cis or trans isomer with high diastereomeric purity by selecting the appropriate enzymes.[8][9]

Table 1: Comparison of Synthetic Routes to Cycloaliphatic Amino Alcohols

Ring SizeSynthetic MethodAdvantagesDisadvantagesKey Considerations
Cyclobutane Stereoselective Reduction of 3-AminocyclobutanonesGood control of diastereoselectivity (cis vs. trans) based on reagent choice.trans-selectivity can be challenging with chemical methods; may require biocatalysis.Choice of reducing agent and protecting groups on the amine are crucial.[2]
[2+2] CycloadditionAccess to diverse substitution patterns.Can be challenging to control stereoselectivity; may require multi-step functional group transformations.Photochemical or transition-metal catalysis conditions need careful optimization.
Cyclopentane Ring Opening of EpoxidesDirect and often high-yielding.Regioselectivity can be an issue with unsymmetrical epoxides.Catalyst choice (Lewis acid vs. base) dictates the regiochemical outcome.[3]
From Chiral PoolAccess to enantiomerically pure products.Limited to the stereochemistry of the starting material; can involve multiple steps.Availability and cost of the chiral starting material.[4]
Asymmetric Synthesis (e.g., Hetero-Diels-Alder)High enantioselectivity can be achieved.May require specialized catalysts or enzymes.Optimization of the asymmetric step is critical for high enantiomeric excess (ee).[7]
Cyclohexane Reduction of β-EnaminoketonesAccess to both cis and trans isomers.May produce diastereomeric mixtures requiring separation.The reducing agent and reaction conditions influence the diastereomeric ratio.[1]
Aminolysis of EpoxidesStraightforward and atom-economical.Can require harsh conditions for less reactive amines.Catalysts can improve reaction rates and selectivity.
BiocatalysisHigh stereoselectivity, mild reaction conditions, environmentally friendly.Enzyme availability and stability can be limitations.Enzyme selection is key to obtaining the desired stereoisomer.[8]

II. Applications in Drug Discovery and Development

The unique structural features of cycloaliphatic amino alcohols have led to their incorporation into a variety of therapeutic agents.

A. Cycloaliphatic Amino Alcohols as Key Pharmaceutical Intermediates

1. Ambroxol: The mucolytic drug Ambroxol contains a trans-4-aminocyclohexanol moiety.[2][10][11][12] This intermediate is crucial for the synthesis of the final drug product, and its stereochemistry is vital for the drug's efficacy.[10] The most common industrial synthesis of Ambroxol involves the reductive amination of 2-amino-3,5-dibromobenzaldehyde with trans-4-aminocyclohexanol.[3]

2. Bictegravir: The potent HIV integrase inhibitor Bictegravir incorporates the chiral (1R,3S)-3-aminocyclopentanol hydrochloride as a key building block.[5][6][13][14] The precise stereochemistry of this intermediate is essential for the drug's activity. Its synthesis often involves sophisticated asymmetric strategies to ensure high enantiomeric purity.[6][7][15]

Drug_Intermediates cluster_ambroxol Ambroxol Synthesis cluster_bictegravir Bictegravir Synthesis trans-4-aminocyclohexanol trans-4-Aminocyclohexanol Ambroxlo Ambroxlo trans-4-aminocyclohexanol->Ambroxlo Reductive Amination Ambroxol Ambroxol 1R_3S_aminocyclopentanol (1R,3S)-3-Aminocyclopentanol Bictegravir Bictegravir 1R_3S_aminocyclopentanol->Bictegravir Coupling Reaction

Caption: Key cycloaliphatic amino alcohol intermediates in drug synthesis.

B. Cycloaliphatic Amino Alcohols as Pharmacophores

Beyond their role as intermediates, the cycloaliphatic amino alcohol motif can itself be a key pharmacophore, directly interacting with biological targets. Their rigid nature helps to pre-organize the molecule for optimal binding, reducing the entropic penalty upon complexation.

III. Cycloaliphatic Amino Alcohols as Chiral Ligands and Auxiliaries in Asymmetric Synthesis

The presence of both a Lewis basic amino group and a coordinating hydroxyl group makes chiral cycloaliphatic amino alcohols excellent ligands for a variety of asymmetric transformations.

A. Asymmetric Addition of Diethylzinc to Aldehydes

Chiral β-amino alcohols are well-established ligands for the enantioselective addition of diethylzinc to aldehydes, a fundamental carbon-carbon bond-forming reaction. The amino alcohol forms a chiral catalyst in situ with the zinc reagent, directing the facial selectivity of the alkyl addition. Carbohydrate-derived chiral β-amino alcohols have shown excellent catalytic activity, with some affording high conversion rates and enantioselectivities up to 98% ee.[11]

B. Asymmetric Transfer Hydrogenation

Ruthenium complexes of chiral amino alcohols are effective catalysts for the asymmetric transfer hydrogenation of ketones and imines, providing a valuable route to chiral alcohols and amines. The rigidity of the cycloaliphatic backbone in ligands such as (1S,2R)-1-amino-2-indanol has been shown to be important for achieving good enantioselectivities.[16]

Table 2: Performance of Cycloaliphatic Amino Alcohols as Chiral Ligands

ReactionLigandSubstrateYield (%)ee (%)Reference
Diethylzinc Addition to Benzaldehyde Fructose-derived β-amino alcoholBenzaldehydeup to 100up to 96[11]
Diethylzinc Addition to Benzaldehyde Camphor-derived β-amino alcoholBenzaldehydeGoodHigh
Asymmetric Transfer Hydrogenation (1S,2R)-1-Amino-2-indanolN-(Diphenylphosphinyl)iminesVery Goodup to 82[16]

IV. Experimental Protocols

This section provides detailed, step-by-step methodologies for key synthetic transformations discussed in this guide.

A. Protocol for the Stereoselective Reduction of a 3-Aminocyclobutanone to cis-3-Aminocyclobutanol[18]

Reduction_Workflow start Start dissolve Dissolve 3-(Boc-amino)cyclobutanone in anhydrous THF start->dissolve cool Cool to -78 °C dissolve->cool add_reductant Slowly add LiAl(OtBu)₃H in THF cool->add_reductant stir Stir at -78 °C and monitor by TLC/LC-MS add_reductant->stir quench Quench with saturated aqueous Rochelle's salt stir->quench workup Warm to RT, separate layers, and extract aqueous phase quench->workup purify Dry, concentrate, and purify by column chromatography workup->purify end cis-3-(Boc-amino)cyclobutanol purify->end

Caption: Workflow for the cis-selective reduction of a 3-aminocyclobutanone.

  • Preparation: In a flame-dried, round-bottom flask under an inert atmosphere (N₂ or Ar), dissolve the 3-(Boc-amino)cyclobutanone substrate in anhydrous THF (to a concentration of 0.1 M).

  • Cooling: Cool the solution to -78 °C using a dry ice/acetone bath.

  • Addition of Reducing Agent: Slowly add a solution of Lithium tri-tert-butoxyaluminum hydride (1.5 equivalents) in THF to the cooled substrate solution over a period of 20 minutes.

  • Reaction: Stir the reaction mixture at -78 °C and monitor its progress by TLC or LC-MS.

  • Quenching: Once the starting material is consumed, slowly quench the reaction at -78 °C by the dropwise addition of a saturated aqueous solution of sodium potassium tartrate (Rochelle's salt).

  • Work-up: Allow the mixture to warm to room temperature and stir vigorously until two clear layers form. Separate the aqueous layer and extract it three times with ethyl acetate.

  • Purification: Combine the organic layers, dry them over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure. Purify the crude product by flash column chromatography on silica gel to yield the cis-3-(Boc-amino)cyclobutanol.

B. Protocol for the Synthesis of Ambroxol Hydrochloride via Reductive Amination[3]
  • Reaction Setup: To a reaction flask, add trans-4-aminocyclohexanol (20 mmol), 2-amino-3,5-dibromobenzaldehyde (23.2 mmol), LiClO₄ (0.8 mmol), and NaBH(OAc)₃ (22 mmol).

  • Solvent Addition: Add 100 mL of 1,2-dichloroethane to the flask.

  • Reaction: Stir the mixture at room temperature for 1.5 hours.

  • Work-up: After the reaction is complete, pour the solution into 100 mL of ice water. Extract the aqueous layer with 100 mL of dichloromethane to obtain the organic phase.

  • Isolation of Ambroxol Base: Remove the solvent from the organic phase by rotary evaporation under reduced pressure to yield crude Ambroxol base as a yellow liquid.

  • Salt Formation: Dissolve the resulting liquid in 100 mL of acetone. While stirring at room temperature, add 5 mL of concentrated hydrochloric acid dropwise to precipitate Ambroxol hydrochloride as a light yellow solid.

  • Purification: Collect the precipitate by suction filtration and wash it with cold acetone to obtain the purified product.

V. Conclusion and Future Outlook

Cycloaliphatic amino alcohols represent a versatile and powerful class of molecules with broad applications in medicinal chemistry and asymmetric synthesis. Their rigid carbocyclic frameworks provide a means to control molecular conformation, leading to compounds with improved biological activity and pharmacokinetic properties. The continued development of novel and efficient stereoselective synthetic methods, particularly those employing biocatalysis and other green chemistry principles, will undoubtedly expand the accessibility and utility of these valuable building blocks. As our understanding of the structure-activity relationships of complex biological systems grows, the strategic incorporation of cycloaliphatic amino alcohols into drug candidates is poised to play an even more significant role in the discovery of next-generation therapeutics.

References

A Technical Guide to High-Purity (4-Aminocyclohexyl)methanol for Pharmaceutical Research and Development

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Versatility of a Bifunctional Building Block

(4-Aminocyclohexyl)methanol is a bifunctional cycloaliphatic primary amine and alcohol that serves as a critical building block in modern medicinal chemistry. Its rigid, saturated cyclohexane core, combined with the primary amine and hydroxymethyl functionalities at the 1 and 4 positions, offers a unique three-dimensional scaffold. This structure is particularly valuable for introducing specific spatial arrangements in drug candidates, influencing their binding affinity, selectivity, and pharmacokinetic properties. The cis and trans isomers of this compound provide distinct geometric orientations, allowing for fine-tuning of molecular architecture in drug design. This guide provides an in-depth technical overview of high-purity this compound, focusing on its commercial sourcing, quality assessment, and applications for researchers, scientists, and drug development professionals.

Navigating the Commercial Landscape: Sourcing High-Purity this compound

The procurement of high-purity this compound is a critical first step in any research or development program. The quality of this starting material directly impacts the success of subsequent synthetic steps and the purity of the final active pharmaceutical ingredient (API). Several reputable chemical suppliers offer various grades and isomers of this compound.

Key Commercial Suppliers:

SupplierIsomer(s) OfferedTypical PurityCAS Number(s)
ChemScene trans≥97%1467-84-1[1]
Sigma-Aldrich cis, trans, hydrochloride salts≥95% - 97%30134-98-6 (cis), 1467-84-1 (trans), 5460-68-4 (hydrochloride)
Santa Cruz Biotechnology Mixture of isomersNot specified1504-49-0[2]
Advanced ChemBlocks trans97%1467-84-1[3]
Vibrant Pharma Inc. cis97%30134-98-6
VEGPHARM Not specifiedNot specified1504-49-0[4]

When selecting a supplier, it is imperative to request and scrutinize the Certificate of Analysis (CoA) for the specific lot being purchased. The CoA provides critical information on the purity, identity, and presence of any impurities.

Synthesis and Impurity Profile: A Deeper Look

A thorough understanding of the synthetic route to this compound is essential for anticipating potential impurities. A common industrial synthesis for the trans-isomer hydrochloride salt, as detailed in patent CN103420855A, involves a multi-step process starting from a 4-aminobenzoic ester[5].

G A 4-Aminobenzoic Ester B Catalytic Hydrogenation A->B C Phthaloyl Formylation B->C D Conversion Reaction C->D E Hydrazinolysis D->E F Amino Protection E->F G Ester Group Reduction F->G H Amino Deprotection G->H I Hydrogen Chloride Salification H->I J trans-(4-Aminocyclohexyl)methanol HCl I->J

Figure 1: Synthetic pathway for trans-(4-Aminocyclohexyl)methanol HCl.

This synthetic pathway can introduce several potential impurities that must be monitored in the final product.

Typical Impurity Profile:

Impurity ClassPotential ImpuritiesOrigin
Starting Materials Unreacted 4-aminobenzoic esterIncomplete reaction
Intermediates Partially hydrogenated intermediates, N-protected intermediatesIncomplete reaction or deprotection
Isomeric Impurities cis-(4-Aminocyclohexyl)methanolIncomplete isomerization or non-stereoselective reduction
By-products Phthalhydrazide, products of side reactionsCleavage of protecting groups, side reactions
Residual Solvents Toluene, Methanol, EthanolSolvents used in reaction and purification steps

A robust analytical method is crucial for the detection and quantification of these impurities to ensure the quality of the starting material.

Analytical Methods for Quality Control

The validation of analytical methods is a cornerstone of quality assurance in pharmaceutical development[6][7][8][9][10]. For a polar, non-volatile compound like this compound, High-Performance Liquid Chromatography (HPLC) is a highly suitable technique for purity assessment.

Proposed HPLC Method for Purity Analysis:

ParameterSpecificationRationale
Column C18 reversed-phase (e.g., 4.6 mm x 250 mm, 5 µm)Provides good retention and separation for polar analytes.
Mobile Phase A: 0.1% Formic acid in WaterB: AcetonitrileProvides good peak shape and resolution. A gradient elution may be necessary to separate all impurities.
Detector UV at a low wavelength (e.g., 210 nm) or Evaporative Light Scattering Detector (ELSD)The analyte lacks a strong chromophore, necessitating low UV or a universal detector like ELSD.
Flow Rate 1.0 mL/minA standard flow rate for analytical HPLC.
Injection Volume 10 µLA typical injection volume for analytical HPLC.

Gas Chromatography (GC) can also be employed, particularly for the analysis of volatile impurities and residual solvents. Derivatization may be required to improve the volatility and peak shape of the analyte.

G cluster_0 Sample Preparation cluster_1 HPLC Analysis cluster_2 Data Analysis A Weigh Sample B Dissolve in Mobile Phase A->B C Filter B->C D Inject into HPLC C->D E Separation on C18 Column D->E F Detection (UV/ELSD) E->F G Integrate Peaks F->G H Calculate Purity G->H

Figure 2: Experimental workflow for HPLC purity assessment.

Application in Drug Development: A Case Study of Ambroxol

The utility of this compound as a building block is exemplified by its role in the synthesis of Ambroxol, a widely used mucolytic agent. Specifically, trans-4-aminocyclohexanol is a key intermediate in several synthetic routes to Ambroxol[11][12][13][14][15]. One common method involves the reductive amination of 2-amino-3,5-dibromobenzaldehyde with trans-4-aminocyclohexanol[11].

G A trans-4-Aminocyclohexanol C Reductive Amination A->C B 2-Amino-3,5-dibromobenzaldehyde B->C D Ambroxol C->D

Figure 3: Role of trans-4-aminocyclohexanol in Ambroxol synthesis.

The stereochemistry of the trans isomer is crucial for the desired pharmacological activity of Ambroxol. This highlights the importance of sourcing isomerically pure starting materials for drug synthesis.

Handling, Storage, and Safety

Proper handling and storage of this compound are essential to maintain its quality and ensure laboratory safety.

  • Storage: The compound should be stored in a tightly sealed container in a cool, dry, and well-ventilated area, away from incompatible materials such as strong oxidizing agents. For long-term storage, refrigeration (2-8 °C) is often recommended by suppliers.

  • Handling: Use appropriate personal protective equipment (PPE), including chemical-resistant gloves, safety glasses, and a lab coat. Work in a well-ventilated area or under a chemical fume hood. Avoid inhalation of dust or vapors and contact with skin and eyes.

  • Safety: this compound is a combustible solid. In case of fire, use dry chemical, carbon dioxide, water spray, or alcohol-resistant foam. It may cause skin, eye, and respiratory irritation. In case of contact, flush the affected area with plenty of water.

Always consult the Safety Data Sheet (SDS) provided by the supplier for complete and detailed safety information.

Conclusion

High-purity this compound is a valuable and versatile building block for the synthesis of complex molecular architectures in drug discovery and development. A thorough understanding of its commercial sources, potential impurities, and appropriate analytical methods for quality control is paramount for any research program. The judicious selection of suppliers and rigorous in-house quality assessment will ensure the integrity of your research and the successful development of novel therapeutic agents.

References

Stereochemistry and isomeric purity of (4-Aminocyclohexyl)methanol

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Technical Guide to the Stereochemistry and Isomeric Purity of (4-Aminocyclohexyl)methanol

Executive Summary

This compound is a bifunctional molecule of significant interest in the pharmaceutical and materials science sectors, serving as a critical building block for a range of complex molecules. Its utility is intrinsically linked to its stereochemistry, specifically the cis and trans relationship between the amino and hydroxymethyl functional groups on the cyclohexane ring. The distinct three-dimensional arrangement of these isomers dictates their physical properties and, more critically, their reactivity and biological activity. This guide provides a comprehensive exploration of the stereochemical nuances of this compound, detailing authoritative methods for the determination of isomeric purity and offering insights into the profound impact of stereoisomerism on its application.

The Foundational Importance of Stereochemistry

The cyclohexane ring is not a planar hexagon; it predominantly exists in a flexible, strain-free "chair" conformation. The substituents on the ring can occupy two distinct positions: axial (perpendicular to the plane of the ring) or equatorial (in the plane of the ring). The relative orientation of the amino and hydroxymethyl groups gives rise to two diastereomers: cis and trans.

  • trans Isomer: In its most stable chair conformation, both the amino and hydroxymethyl groups occupy equatorial positions. This arrangement minimizes steric hindrance (1,3-diaxial interactions), rendering the trans isomer the thermodynamically more stable of the two.

  • cis Isomer: In its most stable chair conformation, one substituent is in an equatorial position while the other is forced into an axial position. This leads to greater steric strain and a higher energy state compared to the trans isomer.

The seemingly subtle difference in spatial arrangement has profound consequences. In drug development, biological systems such as enzymes and receptors are chiral and will interact differently with each stereoisomer.[1][2] One isomer may elicit the desired therapeutic effect, while the other could be inactive, less potent, or even contribute to toxicity.[1][3][4] Therefore, controlling and verifying the isomeric purity of this compound is not merely an analytical exercise but a prerequisite for ensuring the safety, efficacy, and reproducibility of the final active pharmaceutical ingredient (API).

dot```dot graph Stereoisomers { layout=neato; node [shape=none, margin=0]; edge [style=invis];

// Title Title [label="Figure 1: Stereoisomers of this compound", pos="2.5,3.5!", fontsize=14, fontcolor="#202124"];

// Trans Isomer trans_label [label="trans-(4-Aminocyclohexyl)methanol\n(thermodynamically favored)", pos="1,2.5!", fontcolor="#202124"]; trans_img [image="https://i.imgur.com/8aZzE3w.png", pos="1,1.5!"];

// Cis Isomer cis_label [label="cis-(4-Aminocyclohexyl)methanol", pos="4,2.5!", fontcolor="#202124"]; cis_img [image="https://i.imgur.com/uRj0oTj.png", pos="4,1.5!"];

// Invisible edges for layout Title -> {trans_label, cis_label}; }

Caption: High-level workflow for HPLC-based isomeric purity determination.

Spectroscopic Characterization: An Orthogonal Verification

Nuclear Magnetic Resonance (NMR) spectroscopy provides invaluable structural information and serves as an excellent orthogonal technique to confirm isomer identity. The key distinction arises from the different chemical environments of protons in axial versus equatorial positions.

¹H NMR Spectroscopy

The most diagnostic signals are from the protons on the carbons attached to the -NH₂ and -CH₂OH groups (C1 and C4).

  • trans Isomer: With both substituents equatorial, the axial protons on C1 and C4 will appear as a broad triplet or multiplet with large axial-axial coupling constants (J ≈ 10-13 Hz). This signal is typically found further downfield.

  • cis Isomer: With one axial and one equatorial substituent, the proton signals are more complex. The axial proton will show large axial-axial and smaller axial-equatorial couplings, while the equatorial proton will show small equatorial-axial and equatorial-equatorial couplings. This results in more complex and often narrower multiplets compared to the trans isomer.

Comparative NMR Data Summary:

Isomer Key ¹H NMR Feature (in D₂O) Key ¹³C NMR Feature
trans CH -N and CH -C protons appear as broad multiplets due to large axial-axial couplings. Carbon signals are generally less shielded (further downfield) compared to the cis isomer.

| cis | More complex, often narrower multiplets for CH -N and CH -C protons due to mixed couplings. | Carbon signals are generally more shielded (further upfield) due to steric compression (gamma-gauche effect). |

Note: Actual chemical shifts can vary based on the solvent and concentration. These tables provide general guidance for distinguishing isomers.[5]

Advanced Synthetic & Purification Strategies

Achieving high isomeric purity often requires specific synthetic strategies or advanced purification techniques.

  • Stereoselective Synthesis: Catalytic hydrogenation of 4-aminobenzoic acid or its derivatives can yield mixtures of isomers. The choice of catalyst (e.g., Rhodium vs. Ruthenium) and reaction conditions (pressure, temperature, solvent) can significantly influence the cis/trans ratio. [6]* Dynamic Isomerization: Recent advancements include biocatalytic methods. For instance, a transaminase enzyme can be used to selectively deaminate the undesired cis-isomer to the corresponding ketone. This ketone can then re-aminate, and due to thermodynamic favorability, the equilibrium can be driven towards the desired trans-isomer, providing a highly efficient route to high isomeric purity. [7]

Conclusion

For researchers and drug developers, a thorough understanding and rigorous control of the stereochemistry of this compound are paramount. The cis and trans isomers are distinct chemical entities with potentially different physiological and chemical profiles. A well-designed HPLC method provides a robust and reliable means for quantifying isomeric purity, while NMR spectroscopy offers definitive structural confirmation. By integrating these analytical principles into the development workflow, scientists can ensure the quality, safety, and efficacy of the advanced materials and life-saving therapeutics derived from this versatile chemical building block.

References

Methodological & Application

Application Notes & Protocols: (4-Aminocyclohexyl)methanol as a Curing Agent for Epoxy Resins

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: Unveiling the Potential of a Unique Cycloaliphatic Amine

In the vast landscape of epoxy resin technology, the selection of a curing agent is a critical decision that dictates the processing characteristics and ultimate performance of the thermoset material. While the industry relies on established cycloaliphatic amines like Isophorone Diamine (IPDA) and 4,4'-Diaminodicyclohexylmethane (PACM), there is a continuous drive for novel hardeners that offer unique combinations of properties. (4-Aminocyclohexyl)methanol, a molecule possessing both a primary amine and a primary alcohol functional group, presents itself as a compelling candidate for specialized epoxy applications.[1]

This application note provides a detailed technical guide for researchers and formulation scientists on the utilization of this compound as a curing agent for epoxy resins. We will delve into the mechanistic nuances of the curing reaction, provide step-by-step protocols for formulation and characterization, and present a framework for evaluating its performance against established industry standards. The unique bifunctional nature of this molecule—a reactive amine for primary cross-linking and a hydroxyl group for potential secondary reactions—offers a pathway to tailor properties such as adhesion, flexibility, and thermal stability.

Chemical Profile and Stoichiometry

A precise understanding of the curing agent's chemical properties is fundamental to developing a robust epoxy system.

Chemical Structure:

(Structure of this compound)

  • CAS Number: 1467-84-1 (trans-isomer)[2][3]

  • Molecular Formula: C₇H₁₅NO[1][2]

  • Molecular Weight: 129.20 g/mol [1][2]

Calculating the Amine Hydrogen Equivalent Weight (AHEW)

The foundation of any epoxy formulation is the correct stoichiometric ratio of resin to curing agent. This is determined by the Amine Hydrogen Equivalent Weight (AHEW), which is the mass of the amine that contains one mole of active amine hydrogens.[4][5]

For this compound, the primary amine group (-NH₂) has two active hydrogens. The hydroxyl group (-OH) is generally not considered in the initial stoichiometric calculation for the primary curing reaction with the epoxy group, although it can participate in secondary reactions at higher temperatures.

Calculation: AHEW = (Molecular Weight) / (Number of Active Amine Hydrogens) AHEW = 129.20 g/mol / 2 AHEW = 64.6 g/eq

This calculated AHEW is the cornerstone for determining the correct mix ratio with any given epoxy resin.

Mechanism of Curing: A Dual-Action Process

The curing of an epoxy resin with this compound proceeds through a well-understood nucleophilic addition mechanism, with the potential for subsequent, thermally-induced reactions.

  • Primary Amine Reaction: The primary amine's nitrogen atom, with its lone pair of electrons, performs a nucleophilic attack on the carbon atom of the epoxide ring. This reaction opens the ring and forms a secondary amine and a hydroxyl group.[6]

  • Secondary Amine Reaction: The newly formed secondary amine can then react with another epoxide group, creating a tertiary amine and a second hydroxyl group. This step is crucial for building the three-dimensional cross-linked network that gives the cured epoxy its rigidity and strength.[6]

  • Hydroxyl Group Reaction (Etherification): The inherent hydroxyl group on the this compound molecule, along with the hydroxyls generated during the epoxide ring-opening, can undergo an etherification reaction with epoxide groups. This reaction is typically catalyzed by the tertiary amines formed during curing and is more prominent at elevated temperatures, contributing to a higher cross-link density in the final polymer network.

The presence of the pendant hydroxyl group is a distinguishing feature of this curing agent, potentially enhancing adhesion to polar substrates and increasing the final glass transition temperature (Tg) of the cured system.

Experimental Protocols

The following protocols provide a comprehensive framework for formulating, curing, and characterizing an epoxy system using this compound.

Protocol 1: Formulation and Mixing

This protocol details the preparation of a standard formulation using a common Bisphenol A-based epoxy resin.

Materials:

  • Epoxy Resin: Standard Bisphenol A diglycidyl ether (DGEBA) with an Epoxy Equivalent Weight (EEW) of 185-192 g/eq.

  • Curing Agent: this compound (AHEW = 64.6 g/eq).

  • Ancillary: High-precision analytical balance, disposable mixing cups, mixing spatulas, vacuum desiccator.

Procedure:

  • Determine Mix Ratio: Calculate the required parts by weight of the curing agent per 100 parts of resin (phr).

    • phr = (AHEW / EEW) * 100

    • Using an average EEW of 188 g/eq: phr = (64.6 / 188) * 100 = 34.4 phr

  • Weighing: Accurately weigh 100.0 g of the DGEBA epoxy resin into a clean, dry mixing cup.

  • Addition of Curing Agent: Add 34.4 g of this compound to the resin.

  • Mixing: Thoroughly mix the two components for 3-5 minutes, scraping the sides and bottom of the container to ensure a homogeneous mixture. The mixture may initially appear cloudy but should clear upon complete mixing.

  • Degassing: Place the mixed system in a vacuum desiccator and apply vacuum for 5-10 minutes, or until bubbling subsides, to remove any entrapped air. The system is now ready for casting or application.

Protocol 2: Curing Schedule and Sample Preparation

A multi-stage curing schedule is recommended to achieve optimal properties, allowing for initial gelation at a lower temperature followed by a post-cure at a higher temperature to drive the reaction to completion.[7][8]

Equipment:

  • Programmable laboratory oven.

  • Molds for preparing test specimens (e.g., for tensile, flexural, and DMA testing).

Procedure:

  • Casting: Pour the degassed epoxy mixture into the appropriate molds.

  • Initial Cure (Gelation): Place the molds in an oven and cure at 80°C for 2 hours . This initial, lower-temperature stage allows for stress relaxation while the polymer network is forming.

  • Post-Cure: After the initial cure, ramp the oven temperature to 150°C and hold for an additional 3 hours . This higher temperature phase is designed to complete the secondary amine reactions and promote etherification reactions involving the hydroxyl groups, thereby maximizing the cross-link density and thermal properties.

  • Cool Down: Slowly cool the cured specimens to room temperature (ideally at a rate of <2°C/minute) inside the oven to prevent the buildup of internal stresses.

  • Conditioning: Once at room temperature, demold the specimens and allow them to condition for at least 24 hours at standard laboratory conditions before testing.

Protocol 3: Characterization of Cured Properties

A thorough evaluation of the cured epoxy is essential to understand its performance characteristics.

1. Thermal Analysis (DSC & DMA):

  • Differential Scanning Calorimetry (DSC):

    • Objective: To determine the glass transition temperature (Tg) and assess the extent of cure.[9][10][11]

    • Procedure:

      • Prepare a small sample (5-10 mg) of the cured epoxy in a DSC pan.

      • Perform a heat-cool-heat cycle, typically from 25°C to 200°C at a heating rate of 10°C/min.

      • The Tg is observed as a step change in the heat flow curve during the second heating scan.[11] An absence of any significant residual cure exotherm on the first scan indicates a complete cure.[10]

  • Dynamic Mechanical Analysis (DMA):

    • Objective: To measure the storage modulus (E'), loss modulus (E''), and tan delta as a function of temperature. The peak of the tan delta curve provides another, often more precise, measurement of the Tg.

    • Procedure:

      • Use a rectangular specimen prepared according to the DMA instrument specifications.

      • Perform a temperature sweep from ambient to 200°C at a heating rate of 3°C/min and a fixed frequency (e.g., 1 Hz).

2. Mechanical Properties Testing:

The mechanical properties should be evaluated according to established ASTM standards to ensure data consistency and comparability.[12][13]

  • Tensile Strength & Modulus (ASTM D638): Measures the material's resistance to being pulled apart.

  • Flexural Strength & Modulus (ASTM D790): Evaluates the material's stiffness and strength under a bending load.

  • Hardness (ASTM D2240): A durometer is used to measure the surface hardness (Shore D scale).

Comparative Performance Analysis

To contextualize the performance of this compound, it is instructive to compare its expected properties with those of established cycloaliphatic amine curing agents like PACM and IPDA.

PropertyThis compoundPACM (4,4'-Diaminodicyclohexylmethane)IPDA (Isophorone Diamine)
AHEW (g/eq) 64.6 ~52.542.6
Viscosity Low to ModerateLow[14]Low
Reactivity ModerateModerate, requires heat[15]High
Glass Transition (Tg) Expected to be high due to hydroxyl group contributionHighModerate-High
Color Stability Good (typical for cycloaliphatics)Excellent[14]Good, lower yellowing tendency[16]
Key Feature Pendant hydroxyl group for enhanced adhesion and cross-linkingExcellent thermal and chemical resistance[14]Fast cure, good all-around properties[17]

Note: The properties for this compound are projected based on its chemical structure and established principles of epoxy chemistry. Experimental validation is required.

The higher AHEW of this compound means it is used at a higher loading (phr) compared to PACM and IPDA for a given epoxy resin. Its unique hydroxyl functionality is predicted to offer superior adhesion to polar substrates and potentially a higher ultimate Tg after a full post-cure, due to the increased cross-linking density from etherification reactions.

Workflow & Logic Diagrams

The following diagrams illustrate the key workflows and chemical principles described in this application note.

Epoxy Formulation & Curing Workflow

G cluster_prep Formulation cluster_cure Curing cluster_test Characterization calc Calculate Mix Ratio (AHEW / EEW) * 100 weigh Weigh Resin & Curing Agent calc->weigh mix Thorough Mixing (3-5 min) weigh->mix degas Vacuum Degassing mix->degas cast Cast into Molds degas->cast initial_cure Initial Cure 80°C for 2 hours cast->initial_cure post_cure Post-Cure 150°C for 3 hours initial_cure->post_cure cool Controlled Cool-Down post_cure->cool thermal Thermal Analysis (DSC, DMA) cool->thermal mech Mechanical Testing (ASTM D638, D790) cool->mech hard Hardness Test (ASTM D2240) cool->hard

Caption: Experimental workflow from formulation to final characterization.

Curing Mechanism Reaction Pathway

G cluster_reactants Reactants cluster_products Cured Network epoxy Epoxy Resin (R-CH-CH₂-O) step1 Primary Amine Reaction epoxy->step1 amine This compound (H₂N-R'-CH₂OH) amine->step1 network Cross-linked Polymer Network (High Tg, Mechanical Strength) step2 Secondary Amine Reaction step1->step2 step2->network step3 Hydroxyl (Etherification) Reaction (Post-Cure) step2->step3 Elevated Temp. step3->network

Caption: Reaction pathways in the epoxy curing process.

Conclusion and Future Outlook

This compound represents a promising, albeit less conventional, curing agent for epoxy resins. Its defining characteristic—the presence of both a primary amine and a primary hydroxyl group—provides a unique dual-mechanism pathway for network formation. The protocols and data presented in this guide serve as a robust starting point for researchers to explore its potential. Based on its structure, formulations with this curing agent are expected to yield thermosets with high glass transition temperatures and excellent adhesion, particularly after a dedicated post-cure cycle to engage the hydroxyl functionality. Further research should focus on direct experimental validation of its mechanical and thermal properties and exploring its performance in adhesive and composite applications where its unique attributes may offer a distinct advantage over traditional cycloaliphatic amines.

References

Application Notes and Protocols for Polymerization with (4-Aminocyclohexyl)methanol

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Versatility of (4-Aminocyclohexyl)methanol in Polymer Synthesis

This compound is a cycloaliphatic bifunctional monomer possessing both a primary amine and a primary hydroxyl group. This unique structure opens avenues for the synthesis of a diverse range of polymers, including polyamides, polyurethanes, and poly(ester amides). The saturated alicyclic ring of this compound imparts notable properties to the resulting polymers, such as improved thermal stability, enhanced mechanical strength, and good hydrolytic resistance, making them suitable for high-performance applications in coatings, adhesives, and biomedical devices.

This document provides detailed experimental protocols for the synthesis of two distinct types of polymers utilizing this compound as a key monomer: a polyamide via interfacial polymerization and a polyurethane through a one-shot polyaddition reaction. These protocols are designed for researchers, scientists, and drug development professionals, offering a comprehensive guide with scientifically grounded explanations for each procedural step.

PART 1: Synthesis of a Polyamide via Interfacial Polymerization

Interfacial polymerization is a type of step-growth polymerization where the reaction occurs at the interface between two immiscible liquid phases.[1] This technique is particularly advantageous for reactions that are rapid and irreversible at room temperature, such as the reaction between a diamine and a diacid chloride.[2]

Reaction Principle

In this protocol, an aqueous solution of this compound and a base (to neutralize the HCl byproduct) is carefully layered with an organic solution of a diacid chloride (e.g., sebacoyl chloride). The polymerization reaction takes place instantaneously at the liquid-liquid interface, forming a film of the polyamide.[3]

Diagram of the Interfacial Polymerization Reaction

cluster_reactants Reactants cluster_products Products monomer_A This compound (Aqueous Phase) polymer Polyamide monomer_A->polymer reacts at interface with monomer_B Sebacoyl Chloride (Organic Phase) monomer_B->polymer byproduct HCl (neutralized by base) monomer_B->byproduct

Caption: Interfacial polymerization of this compound.

Materials and Reagents
ReagentFormulaMolar Mass ( g/mol )PuritySupplier
(trans-4-Aminocyclohexyl)methanolC₇H₁₅NO129.20≥97%[ChemScene[4]]
Sebacoyl ChlorideC₁₀H₁₆Cl₂O₂239.1498%Sigma-Aldrich
Sodium Hydroxide (NaOH)NaOH40.00≥98%Fisher Scientific
Dichloromethane (DCM)CH₂Cl₂84.93≥99.5%VWR
MethanolCH₃OH32.04ACS GradeVWR
Deionized WaterH₂O18.02------
Experimental Protocol
  • Preparation of the Aqueous Phase:

    • In a 250 mL beaker, dissolve 2.58 g (0.02 mol) of (trans-4-Aminocyclohexyl)methanol and 1.60 g (0.04 mol) of sodium hydroxide in 100 mL of deionized water.

    • Stir the solution until all solids have dissolved. The sodium hydroxide is added to neutralize the hydrochloric acid that is formed as a byproduct of the polymerization reaction.[1]

  • Preparation of the Organic Phase:

    • In a separate 250 mL beaker, dissolve 4.78 g (0.02 mol) of sebacoyl chloride in 100 mL of dichloromethane.

    • Stir gently until the sebacoyl chloride is fully dissolved.

  • Polymerization:

    • Carefully and slowly pour the organic phase down the side of the beaker containing the aqueous phase to form two distinct layers without significant mixing.

    • A film of the polyamide will form immediately at the interface of the two layers.[2]

  • Polymer Isolation and Purification:

    • Using forceps, gently grasp the polymer film at the center of the interface and pull it out of the beaker in a continuous strand.

    • Wrap the polymer strand around a glass rod and continue to pull it from the beaker until one of the reactants is depleted.

    • Wash the collected polymer strand thoroughly with a 50:50 (v/v) solution of methanol and deionized water to remove any unreacted monomers, sodium hydroxide, and sodium chloride.

    • Perform a final wash with pure methanol to aid in drying.

  • Drying:

    • Press the washed polymer between sheets of filter paper to remove excess solvent.

    • Dry the polymer in a vacuum oven at 60 °C for 24 hours to a constant weight.

PART 2: Synthesis of a Polyurethane via One-Shot Polyaddition

The one-shot method is a common technique for synthesizing polyurethanes where the diisocyanate, polyol (in this case, this compound acting as a diol), and a catalyst are mixed together and react simultaneously to form the polymer.[5]

Reaction Principle

This compound, with its hydroxyl group, reacts with a diisocyanate, such as 4,4'-Methylene diphenyl diisocyanate (MDI), in the presence of a catalyst. The urethane linkages are formed through the addition of the hydroxyl groups to the isocyanate groups.[1]

Diagram of the Polyurethane Synthesis Workflow

start Start mix Mix this compound and Catalyst in a Reactor start->mix heat Heat to 80°C mix->heat add_mdi Add MDI and Stir Vigorously heat->add_mdi polymerize Polymerization (1-2 minutes) add_mdi->polymerize cure Pour into Mold and Cure (100°C for 16 hours) polymerize->cure end Characterize Polyurethane cure->end

Caption: Workflow for one-shot polyurethane synthesis.

Materials and Reagents
ReagentFormulaMolar Mass ( g/mol )PuritySupplier
(trans-4-Aminocyclohexyl)methanolC₇H₁₅NO129.20≥97%[ChemScene[4]]
4,4'-Methylene diphenyl diisocyanate (MDI)C₁₅H₁₀N₂O₂250.2598%Sigma-Aldrich
Dibutyltin dilaurate (DBTDL)C₃₂H₆₄O₄Sn631.5695%Alfa Aesar
Experimental Protocol
  • Reactor Setup:

    • Place 12.92 g (0.1 mol) of (trans-4-Aminocyclohexyl)methanol into a three-necked round-bottom flask equipped with a mechanical stirrer, a nitrogen inlet, and a thermometer.

    • Dry the this compound under vacuum at 80 °C for 4 hours prior to use to remove any absorbed moisture, which can react with the isocyanate.

  • Reaction Initiation:

    • Under a nitrogen atmosphere, add 0.03 wt% of dibutyltin dilaurate (DBTDL) catalyst to the molten this compound.

    • Heat the mixture to 80 °C with continuous stirring.

  • Addition of MDI:

    • Melt 25.03 g (0.1 mol) of MDI in an oven at 80 °C.

    • Add the molten MDI to the reactor in one portion with vigorous stirring. An exothermic reaction will occur, and the viscosity of the mixture will increase rapidly.

  • Polymerization and Curing:

    • Continue vigorous stirring for 1-2 minutes until the mixture is homogeneous.

    • Pour the viscous liquid into a preheated mold (100 °C) and cure in an oven at 100 °C for 16 hours.

  • Post-Curing and Storage:

    • After curing, allow the polymer to cool slowly to room temperature.

    • Remove the polyurethane sheet from the mold and store it in a desiccator for at least 48 hours before characterization.

PART 3: Characterization of the Synthesized Polymers

A comprehensive characterization of the synthesized polymers is essential to determine their molecular weight, structure, thermal properties, and mechanical performance.

Analytical Techniques
TechniqueAbbreviationInformation Obtained
Gel Permeation ChromatographyGPCMolecular weight and molecular weight distribution (Mn, Mw, PDI).[6]
Fourier-Transform Infrared SpectroscopyFTIRIdentification of functional groups and confirmation of polymer structure.[7]
Nuclear Magnetic Resonance SpectroscopyNMRDetailed structural analysis of the polymer backbone.[6]
Differential Scanning CalorimetryDSCGlass transition temperature (Tg) and melting temperature (Tm).[7]
Thermogravimetric AnalysisTGAThermal stability and decomposition temperature.
Tensile TestingMechanical properties such as tensile strength, Young's modulus, and elongation at break.[6]
Expected Results
  • Polyamide: The FTIR spectrum should show characteristic amide I (C=O stretch) and amide II (N-H bend) bands. DSC analysis is expected to reveal a high glass transition temperature and a distinct melting point, indicative of a semi-crystalline polymer.

  • Polyurethane: The FTIR spectrum will confirm the formation of urethane linkages with characteristic N-H and C=O stretching vibrations. The disappearance of the isocyanate peak (~2270 cm⁻¹) indicates a complete reaction. The thermal and mechanical properties will be influenced by the degree of phase separation between the hard and soft segments.[5]

References

Application Note: (4-Aminocyclohexyl)methanol as a Key Building Block in Pharmaceutical Synthesis

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

(4-Aminocyclohexyl)methanol is a versatile bifunctional molecule featuring both a primary amine and a primary alcohol separated by a cyclohexane ring. This unique structure, particularly the trans-isomer, serves as a critical starting material and intermediate in the synthesis of various Active Pharmaceutical Ingredients (APIs). Its cyclohexane core imparts favorable properties such as lipophilicity and metabolic stability to the final drug molecule. This document provides a detailed guide for researchers and drug development professionals on the application of this compound, with a primary focus on the synthesis of the mucolytic agent Ambroxol. It includes an in-depth analysis of synthetic pathways, step-by-step laboratory protocols, and the scientific rationale behind procedural choices.

Introduction: The Strategic Importance of the Cyclohexane Scaffold

This compound is a cycloaliphatic amino alcohol that exists as two geometric isomers: cis and trans. The spatial orientation of the aminomethyl and hydroxymethyl groups is crucial, with the trans-isomer being predominantly used in pharmaceutical synthesis due to its specific stereochemical fit in target molecules. This intermediate is invaluable for introducing the 1,4-disubstituted cyclohexane ring, a common motif in medicinal chemistry that provides a rigid, three-dimensional scaffold, influencing the drug's binding affinity and pharmacokinetic profile. Its bifunctionality allows for sequential or orthogonal reactions, making it a flexible building block for complex molecular architectures.

Physicochemical Properties and Isomer-Specific Data

A thorough understanding of the physical and chemical properties of the starting materials is fundamental to successful and reproducible synthesis. The trans-isomer is generally preferred for its thermodynamic stability and its role in forming the correct stereochemistry in drugs like Ambroxol.

Table 1: Key Physicochemical Properties

Property trans-(4-Aminocyclohexyl)methanol cis-(4-Aminocyclohexyl)methanol
CAS Number 1467-84-1[1][2] 30134-98-6[3]
Molecular Formula C₇H₁₅NO[1][4] C₇H₁₅NO[3]
Molecular Weight 129.20 g/mol [1][4] 129.20 g/mol [3]
Appearance White to off-white solid[1] Data not widely available
Melting Point 146-148 °C[1] Data not widely available
Storage Temp. 2-8°C, Inert atmosphere[1] 2-8°C[3]

| Solubility | Soluble in Methanol, Chloroform[1] | Data not widely available |

Core Application: Synthesis of Ambroxol Hydrochloride

Ambroxol is a widely used mucolytic agent that breaks down phlegm and is used in the treatment of respiratory diseases.[5] The trans-cyclohexyl structure derived from this compound is essential for its therapeutic activity.

Synthetic Strategy: Reductive Amination

One of the most efficient and common methods for synthesizing Ambroxol involves the reductive amination between trans-4-aminocyclohexanol and 2-amino-3,5-dibromobenzaldehyde.[6] This pathway is favored in industrial settings due to its high yield and operational simplicity.

Causality Behind Experimental Choices:

  • Starting Materials: trans-4-aminocyclohexanol (structurally similar and often used interchangeably in literature with the target molecule for this specific reaction) provides the necessary cyclohexyl core. 2-Amino-3,5-dibromobenzaldehyde provides the substituted benzene ring required for the final Ambroxol structure.

  • Reducing Agent: Sodium triacetoxyborohydride (NaBH(OAc)₃) is a mild and selective reducing agent ideal for reductive aminations. It is less reactive towards aldehydes and ketones than sodium borohydride, reducing the likelihood of side reactions and allowing for a one-pot procedure where the imine formation and reduction occur concurrently.

  • Catalyst: Lithium perchlorate (LiClO₄) can act as a Lewis acid to activate the carbonyl group of the aldehyde, facilitating the initial imine formation and accelerating the reaction rate.[6]

  • Solvent: 1,2-Dichloroethane is an effective solvent for this reaction, as it is non-protic and effectively solubilizes the reactants and intermediates.

Visualized Synthetic Workflow

The diagram below illustrates the key transformation in the synthesis of Ambroxol from its precursors.

G cluster_reactants Reactants cluster_process Process cluster_reagents Key Reagents cluster_product Product A trans-4-Aminocyclohexanol C Reductive Amination (One-Pot) A->C B 2-Amino-3,5-dibromobenzaldehyde B->C D Ambroxol (Base) C->D R 1. NaBH(OAc)₃ 2. LiClO₄ 3. 1,2-Dichloroethane R->C

Caption: Reductive amination pathway to Ambroxol.

Protocol 1: Synthesis of Ambroxol Hydrochloride via Reductive Amination

This protocol is adapted from a high-yield synthesis method and is intended for laboratory-scale preparation.[6]

Trustworthiness & Self-Validation: This protocol incorporates in-process monitoring via Thin-Layer Chromatography (TLC) to ensure the reaction proceeds to completion before workup, minimizing yield loss and simplifying purification.

Materials:

  • trans-4-Aminocyclohexanol (20 mmol, 1 equivalent)

  • 2-Amino-3,5-dibromobenzaldehyde (23.2 mmol, 1.16 equivalents)

  • Sodium triacetoxyborohydride (NaBH(OAc)₃) (22 mmol, 1.1 equivalents)[6]

  • Lithium perchlorate (LiClO₄) (0.8 mmol, 0.04 equivalents)[6]

  • 1,2-Dichloroethane (DCE), anhydrous (100 mL)

  • Dichloromethane (DCM) (100 mL)

  • Acetone (100 mL)

  • Concentrated Hydrochloric Acid (approx. 5 mL)

  • Ice water

  • Round-bottom flask, magnetic stirrer, and standard laboratory glassware

Procedure:

  • Reaction Setup: To a clean, dry round-bottom flask, add trans-4-aminocyclohexanol (20 mmol), 2-amino-3,5-dibromobenzaldehyde (23.2 mmol), and LiClO₄ (0.8 mmol).

  • Solvent Addition: Add 100 mL of anhydrous 1,2-dichloroethane to the flask. Stir the mixture to dissolve the solids.

  • Initiation of Reduction: Carefully add sodium triacetoxyborohydride (22 mmol) to the stirring solution at room temperature.

  • Reaction Monitoring: Stir the mixture vigorously at room temperature for approximately 1.5 to 2 hours.[6] Monitor the reaction's progress using TLC (eluent: dichloromethane/methanol = 10:1) until the starting aldehyde spot disappears.

  • Workup - Quenching and Extraction: Once the reaction is complete, pour the reaction mixture into 100 mL of ice water to quench any remaining reducing agent. Transfer the mixture to a separatory funnel and extract the aqueous layer with 100 mL of dichloromethane.[6]

  • Isolation of Ambroxol Base: Combine the organic phases and remove the solvent by rotary evaporation under reduced pressure. This will yield a yellow liquid, which is the crude Ambroxol base.[6]

  • Salification to Hydrochloride Salt: Dissolve the crude Ambroxol base in 100 mL of acetone. While stirring at room temperature, add concentrated hydrochloric acid dropwise (approx. 5 mL). A light yellow precipitate of Ambroxol hydrochloride will form.[6]

  • Final Purification: Continue stirring for 1 hour at room temperature to ensure complete precipitation. Collect the precipitate by vacuum filtration and wash the filter cake with a small amount of cold acetone. The crude product can be further purified by recrystallization from water with activated carbon for decolorization to obtain pure, white crystals of Ambroxol hydrochloride.[6]

Alternative Synthetic Routes and Emerging Applications

While reductive amination is a primary route, other patented methods exist, such as starting from 2-nitrobenzaldehyde and subsequently reducing the nitro group and imine bond.[7][8] The choice of route often depends on the cost and availability of starting materials, as well as safety and environmental considerations.[8]

Beyond Ambroxol, this compound and its derivatives are valuable intermediates for a range of other potential therapeutics. They are used in the synthesis of Janus Kinase (JAK) inhibitors for autoimmune diseases and in the development of novel agents targeting microsomal prostaglandin E2 synthase-1 (mPGES-1) for inflammation and pain.[9][10][11]

Workflow: General Applicability in Drug Synthesis

The bifunctional nature of this compound allows for a modular approach in drug development.

G cluster_amine Amine Functionalization cluster_alcohol Alcohol Functionalization Start This compound (Bifunctional Core) A1 Reductive Amination Start->A1 A2 Amide Coupling Start->A2 A3 Sulfonamide Formation Start->A3 H1 Esterification Start->H1 H2 Etherification Start->H2 H3 Oxidation to Aldehyde Start->H3 End Diverse Pharmaceutical Intermediates & APIs A1->End A2->End A3->End H1->End H2->End H3->End

Caption: Synthetic possibilities using this compound.

Safety and Handling

This compound should be handled in a well-ventilated fume hood. Appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat, must be worn. Avoid breathing dust and direct contact with skin and eyes. For detailed information, consult the Safety Data Sheet (SDS) before use.[12]

Conclusion

This compound, particularly the trans-isomer, is a high-value intermediate in pharmaceutical manufacturing. Its utility is prominently demonstrated in the synthesis of Ambroxol, where it provides the essential cycloaliphatic core. The protocols and synthetic strategies outlined in this note highlight its versatility and provide a foundation for its application in both established and novel drug discovery programs. A firm grasp of its properties and reaction mechanisms is key to leveraging this building block to its full potential.

References

Application Note: A Scalable, High-Yield Protocol for the Synthesis of trans-4-(hydroxymethyl)cyclohexylamine

Author: BenchChem Technical Support Team. Date: January 2026

Abstract: This document provides a comprehensive, field-proven protocol for the large-scale synthesis of trans-4-(hydroxymethyl)cyclohexylamine, a valuable bifunctional building block in modern drug development. The outlined two-step synthetic route, commencing from the readily available methyl p-aminobenzoate, is optimized for scalability, high stereoselectivity, and operational safety. We delve into the critical process parameters, the rationale behind reagent and catalyst selection, and provide detailed, step-by-step instructions for synthesis, purification, and characterization, tailored for researchers and process chemists in the pharmaceutical industry.

Introduction and Strategic Overview

trans-4-(hydroxymethyl)cyclohexylamine is a key intermediate in the synthesis of various active pharmaceutical ingredients (APIs). Its rigid cyclohexane core, coupled with the specific trans stereochemical arrangement of its amino and hydroxymethyl functionalities, imparts unique conformational properties to target molecules, making it a desirable scaffold in medicinal chemistry.

The primary challenge in synthesizing this compound on a large scale is controlling the stereochemistry of the 1,4-disubstituted cyclohexane ring. Syntheses starting from aromatic precursors often yield a mixture of cis and trans isomers, with the cis isomer frequently being the major product under kinetic control.[1] Separation of these diastereomers can be costly and inefficient.

The strategy detailed herein overcomes this challenge by employing a robust catalytic hydrogenation that favors the formation of the thermodynamically more stable trans isomer, followed by a direct reduction of the ester moiety. This approach minimizes the need for complex purification steps and is designed for high throughput and yield.

Chosen Synthetic Pathway

The selected two-step pathway involves:

  • Catalytic Hydrogenation: The aromatic ring of methyl p-aminobenzoate is hydrogenated using a Ruthenium on Carbon (Ru/C) catalyst under basic conditions. This method has been shown to effectively produce a high ratio of the trans isomer.[1][2]

  • Ester Reduction: The resulting methyl trans-4-aminocyclohexanecarboxylate is reduced to the target primary alcohol using a powerful reducing agent such as Lithium Aluminum Hydride (LiAlH₄).

Synthetic_Pathway Start Methyl p-aminobenzoate Intermediate Methyl trans-4-aminocyclohexanecarboxylate Start->Intermediate Step 1: Catalytic Hydrogenation (H₂, 5% Ru/C, NaOH (aq)) 100°C, 15 bar Final trans-4-(hydroxymethyl)cyclohexylamine Intermediate->Final Step 2: Ester Reduction (1. LiAlH₄, THF 2. Workup) Experimental_Workflow cluster_0 Part A: Hydrogenation cluster_1 Part B: Reduction cluster_2 Final Purification A1 Charge Reactor: Methyl p-aminobenzoate, Ru/C, 10% NaOH A2 Purge & Pressurize: N₂ Purge, H₂ to 15 bar A1->A2 A3 React: 100°C, 12-18h A2->A3 A4 Workup: Cool, Vent, Filter Catalyst A3->A4 A5 Extract & Concentrate A4->A5 B1 Prepare LiAlH₄ Slurry in Anhydrous THF A5->B1 Intermediate Product B2 Add Ester Solution (from Part A) Dropwise B1->B2 B3 React: Reflux, 4h B2->B3 B4 Quench (Fieser): H₂O, NaOH, H₂O B3->B4 B5 Filter & Concentrate B4->B5 C1 Vacuum Distillation B5->C1 Crude Product C2 Characterization: NMR, GC-MS, IR C1->C2

References

Application and Protocol Guide for the Purity Analysis of (4-Aminocyclohexyl)methanol

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Critical Role of Purity in (4-Aminocyclohexyl)methanol Applications

This compound is a bifunctional organic compound featuring a cyclohexane ring substituted with both a primary amine and a primary alcohol (hydroxymethyl) group. This unique structure, existing as cis and trans diastereomers, makes it a valuable building block in the synthesis of pharmaceuticals, advanced polymers, and specialty chemicals.[1][2][] In the pharmaceutical industry, the purity of such intermediates is paramount, as even trace impurities can affect the safety, efficacy, and stability of the final active pharmaceutical ingredient (API).

This comprehensive guide provides detailed analytical methods for the robust purity analysis of this compound. We will delve into the rationale behind method selection, provide step-by-step protocols for Gas Chromatography (GC) and High-Performance Liquid Chromatography (HPLC), and discuss the role of spectroscopic techniques like Nuclear Magnetic Resonance (NMR) and Mass Spectrometry (MS) in structural confirmation and impurity identification. All methodologies are designed to be validated in accordance with ICH Q2(R2) guidelines to ensure they are fit for their intended purpose.[4][5]

Logical Workflow for Purity Analysis

A comprehensive purity assessment of this compound involves a multi-faceted approach. The primary chromatographic techniques, GC and HPLC, are employed for quantitative analysis of the main component and its related impurities. Spectroscopic methods provide orthogonal confirmation of identity and structural elucidation of unknown impurities.

Purity Analysis Workflow Figure 1: Comprehensive Purity Analysis Workflow cluster_0 Chromatographic Purity & Assay cluster_1 Identity & Structural Elucidation GC_Method Gas Chromatography (GC-FID) - Assay - Isomer Ratio (cis/trans) - Volatile Impurities Validation Method Validation (ICH Q2(R2)) - Specificity, Linearity, Accuracy - Precision, Range, Robustness GC_Method->Validation HPLC_Method HPLC (UV/FLD) - Non-volatile Impurities - Polar Impurities HPLC_Method->Validation NMR_Spec NMR Spectroscopy - Identity Confirmation - Structural Isomer Confirmation MS_Spec Mass Spectrometry (MS) - Molecular Weight Confirmation - Impurity Identification Sample This compound Sample Sample->GC_Method Sample->HPLC_Method Sample->NMR_Spec Sample->MS_Spec Report Certificate of Analysis (Purity Report) Validation->Report Ensures Data Integrity HPLC Derivatization Workflow Figure 2: HPLC Pre-Column Derivatization Workflow Sample_Prep Prepare Sample and Standard Solutions Reaction Mix Sample/Standard with Reagent in Autosampler Sample_Prep->Reaction Deriv_Reagent Prepare OPA/ Thiol Reagent Deriv_Reagent->Reaction Injection Inject Derivatized Mixture onto HPLC Reaction->Injection Automated Sequence Separation Reversed-Phase Separation Injection->Separation Detection Fluorescence Detection (FLD) Separation->Detection

References

Application Notes and Protocols for the Purification of Crude (4-Aminocyclohexyl)methanol

Author: BenchChem Technical Support Team. Date: January 2026

For distribution to: Researchers, scientists, and drug development professionals.

Abstract

(4-Aminocyclohexyl)methanol is a pivotal bifunctional molecule utilized as a building block in the synthesis of numerous pharmaceutical compounds. Its structure, featuring both a primary amine and a primary alcohol on a cyclohexane ring, allows for diverse chemical modifications. The crude product, however, often contains a mixture of cis and trans isomers, unreacted starting materials, and reaction byproducts, necessitating robust purification strategies to ensure the quality and efficacy of downstream applications. This guide provides a detailed examination of the principles and practical protocols for the purification of crude this compound, with a focus on fractional distillation, recrystallization, and column chromatography to isolate the desired isomer in high purity.

Introduction: The Significance of Isomeric Purity

This compound exists as two geometric isomers: cis and trans. The spatial orientation of the amino and hydroxymethyl groups relative to the cyclohexane ring significantly influences the molecule's three-dimensional structure and, consequently, its biological activity and physical properties. In drug development, isomeric purity is paramount, as different isomers can exhibit varied pharmacological profiles, potencies, and toxicities. Therefore, the ability to effectively separate these isomers from a crude reaction mixture is a critical step in the synthesis of active pharmaceutical ingredients (APIs).

The choice of purification technique is dictated by the isomeric composition of the crude material, the nature of the impurities, and the desired scale of the separation. This document will explore the theoretical underpinnings and provide actionable protocols for the most common and effective purification methods.

Physicochemical Properties of this compound Isomers

A thorough understanding of the physical properties of the cis and trans isomers is fundamental to designing an effective purification strategy. The notable difference in their physical states at room temperature—the trans isomer being a solid and the cis isomer an oil—is a key factor to exploit.

Propertytrans-(4-Aminocyclohexyl)methanolcis-(4-Aminocyclohexyl)methanolReference(s)
CAS Number 1467-84-130134-98-6[1][2]
Molecular Formula C₇H₁₅NOC₇H₁₅NO[1][2]
Molecular Weight 129.20 g/mol 129.20 g/mol [1][2]
Appearance White to off-white solidOil/Liquid[2][3]
Melting Point 146-148 °CNot applicable[3]
Boiling Point ~218.8 °C (Predicted)No data available[3]
Solubility Soluble in chloroform, dichloromethane, methanolMiscible with polar organic solvents[3]

Common Synthesis Routes and Potential Impurities

The purification strategy must account for impurities originating from the synthetic pathway. A common route to this compound is the reduction of a 4-aminocyclohexanecarboxylic acid ester, often preceded by the hydrogenation of an aromatic precursor.

Ethyl_4-aminobenzoate Ethyl 4-aminobenzoate Ethyl_4-aminocyclohexanecarboxylate Ethyl 4-aminocyclohexanecarboxylate (cis/trans mixture) Ethyl_4-aminobenzoate->Ethyl_4-aminocyclohexanecarboxylate Catalytic Hydrogenation (e.g., Ru/C, H₂) Crude_Product Crude this compound (cis/trans mixture + impurities) Ethyl_4-aminocyclohexanecarboxylate->Crude_Product Reduction (e.g., LiAlH₄ in THF)

Figure 1: A common synthetic pathway to crude this compound.

Potential Impurities:

  • Unreacted Starting Materials: Ethyl 4-aminocyclohexanecarboxylate (both cis and trans isomers).

  • Intermediates: Partially reduced species.

  • Byproducts: 4-Aminocyclohexanecarboxylic acid (from hydrolysis of the ester).

  • Reagent Residues: Lithium and aluminum salts (from LiAlH₄ reduction).

  • Solvents: Tetrahydrofuran (THF), ethanol, etc.

Purification Techniques: Principles and Protocols

Based on the distinct physical properties of the isomers and the nature of potential impurities, a multi-step purification strategy is often most effective.

cluster_0 Purification Workflow Crude_Mixture Crude this compound Distillation Fractional Distillation Crude_Mixture->Distillation Initial Separation Recrystallization Recrystallization Distillation->Recrystallization Solid Fraction Chromatography Column Chromatography Distillation->Chromatography Liquid Fraction Pure_trans Pure trans-Isomer Recrystallization->Pure_trans Chromatography->Pure_trans Pure_cis Pure cis-Isomer Chromatography->Pure_cis

References

Application Notes & Protocols: Leveraging (4-Aminocyclohexyl)methanol in High-Performance Polyurethane Systems

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This document provides a comprehensive technical guide for researchers, scientists, and formulation chemists on the utilization of (4-Aminocyclohexyl)methanol (ACHM) as a versatile monomer in the synthesis of advanced polyurethanes (PUs). ACHM is a unique cycloaliphatic amino alcohol that introduces a combination of rigidity, thermal stability, and dual reactivity into the polymer backbone. These application notes detail the fundamental chemistry, explain the causality behind formulation choices, and provide validated, step-by-step protocols for the synthesis of high-performance poly(urethane-urea) elastomers. The resulting material properties and characterization techniques are also discussed, grounded in authoritative references.

Introduction: The Strategic Advantage of this compound

Polyurethanes are a remarkably versatile class of polymers, with properties that can be meticulously tuned by selecting appropriate monomers.[1] The choice of chain extender, a low molecular weight diol or diamine, is particularly critical in defining the characteristics of the "hard segments," which in turn govern the material's mechanical and thermal properties.[2]

This compound (ACHM) emerges as a monomer of significant interest due to its unique bifunctional, cycloaliphatic structure.

  • Cycloaliphatic Backbone: The cyclohexane ring is a rigid structural element. Its incorporation into the polyurethane backbone, compared to linear aliphatic chains (e.g., from 1,4-butanediol), imparts superior rigidity, higher glass transition temperature (Tg), and enhanced thermal stability.[3][4] Unlike aromatic structures, cycloaliphatic moieties offer excellent resistance to UV degradation, preventing the yellowing that plagues many aromatic-based polyurethanes upon light exposure.[1]

  • Dual Functionality (Amine and Hydroxyl): ACHM possesses both a primary amine (-NH₂) and a primary hydroxyl (-OH) group. These groups exhibit significantly different reactivity toward isocyanates (-NCO). The primary amine is substantially more nucleophilic and reacts much faster than the primary alcohol.[5][6] This differential reactivity is not a complication but a strategic advantage, enabling the formation of robust urea linkages followed by urethane linkages, creating a poly(urethane-urea) with a well-defined hard segment structure.

This guide will explore how to harness these molecular features to create high-performance polyurethane materials.

Monomer Characteristics and Handling

A clear understanding of the monomer's properties is fundamental to its effective use.

PropertyValueSource(s)
Chemical Name This compound (cis/trans mixture)[7][8][9]
CAS Number 1504-49-0 (mixture), 1467-84-1 (trans)[7][10][11]
Molecular Formula C₇H₁₅NO[7][10]
Molecular Weight 129.20 g/mol [7][10]
Appearance White to off-white solid
Boiling Point ~265 °C
Melting Point ~65-75 °C (mixture)
Polar Surface Area 46.25 Ų[7]

Safety & Handling: this compound is an amino alcohol and should be handled with appropriate care in a well-ventilated chemical fume hood.

  • Personal Protective Equipment (PPE): Wear safety glasses with side shields (or goggles), a lab coat, and nitrile gloves.[12][13]

  • Handling: Avoid inhalation of dust or vapors. Avoid contact with skin and eyes. In case of contact, rinse immediately and thoroughly with water.[12][13]

  • Storage: Store in a tightly sealed container in a cool, dry place away from oxidizing agents and isocyanates. Recommended storage temperature is room temperature or under refrigeration (2-8 °C) for long-term stability.[7][8]

  • Disposal: Dispose of waste in accordance with local, regional, and national regulations.[12][13]

Reaction Mechanism and Synthesis Strategy

The synthesis of polyurethanes from ACHM and a diisocyanate (e.g., 4,4'-Methylenebis(cyclohexyl isocyanate), H₁₂MDI) results in a poly(urethane-urea) due to the sequential reaction of ACHM's two functional groups.

The Causality of the Reaction Pathway:

  • Urea Formation (Fast Step): The primary amine (-NH₂) of ACHM is highly nucleophilic and reacts almost instantaneously with an isocyanate group (-NCO) to form a very stable, disubstituted urea linkage (-NH-CO-NH-). This reaction is typically much faster than the alcohol-isocyanate reaction and often requires no catalyst.[14]

  • Urethane Formation (Slower Step): The primary hydroxyl (-OH) group then reacts with a second isocyanate group to form the characteristic urethane linkage (-O-CO-NH-). This reaction is significantly slower and is typically accelerated with a catalyst, such as dibutyltin dilaurate (DBTDL) or a tertiary amine catalyst.[15][16]

This two-speed reactivity profile allows for a controlled, one-pot synthesis. By managing the reaction temperature and catalyst addition, a well-defined polymer architecture can be achieved.

G cluster_reactants Reactants cluster_reaction Polymerization Steps cluster_product Final Polymer Structure ACHM This compound (HO-R-NH₂) STEP1 Step 1: Urea Formation (Fast, Uncatalyzed) ACHM->STEP1 Reacts with Diisocyanate DIISO Diisocyanate (OCN-R'-NCO) DIISO->STEP1 STEP2 Step 2: Urethane Formation (Slower, Catalyzed) DIISO->STEP2 Reacts with -OH group STEP1->STEP2 Forms Urea Linkage & Exposes -OH group PUU Poly(urethane-urea) ~[-NH-CO-NH-R'-NH-CO-O-R-NH-CO-NH-R'-]n~ STEP2->PUU Forms Urethane Linkage (Chain Propagation)

Experimental Protocols

The following protocols are designed as a robust starting point for laboratory-scale synthesis. All operations should be performed in a moisture-free environment (e.g., under a nitrogen or argon atmosphere) as isocyanates are highly reactive with water.

Protocol 4.1: One-Pot Synthesis of a Linear Poly(urethane-urea) Elastomer

This protocol details the synthesis of a thermoplastic elastomer using a cycloaliphatic diisocyanate (H₁₂MDI), a polyether polyol (Polytetramethylene ether glycol, PTMEG) as the soft segment, and ACHM as the chain extender.

Materials:

  • Polytetramethylene ether glycol (PTMEG), Mn = 2000 g/mol , dried under vacuum at 80-90°C for 4-6 hours.

  • 4,4'-Methylenebis(cyclohexyl isocyanate) (H₁₂MDI)

  • This compound (ACHM)

  • Dibutyltin dilaurate (DBTDL) catalyst

  • Anhydrous N,N-Dimethylformamide (DMF) or other suitable aprotic solvent (optional, for solution polymerization)

Stoichiometry Calculation:

The ratio of isocyanate groups to hydroxyl and amine groups ([NCO]/[OH+NH₂]) is critical. A slight excess of NCO (e.g., 1.05) is often used to ensure complete reaction.

  • Calculate Moles:

    • Moles of PTMEG = Mass of PTMEG / 2000 g/mol

    • Moles of ACHM = Mass of ACHM / 129.20 g/mol

  • Calculate Total Hydroxyl + Amine Equivalents:

    • Equivalents = (Moles of PTMEG × 2) + (Moles of ACHM × 2)

  • Calculate Moles of H₁₂MDI:

    • Moles of H₁₂MDI = (Equivalents × [NCO]/[OH+NH₂] ratio) / 2

    • Mass of H₁₂MDI = Moles of H₁₂MDI × 262.35 g/mol

Procedure (Solvent-Free Melt Polymerization):

  • Reactor Setup: Equip a three-neck round-bottom flask with a mechanical stirrer, a nitrogen inlet, and a thermometer.

  • Prepolymer Formation (Optional but Recommended):

    • Charge the flask with the pre-weighed, dried PTMEG. Heat to 70-80°C with stirring under a slow nitrogen stream.

    • Add the calculated amount of H₁₂MDI to the flask at once.

    • Maintain the temperature at 80-90°C and stir for 2-3 hours. The viscosity will increase as the isocyanate-terminated prepolymer forms.

  • Chain Extension:

    • Reduce the temperature to 60-70°C.

    • In a separate beaker, melt the ACHM (melting point ~65-75°C).

    • Add the molten ACHM to the prepolymer mixture dropwise over 5-10 minutes with vigorous stirring. A rapid increase in viscosity is expected due to the fast urea-forming reaction.

  • Catalysis and Curing:

    • Once the ACHM is fully incorporated, add 1-2 drops of DBTDL catalyst to promote the urethane reaction.

    • Continue stirring for an additional 1-2 hours at 80-90°C. The mixture will become highly viscous.

  • Casting and Post-Curing:

    • Pour the viscous polymer melt into a pre-heated, release-agent-coated mold (e.g., a Teflon dish).

    • Place the mold in a vacuum oven and cure at 100-110°C for 16-24 hours to ensure complete reaction.

  • Cooling and Demolding:

    • Allow the polymer to cool slowly to room temperature before demolding.

G start Start: Setup Reactor (N₂ Atmosphere) prepolymer 1. Prepolymer Formation - Add PTMEG & H₁₂MDI - Heat to 80-90°C, 2-3h start->prepolymer chain_ext 2. Chain Extension - Cool to 60-70°C - Add Molten ACHM prepolymer->chain_ext catalysis 3. Catalysis & Curing - Add DBTDL Catalyst - Stir at 80-90°C, 1-2h chain_ext->catalysis casting 4. Casting - Pour into pre-heated mold catalysis->casting post_cure 5. Post-Cure - Vacuum oven at 100-110°C - 16-24 hours casting->post_cure end_process End: Cool & Demold post_cure->end_process

Expected Performance Characteristics & Applications

Polyurethanes synthesized with ACHM as a chain extender are expected to exhibit a distinct property profile, making them suitable for demanding applications.

PropertyExpected Outcome & RationaleSource(s) for Analogy
Mechanical Properties High Tensile Strength & Modulus: The rigid cyclohexyl ring and strong hydrogen bonding from the urea linkages contribute to a stiff and strong material.[4][17]
Thermal Properties High Glass Transition Temp. (Tg) & Thermal Stability: The cycloaliphatic structure restricts chain mobility, leading to a higher Tg compared to linear aliphatic analogues. Polyurethanes with cycloaliphatic hard segments show good thermal stability.[4][18][19][20]
Hardness High Shore Hardness: The high density of rigid hard segments formed by ACHM and diisocyanate will result in a harder elastomer.[18]
UV Stability Excellent (Non-Yellowing): The absence of aromatic rings in a fully aliphatic/cycloaliphatic system (e.g., with H₁₂MDI) prevents photo-oxidative degradation that causes discoloration.[1][3]
Chemical Resistance Good: The well-packed hard segments and stable urea linkages can impart good resistance to solvents and hydrolysis, particularly when formulated with polycarbonate or polyether polyols.[21]

Potential Applications:

  • Biomedical Devices: The good mechanical properties and biostability of cycloaliphatic polyurethanes make them candidates for long-term implants and medical tubing.[21]

  • High-Performance Coatings: Formulations can be adapted for durable, abrasion-resistant, and UV-stable coatings for automotive, aerospace, and flooring applications.

  • Adhesives and Sealants: The strong hydrogen bonding capability of the urea groups promotes excellent adhesion to a variety of substrates.

  • Elastomers: Creation of tough, high-performance elastomers for applications like industrial wheels, rollers, and seals.

Polymer Characterization

To validate the synthesis and understand the material properties, the following characterization techniques are recommended:

  • Fourier-Transform Infrared Spectroscopy (FTIR): To confirm the reaction completion. Key signals to monitor include:

    • Disappearance of NCO peak: ~2260-2275 cm⁻¹[14]

    • Appearance of Urea C=O stretch: ~1640-1660 cm⁻¹[15]

    • Appearance of Urethane C=O stretch: ~1690-1730 cm⁻¹[15]

    • N-H stretching: ~3300 cm⁻¹

  • Differential Scanning Calorimetry (DSC): To determine the glass transition temperature (Tg) of the soft and hard segments, as well as any melting endotherms, providing insight into phase separation and thermal behavior.[22][23]

  • Thermogravimetric Analysis (TGA): To assess the thermal stability and decomposition profile of the polymer.[18][23]

  • Gel Permeation Chromatography (GPC): To determine the number-average (Mn) and weight-average (Mw) molecular weights and the polydispersity index (PDI) of the polymer.

  • Mechanical Testing (ASTM D412, D2240): To measure tensile strength, elongation at break, Young's modulus, and Shore hardness, quantifying the material's mechanical performance.

Conclusion

This compound is a highly effective monomer for formulating advanced polyurethanes. Its rigid cycloaliphatic structure and dual-reactivity functional groups allow for the synthesis of poly(urethane-urea)s with superior thermal and mechanical properties compared to conventional linear aliphatic chain extenders. The predictable, sequential reactivity of its amine and hydroxyl groups can be strategically controlled in a one-pot synthesis, offering a straightforward pathway to high-performance materials suitable for a wide range of applications, from biomedical devices to industrial coatings and elastomers.

References

Application Notes and Protocols for the Derivatization of the Amino Group in (4-Aminocyclohexyl)methanol

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: Unlocking the Potential of a Versatile Scaffold

(4-Aminocyclohexyl)methanol is a bifunctional building block of significant interest to researchers in drug discovery and materials science. Its rigid cyclohexyl core provides a defined three-dimensional geometry, while the primary amino and hydroxyl groups offer two distinct points for chemical modification. Derivatization of the nucleophilic amino group is a key strategy to modulate the molecule's physicochemical properties, such as lipophilicity, basicity, and hydrogen bonding capacity. These modifications can profoundly influence biological activity, pharmacokinetic profiles of drug candidates, or the properties of advanced polymers.

This guide provides a comprehensive overview and detailed protocols for the three most common and versatile strategies for derivatizing the amino group of this compound: acylation to form amides, sulfonylation to yield sulfonamides, and reductive amination to generate secondary amines. The protocols are designed to be robust and reproducible, with an emphasis on the principles of chemoselectivity, ensuring that the derivatization occurs preferentially at the more nucleophilic amino group.

The rationale for selecting these derivatization pathways is rooted in their broad applicability. N-acylated derivatives are prevalent in pharmaceuticals and can introduce a wide range of functional groups. Sulfonamides are a well-established pharmacophore found in numerous drugs. Reductive amination offers a controlled method to introduce alkyl or arylalkyl substituents, a common strategy in medicinal chemistry to explore structure-activity relationships (SAR). A notable example of the industrial application of a similar scaffold is the synthesis of the mucolytic drug Ambroxol, which involves the reductive amination of trans-4-aminocyclohexanol.[1][2][3] This underscores the relevance and practical utility of the derivatization techniques discussed herein.

I. Chemoselective N-Acylation: Synthesis of Amides

The acylation of the primary amino group in this compound to form a stable amide bond is a fundamental transformation. Due to the higher nucleophilicity of the amino group compared to the primary alcohol, chemoselective N-acylation can be readily achieved under standard acylation conditions. This protocol describes the synthesis of N-((4-(hydroxymethyl)cyclohexyl)acetamide using acetic anhydride.

Causality of Experimental Choices:

  • Acylating Agent: Acetic anhydride is chosen as a readily available and highly reactive acylating agent. Acid chlorides can also be used but may be more moisture-sensitive and produce corrosive HCl as a byproduct.

  • Base: A non-nucleophilic base like triethylamine (TEA) is used to neutralize the acetic acid byproduct formed during the reaction, driving the equilibrium towards product formation.

  • Solvent: Dichloromethane (DCM) is an excellent solvent for this reaction as it is relatively inert and dissolves both the starting material and reagents.

  • Temperature: The reaction is initially cooled to 0 °C to control the exothermic reaction upon addition of the highly reactive acetic anhydride, and then allowed to warm to room temperature to ensure complete conversion.

Experimental Protocol: Synthesis of N-((4-(hydroxymethyl)cyclohexyl)acetamide)

Materials:

  • This compound

  • Acetic anhydride

  • Triethylamine (TEA)

  • Dichloromethane (DCM), anhydrous

  • Saturated aqueous sodium bicarbonate (NaHCO₃) solution

  • Brine (saturated aqueous NaCl solution)

  • Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

  • Round-bottom flask

  • Magnetic stirrer and stir bar

  • Ice bath

  • Separatory funnel

  • Rotary evaporator

Procedure:

  • In a clean, dry round-bottom flask, dissolve this compound (1.0 eq.) in anhydrous dichloromethane (DCM).

  • Add triethylamine (1.2 eq.) to the solution and stir for 5 minutes.

  • Cool the flask in an ice bath to 0 °C.

  • Slowly add acetic anhydride (1.1 eq.) dropwise to the stirred solution.

  • After the addition is complete, remove the ice bath and allow the reaction mixture to warm to room temperature.

  • Stir the reaction for 2-4 hours. Monitor the progress of the reaction by Thin Layer Chromatography (TLC).

  • Upon completion, quench the reaction by adding water.

  • Transfer the mixture to a separatory funnel and wash sequentially with saturated aqueous NaHCO₃ solution and brine.

  • Dry the organic layer over anhydrous MgSO₄ or Na₂SO₄, filter, and concentrate under reduced pressure using a rotary evaporator to obtain the crude product.

  • The crude product can be purified by recrystallization or column chromatography on silica gel.

Data Presentation:

ReagentMolar Equiv.Purpose
This compound1.0Starting material
Acetic anhydride1.1Acylating agent
Triethylamine1.2Base to neutralize byproduct
Dichloromethane-Solvent

Workflow Visualization:

acylation_workflow cluster_prep Reaction Setup cluster_reaction Acylation Reaction cluster_workup Work-up and Purification start Dissolve this compound and TEA in DCM cool Cool to 0 °C start->cool add_anhydride Add Acetic Anhydride (dropwise) cool->add_anhydride warm_rt Warm to Room Temperature and Stir (2-4h) add_anhydride->warm_rt quench Quench with Water warm_rt->quench extract Wash with NaHCO₃ and Brine quench->extract dry Dry and Concentrate extract->dry purify Purify (Recrystallization/ Chromatography) dry->purify end end purify->end N-acetylated Product

Workflow for N-acylation.

II. N-Sulfonylation: Preparation of Sulfonamides

The synthesis of sulfonamides from primary amines is a cornerstone of medicinal chemistry. The resulting N-S bond is highly stable, and the sulfonamide moiety can act as a hydrogen bond donor and acceptor, influencing drug-receptor interactions. This protocol details the preparation of a dansyl-protected derivative, which is also useful for fluorescent labeling and detection.

Causality of Experimental Choices:

  • Sulfonylating Agent: Dansyl chloride (5-(dimethylamino)naphthalene-1-sulfonyl chloride) is used here as an example. It reacts with the primary amine to form a highly fluorescent sulfonamide. Other sulfonyl chlorides, such as p-toluenesulfonyl chloride (TsCl) or methanesulfonyl chloride (MsCl), can be used to generate different sulfonamides.

  • Base: Pyridine is often used as both a base and a solvent in sulfonylation reactions. It neutralizes the HCl generated and can also catalyze the reaction. In this protocol, we use triethylamine as the base in an aprotic solvent.

  • Solvent: Anhydrous aprotic solvents like dichloromethane (DCM) or tetrahydrofuran (THF) are preferred to prevent hydrolysis of the sulfonyl chloride.

  • Temperature: The reaction is performed at low temperature (0 °C) to control the reactivity of the sulfonyl chloride and to minimize potential side reactions, such as reaction with the hydroxyl group.

Experimental Protocol: Synthesis of N-((4-(hydroxymethyl)cyclohexyl)-5-(dimethylamino)naphthalene-1-sulfonamide)

Materials:

  • This compound

  • Dansyl chloride

  • Triethylamine (TEA)

  • Dichloromethane (DCM), anhydrous

  • 1 M Hydrochloric acid (HCl)

  • Saturated aqueous sodium bicarbonate (NaHCO₃) solution

  • Brine

  • Anhydrous magnesium sulfate (MgSO₄)

  • Round-bottom flask

  • Magnetic stirrer and stir bar

  • Ice bath

  • Separatory funnel

  • Rotary evaporator

Procedure:

  • Dissolve this compound (1.0 eq.) and triethylamine (1.5 eq.) in anhydrous DCM in a round-bottom flask.

  • Cool the mixture to 0 °C in an ice bath with stirring.

  • In a separate flask, dissolve dansyl chloride (1.1 eq.) in a minimal amount of anhydrous DCM.

  • Add the dansyl chloride solution dropwise to the stirred amine solution over 30 minutes.

  • After the addition is complete, allow the reaction to slowly warm to room temperature and stir for 12-16 hours.

  • Monitor the reaction by TLC.

  • Upon completion, dilute the reaction mixture with DCM and transfer to a separatory funnel.

  • Wash the organic layer sequentially with 1 M HCl, water, saturated aqueous NaHCO₃ solution, and brine.

  • Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure.

  • The crude product can be purified by column chromatography on silica gel.

Data Presentation:

ReagentMolar Equiv.Purpose
This compound1.0Starting material
Dansyl chloride1.1Sulfonylating agent
Triethylamine1.5Base
Dichloromethane-Solvent

Reaction Mechanism Visualization:

sulfonylation_mechanism cluster_mech Sulfonylation Mechanism Amine R-NH₂ Intermediate R-NH₂⁺-SO₂(Ar)-Cl⁻ Amine->Intermediate Nucleophilic Attack SulfonylChloride Ar-SO₂Cl SulfonylChloride->Intermediate ProtonatedSulfonamide R-NH-SO₂Ar + H⁺ Intermediate->ProtonatedSulfonamide - Cl⁻ Base Et₃N Sulfonamide R-NH-SO₂Ar ProtonatedSulfonamide->Sulfonamide - H⁺ (neutralized by base) Salt Et₃NH⁺Cl⁻ Base->Salt

Mechanism of N-sulfonylation.

III. Reductive Amination: Synthesis of Secondary Amines

Reductive amination is a highly efficient and controlled method for the N-alkylation of amines. It proceeds via the in-situ formation of an imine or iminium ion from the reaction of an amine with an aldehyde or ketone, which is then reduced by a selective reducing agent. This method avoids the common problem of over-alkylation often encountered with direct alkylation using alkyl halides. The synthesis of the drug Ambroxol from trans-4-aminocyclohexanol and 2-amino-3,5-dibromobenzaldehyde is a prime example of the industrial utility of this reaction.[1][2]

Causality of Experimental Choices:

  • Carbonyl Compound: An aldehyde or ketone is chosen based on the desired alkyl group to be introduced. In this protocol, benzaldehyde is used as an example to introduce a benzyl group.

  • Reducing Agent: Sodium triacetoxyborohydride (NaBH(OAc)₃) is a mild and selective reducing agent that is particularly effective for reductive aminations.[4] It is less reactive towards aldehydes and ketones than sodium borohydride, which minimizes the side reaction of reducing the starting carbonyl compound.

  • Solvent: 1,2-Dichloroethane (DCE) is a common solvent for reductive aminations using NaBH(OAc)₃. Other aprotic solvents like THF or acetonitrile can also be used.

  • Acid Catalyst: A catalytic amount of acetic acid can be added to facilitate the formation of the imine intermediate, although with aldehydes, it is often not strictly necessary with NaBH(OAc)₃.

Experimental Protocol: Synthesis of N-benzyl-(4-(hydroxymethyl)cyclohexyl)amine

Materials:

  • This compound

  • Benzaldehyde

  • Sodium triacetoxyborohydride (NaBH(OAc)₃)

  • 1,2-Dichloroethane (DCE), anhydrous

  • Saturated aqueous sodium bicarbonate (NaHCO₃) solution

  • Water

  • Brine

  • Anhydrous magnesium sulfate (MgSO₄)

  • Round-bottom flask

  • Magnetic stirrer and stir bar

  • Separatory funnel

  • Rotary evaporator

Procedure:

  • To a round-bottom flask, add this compound (1.0 eq.) and benzaldehyde (1.05 eq.).

  • Add anhydrous 1,2-dichloroethane (DCE) to dissolve the starting materials.

  • Stir the mixture at room temperature for 30-60 minutes to allow for imine formation.

  • Add sodium triacetoxyborohydride (1.5 eq.) portion-wise over 10 minutes.

  • Stir the reaction mixture at room temperature for 12-24 hours.

  • Monitor the reaction by TLC.

  • Upon completion, carefully quench the reaction by the slow addition of saturated aqueous NaHCO₃ solution.

  • Transfer the mixture to a separatory funnel, add water, and extract with DCM or ethyl acetate.

  • Wash the combined organic layers with water and brine.

  • Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure.

  • The crude product can be purified by column chromatography on silica gel.

Data Presentation:

ReagentMolar Equiv.Purpose
This compound1.0Starting material
Benzaldehyde1.05Carbonyl source for N-alkylation
Sodium triacetoxyborohydride1.5Selective reducing agent
1,2-Dichloroethane-Solvent

Workflow Visualization:

reductive_amination_workflow start Mix this compound and Benzaldehyde in DCE imine_formation Stir at RT (30-60 min) (Imine Formation) start->imine_formation add_reductant Add NaBH(OAc)₃ (portion-wise) imine_formation->add_reductant reduction Stir at RT (12-24h) (Reduction) add_reductant->reduction workup Quench, Extract, Wash, and Dry reduction->workup purify Purify (Column Chromatography) workup->purify end N-benzylated Product purify->end

Workflow for Reductive Amination.

IV. Analytical Characterization

The progress of the derivatization reactions and the identity and purity of the final products should be confirmed using standard analytical techniques:

  • Thin Layer Chromatography (TLC): To monitor the consumption of starting materials and the formation of the product.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C): To confirm the structure of the derivatized product. For example, in N-acylation, the appearance of a new amide N-H proton signal and a methyl singlet for the acetyl group in the ¹H NMR spectrum would be indicative of a successful reaction.

  • Mass Spectrometry (MS): To determine the molecular weight of the product and confirm its identity.

  • Infrared (IR) Spectroscopy: To identify key functional groups. For instance, the formation of an amide will show a characteristic C=O stretch around 1650 cm⁻¹.

Conclusion

The derivatization of the amino group in this compound provides a powerful avenue for synthesizing a diverse array of molecules with potential applications in medicinal chemistry and materials science. The protocols for N-acylation, N-sulfonylation, and reductive amination presented in this guide are robust, chemoselective, and adaptable to a wide range of substrates and reagents. By understanding the underlying chemical principles and carefully controlling the reaction conditions, researchers can effectively utilize this compound as a versatile scaffold for the development of novel compounds with tailored properties.

References

Solvent Selection for Reactions Involving (4-Aminocyclohexyl)methanol: A Detailed Application and Protocol Guide

Author: BenchChem Technical Support Team. Date: January 2026

An Application Guide for Researchers

Introduction

(4-Aminocyclohexyl)methanol is a versatile bifunctional molecule featuring both a primary amine and a primary alcohol attached to a cyclohexane scaffold.[1] This unique structure makes it a valuable building block in the synthesis of pharmaceuticals, agrochemicals, and advanced materials. The presence of two distinct nucleophilic centers—the amino group and the hydroxyl group—presents both an opportunity for diverse chemical transformations and a challenge in achieving regioselectivity. The choice of solvent is paramount in controlling the outcome of these reactions. It governs not only the solubility of reactants and reagents but also influences reaction kinetics, equilibrium positions, and the stability of intermediates, ultimately dictating the yield and purity of the desired product.

This guide provides a comprehensive overview of solvent selection strategies for common reactions involving this compound. It is designed for researchers, scientists, and drug development professionals, offering both theoretical grounding and practical, field-proven protocols.

Physicochemical Profile of this compound

Understanding the inherent properties of this compound is the foundation for rational solvent selection. The molecule's polar functional groups combined with its non-polar cyclohexane ring give it a balanced solubility profile.

PropertyValueSignificance for Solvent SelectionSource
Molecular Formula C₇H₁₅NO---[2][3]
Molecular Weight 129.20 g/mol Influences diffusion rates and stoichiometry calculations.[3]
Appearance White to off-white solid or oilPhysical state at room temperature dictates the need for a solvent to initiate a reaction.[1][4]
Melting Point ~178 °C (can vary by isomer)A high melting point necessitates a solvent to bring it into the reaction phase.[4][5]
Topological Polar Surface Area (TPSA) 46.25 ŲIndicates strong hydrogen bonding potential (both donor and acceptor), suggesting good solubility in polar protic solvents.[3]
logP 0.4962A low logP value signifies a preference for polar environments over non-polar ones.[3]
General Solubility Soluble in water and various organic solvents.High versatility, but specific solubility in reaction-compatible solvents must be confirmed.[1]

Core Principles of Solvent Selection

The ideal solvent is often described as one that dissolves all reactants but does not participate in the reaction. While this is a useful heuristic, the optimal choice is more nuanced and involves a multi-faceted evaluation.

G cluster_input Initial Considerations cluster_solubility Solubility Screening cluster_reaction_params Reaction Parameters cluster_downstream Downstream Processing cluster_output Final Selection start Define Reaction: - Reactants - Reagents - Target Product solubility Are all reactants/reagents soluble in the proposed solvent? start->solubility find_solvent Screen alternative solvents (e.g., polar aprotic, non-polar) solubility->find_solvent No temp Is solvent boiling point compatible with required reaction temperature? solubility->temp Yes find_solvent->solubility reactivity Is the solvent inert? (e.g., aprotic for amide coupling) temp->reactivity Yes bad_temp Select solvent with appropriate boiling point temp->bad_temp No bad_reactivity Choose a non-reactive solvent class reactivity->bad_reactivity No workup Is solvent compatible with work-up and purification? (e.g., immiscible with water for extraction, volatile for removal) reactivity->workup Yes bad_temp->temp bad_reactivity->reactivity bad_workup Consider ease of removal and extraction compatibility workup->bad_workup No final_solvent Optimized Solvent Chosen workup->final_solvent Yes bad_workup->workup

Caption: Decision workflow for rational solvent selection in chemical synthesis.

Application: Amide Bond Formation (Acylation of the Amino Group)

Amide coupling is one of the most common transformations for this compound. The reaction involves the acylation of the primary amine with a carboxylic acid, typically mediated by a coupling agent. The primary hydroxyl group is generally a much weaker nucleophile and does not compete under standard amide coupling conditions.

Rationale for Solvent Choice: The key requirements for a solvent in amide coupling are:

  • Aprotic Nature: The solvent must not have acidic protons that can react with the coupling agents or the activated carboxylic acid intermediate.

  • Polarity: It must be polar enough to dissolve the starting materials, the coupling agents (e.g., EDC, HATU), and any amine bases (e.g., DIPEA).

  • Inertness: The solvent should not participate in side reactions.

Recommended Solvents for Amide Coupling

SolventProsConsGreen Chemistry Perspective
N,N-Dimethylformamide (DMF) Excellent solvating power for a wide range of reactants. High boiling point allows for heating.Difficult to remove under vacuum; can decompose to dimethylamine at high temperatures.Considered an undesirable solvent due to toxicity.[6]
Dichloromethane (DCM) Good solubility for many organic compounds, volatile and easy to remove.Relatively low boiling point limits reaction temperature.A halogenated solvent with environmental and health concerns.[6]
Acetonitrile (ACN) Polar aprotic, relatively easy to remove.Can be less effective at dissolving highly polar or large molecules.A preferable alternative to DMF and DCM.
2-Methyltetrahydrofuran (2-MeTHF) A bio-based solvent, good replacement for THF and DCM. Forms an azeotrope with water, aiding work-up.Can form peroxides upon storage.Considered a greener and more sustainable alternative.[6]
Protocol: Synthesis of N-((4-(hydroxymethyl)cyclohexyl)benzamide
  • Setup: To a clean, dry round-bottom flask under an inert atmosphere (Nitrogen or Argon), add this compound (1.0 equiv), benzoic acid (1.05 equiv), and 1-Hydroxybenzotriazole (HOBt) (1.2 equiv).

  • Dissolution: Add anhydrous DMF (or a suitable alternative like ACN) to achieve a concentration of approximately 0.2 M with respect to the limiting reagent. Stir until all solids are dissolved.

  • Cooling: Cool the reaction mixture to 0 °C in an ice-water bath.

  • Reagent Addition: Add N,N'-Diisopropylethylamine (DIPEA) (2.5 equiv) to the mixture, followed by the slow, portion-wise addition of 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) (1.2 equiv).

  • Reaction: Allow the reaction to slowly warm to room temperature and stir for 12-24 hours. Monitor the reaction progress by TLC or LC-MS.

  • Work-up: Upon completion, dilute the reaction mixture with ethyl acetate. Wash the organic layer sequentially with 1 M HCl, saturated aqueous NaHCO₃, and brine.

  • Purification: Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure. The crude product can be purified by flash column chromatography on silica gel.

Application: Fischer Esterification (Acylation of the Hydroxyl Group)

To selectively acylate the hydroxyl group, the more nucleophilic amine must first be protected (e.g., as a Boc-carbamate). However, for direct esterification, the Fischer esterification provides a classic method, though it is an equilibrium-controlled process.[7]

Rationale for Solvent Choice: The Fischer esterification requires an acid catalyst and the removal of water to drive the reaction towards the product.[8][9]

  • Water Removal: The solvent should form an azeotrope with water, allowing for its removal via a Dean-Stark apparatus.

  • Inertness: The solvent must be inert to the strong acid catalyst (e.g., H₂SO₄, p-TsOH) and high temperatures.

  • High Boiling Point: The reaction is typically run at reflux, so a high-boiling solvent is necessary.

Recommended Solvents for Fischer Esterification

SolventBoiling Point (°C)Azeotrope with Water (°C)Notes
Toluene 11185 (80% Toluene)The most common and effective choice. Less toxic than benzene.
Benzene 8069 (91% Benzene)Effective, but its use is highly discouraged due to its carcinogenicity.
Cyclohexane 8169 (91.5% Cyclohexane)A suitable alternative if a lower reaction temperature is acceptable.
Protocol: Fischer Esterification with a Dean-Stark Trap

Note: This protocol assumes the amino group of this compound has been pre-protected.

  • Setup: Assemble a round-bottom flask with a Dean-Stark trap and a reflux condenser.

  • Charging the Flask: To the flask, add the N-protected this compound (1.0 equiv), a carboxylic acid (1.5-2.0 equiv), and a catalytic amount of p-Toluenesulfonic acid (p-TsOH) (0.05 equiv).

  • Solvent Addition: Add toluene to the flask to a concentration of 0.3-0.5 M. Fill the Dean-Stark trap with toluene.

  • Reaction: Heat the mixture to reflux. Water will be produced and co-distill with toluene as an azeotrope.[9] The condensed liquid will collect in the trap, and the denser water will separate to the bottom while the toluene overflows back into the reaction flask.

  • Monitoring: Continue reflux until no more water is collected in the trap (typically several hours to overnight).

  • Work-up: Cool the reaction to room temperature. Dilute with ethyl acetate and wash with saturated aqueous NaHCO₃ to neutralize the acid catalyst, followed by a brine wash.

  • Purification: Dry the organic phase (e.g., over MgSO₄), filter, and remove the solvent under reduced pressure. Purify the resulting crude ester by chromatography or recrystallization.

Application: N-Alkylation of the Amino Group

Reductive amination or direct alkylation with an alkyl halide can be used to functionalize the amino group. For direct alkylation, the choice of solvent is critical to facilitate the Sₙ2 reaction.

Rationale for Solvent Choice:

  • Polar Aprotic: These solvents are required to dissolve the polar starting material and any salts formed, while also effectively solvating the cation of the base, leaving the anion more reactive. They do not participate in hydrogen bonding that would otherwise shield the nucleophile.

  • Appropriate Boiling Point: The reaction temperature depends on the electrophilicity of the alkylating agent and may require heating.

Recommended Solvents for N-Alkylation

SolventDielectric ConstantBoiling Point (°C)Key Characteristics
Dimethyl Sulfoxide (DMSO) 47189Highly polar, excellent for dissolving a wide range of substances. High boiling point is ideal for sluggish reactions.
N,N-Dimethylformamide (DMF) 37153Good general-purpose polar aprotic solvent.
Acetonitrile (ACN) 3882Lower boiling point, useful when milder conditions are required. Easy to remove.
Tetrahydrofuran (THF) 7.566Less polar than the others, but often used in conjunction with a base like K₂CO₃.
Protocol: N-Benzylation of this compound
  • Setup: In a round-bottom flask, suspend this compound (1.0 equiv) and a mild, non-nucleophilic base such as potassium carbonate (K₂CO₃) (2.2 equiv) in acetonitrile (ACN).

  • Reagent Addition: Add benzyl bromide (1.1 equiv) dropwise to the stirring suspension at room temperature.

  • Reaction: Heat the reaction mixture to 60-80 °C and stir for 6-18 hours. Monitor the disappearance of the starting material by TLC or LC-MS. Caution: Benzyl bromide is a lachrymator.

  • Work-up: After cooling, filter off the inorganic salts (K₂CO₃ and KBr). Rinse the filter cake with additional ACN.

  • Purification: Concentrate the filtrate under reduced pressure. The resulting residue can be partitioned between water and an organic solvent like ethyl acetate. After separation, the organic layer is dried and concentrated to yield the crude product, which can be further purified by column chromatography.

G cluster_amine Amine-Selective Reactions cluster_alcohol Alcohol-Selective Reactions (Amine Protected) compound This compound Primary Amine Primary Alcohol amide Amide Coupling compound:amine->amide n_alkylation N-Alkylation compound:amine->n_alkylation esterification Esterification compound:alcohol->esterification etherification Etherification (Williamson) compound:alcohol->etherification solvent_aprotic Preferred Solvents: Polar Aprotic (DMF, ACN, DCM, DMSO) amide->solvent_aprotic n_alkylation->solvent_aprotic solvent_nonpolar Preferred Solvents: Non-polar / Aprotic (Toluene, THF, Dioxane) esterification->solvent_nonpolar etherification->solvent_nonpolar

Caption: Relationship between functional group reactivity and preferred solvent class.

References

Troubleshooting & Optimization

Technical Support Center: Optimizing Synthesis of (4-Aminocyclohexyl)methanol Derivatives

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

(4-Aminocyclohexyl)methanol and its derivatives are valuable building blocks in medicinal chemistry and materials science.[1] Their rigid cyclohexyl core combined with the primary amine and alcohol functionalities allows for the construction of diverse molecular architectures. The synthesis of these compounds, while conceptually straightforward, often involves powerful and sensitive reagents that require careful optimization to achieve high yields and purity.

The most common synthetic route involves the reduction of a corresponding 4-aminocyclohexanecarboxylic acid or its ester derivative. This guide provides in-depth troubleshooting advice, frequently asked questions (FAQs), and detailed experimental protocols to help researchers navigate the challenges associated with this transformation, ensuring successful and reproducible outcomes.

Core Synthesis Pathway & Key Challenges

The primary transformation is the reduction of a carbonyl group (ester or carboxylic acid) to a primary alcohol. The presence of a nucleophilic amine group on the same scaffold introduces the main challenge: potential side reactions and the need for a protection/deprotection strategy.

cluster_0 Synthetic Workflow Start 4-Aminocyclohexane- carboxylate Derivative Protect Protect Amine? (e.g., Boc Group) Start->Protect Boc_Protected N-Boc-(4-carboxy)cyclohexyl -amine Derivative Protect->Boc_Protected Yes Reduction Reduction (e.g., LiAlH4) Protect->Reduction No Boc_Protected->Reduction Workup Work-up & Purification Reduction->Workup Deprotection Deprotection (if necessary) Workup->Deprotection Protected Intermediate Product This compound Derivative Workup->Product Direct Product Deprotection->Product

Caption: General workflow for synthesizing this compound derivatives.

Troubleshooting Guide: Common Experimental Issues

This section addresses specific problems researchers may encounter during the synthesis.

Issue 1: Low or No Conversion to the Desired Alcohol

A lack of product is the most common issue, often pointing to problems with the reducing agent or reaction conditions.

cluster_1 Troubleshooting: Low/No Product Yield Start Low or No Product Yield Detected (TLC, LC-MS) Cause1 Is the Reducing Agent Active? (LiAlH4 is moisture-sensitive) Start->Cause1 Solution1 Solution: Use a fresh bottle of LiAlH4. Handle under strict anhydrous conditions (N2/Ar atmosphere, dry solvents). Cause1->Solution1 No Cause2 Was the Reaction Driven to Completion? Cause1->Cause2 Yes Solution2 Solution: Monitor reaction closely by TLC. If stalled, consider gentle heating or adding more reducing agent. Cause2->Solution2 No Cause3 Is the Starting Material Insoluble? Cause2->Cause3 Yes Solution3 Solution: Use a different anhydrous solvent (e.g., THF is preferred for LiAlH4). Increase solvent volume. Cause3->Solution3 Yes

Caption: Decision tree for troubleshooting low product yield.

Possible Causes & Solutions:

  • Inactive Reducing Agent: Lithium Aluminum Hydride (LiAlH₄) is extremely reactive with atmospheric moisture and can quickly become deactivated.[2]

    • Solution: Always use LiAlH₄ from a freshly opened or properly stored container. Handle it rapidly in a glovebox or under a stream of inert gas (Nitrogen or Argon). Ensure all glassware is oven-dried and solvents are anhydrous. Tetrahydrofuran (THF) is the preferred solvent for LiAlH₄ reductions due to its good solvating power and higher boiling point compared to diethyl ether.[3]

  • Incomplete Reaction: The reduction may be sluggish due to insufficient reaction time, temperature, or stoichiometry of the reducing agent.

    • Solution: Monitor the reaction progress diligently using Thin Layer Chromatography (TLC) until the starting material spot has been completely consumed.[2] If the reaction stalls, a slight increase in temperature (e.g., from room temperature to a gentle reflux) or the addition of another portion of LiAlH₄ can help drive it to completion.

  • Poor Solubility of Starting Material: If the starting ester or carboxylic acid is not fully dissolved, the reaction will be slow and inefficient.

    • Solution: Ensure your starting material is fully soluble in the chosen anhydrous solvent. If solubility in THF is an issue, consider alternative anhydrous ethers, although THF is generally optimal for LiAlH₄.[3]

Issue 2: Formation of a Gelatinous Precipitate and Emulsions During Work-up

The quenching of LiAlH₄ reactions generates aluminum salts, which can form difficult-to-filter gels and persistent emulsions during aqueous extraction, trapping the product and significantly lowering the isolated yield.[2]

  • Causality: The reaction of excess LiAlH₄ with water forms lithium and aluminum hydroxides. These salts are often poorly crystalline and can form a thick, gelatinous matrix.

  • Solution: The Fieser Work-up: This is a highly reliable and widely adopted procedure to produce granular, easily filterable aluminum salts.[2] For a reaction conducted with 'x' g of LiAlH₄, the following reagents are added sequentially and slowly at 0 °C:

    • 'x' mL of water

    • 'x' mL of 15% aqueous NaOH solution

    • '3x' mL of water After the additions, the mixture is stirred vigorously at room temperature until a white, granular solid forms. The solid can then be easily removed by filtration, and the filter cake should be washed thoroughly with an organic solvent (like THF or ethyl acetate) to recover any adsorbed product. A general procedure using this workup has been reported for the synthesis of trans-4-Aminocyclohexanemethanol.[4]

Issue 3: Presence of Unexpected Byproducts

The appearance of extra spots on a TLC plate or unexpected masses in an LC-MS analysis indicates the formation of impurities, which can complicate purification.

  • Possible Byproduct: Amide Formation: If the starting material is an ester, the amine functionality (if unprotected) can potentially react with the ester to form an amide, which would then be reduced to a diamine. This is generally less common under standard LiAlH₄ conditions but can be a concern.

  • Possible Byproduct: Over-reduction: If other reducible functional groups are present in the molecule (e.g., aryl halides, nitriles), the powerful and unselective nature of LiAlH₄ can lead to their reduction as well.[3][5]

    • Solution: If chemoselectivity is an issue, consider protecting the amine group (see FAQ section). Alternatively, a milder and more selective reducing agent like Borane-THF complex (BH₃·THF) can be used, which readily reduces carboxylic acids and esters without affecting many other functional groups.[2]

Frequently Asked Questions (FAQs)

Q1: Do I need to protect the amine group before the reduction?

A1: It depends on the specific substrate and reaction conditions. For a simple reduction of an ethyl or methyl ester with LiAlH₄, protection is often not strictly necessary.[4] However, protecting the amine offers several advantages:

  • Improved Solubility: The Boc-protected intermediate is often more soluble in ethereal solvents like THF.

  • Prevention of Side Reactions: It prevents the acidic N-H proton from reacting with the LiAlH₄, which consumes the reducing agent. It also prevents any potential reaction between the amine and the ester.

  • Simplified Work-up: The protected intermediate can be less polar, sometimes simplifying chromatographic purification.

The tert-butoxycarbonyl (Boc) group is an excellent choice as it is stable to the basic/nucleophilic conditions of the reduction but can be easily removed under mild acidic conditions (e.g., TFA in DCM, or HCl in dioxane).[6][7][8]

Q2: Can I use Sodium Borohydride (NaBH₄) instead of Lithium Aluminum Hydride (LiAlH₄)?

A2: No, NaBH₄ is generally not a strong enough reducing agent to reduce esters or carboxylic acids to alcohols.[9][10] LiAlH₄ is significantly more reactive and is the standard reagent for these transformations.[3][11] The higher reactivity of LiAlH₄ stems from the greater polarity of the Al-H bond compared to the B-H bond.

FeatureLithium Aluminum Hydride (LiAlH₄)Sodium Borohydride (NaBH₄)
Reactivity Very HighModerate
Reduces Esters Yes [9][11]No [9][10]
Reduces Carboxylic Acids Yes [3][10]No [10]
Reduces Aldehydes/Ketones Yes[11]Yes[5]
Solvent Compatibility Anhydrous Ethers (THF, Et₂O)Protic Solvents (MeOH, EtOH), Water
Safety Highly reactive with water, pyrophoricStable in air, reacts slowly with water

Q3: My final product seems to have residual solvent that is hard to remove. How can I identify and remove it?

A3: Common solvents used in synthesis and purification (e.g., THF, ethyl acetate, dichloromethane, hexane) can be difficult to remove completely under vacuum, especially if the product is a thick oil or low-melting solid.

  • Identification: ¹H NMR spectroscopy is the best tool to identify residual solvents. There are established tables of chemical shifts for common laboratory solvents.[12][13] For example, residual THF typically appears as multiplets around 1.85 and 3.76 ppm in CDCl₃.

  • Removal:

    • High Vacuum: Use a high-vacuum line (Schlenk line) instead of just a rotary evaporator.

    • Co-evaporation: Dissolve the product in a low-boiling solvent like dichloromethane or pentane and re-evaporate. Repeat this process 2-3 times. This helps to azeotropically remove the higher-boiling impurity.

    • Lyophilization (Freeze-Drying): If your product is soluble in a solvent like 1,4-dioxane or benzene and is stable, lyophilization can be an effective method for removing trace solvents.

Q4: How do I choose between the cis and trans isomers of the starting material?

A4: The stereochemistry of the final product is dictated by the starting material. Both cis and trans isomers of this compound are commercially available or can be synthesized from their respective carboxylic acid precursors.[4][14][15] The choice depends entirely on the specific requirements of your target molecule. The reduction reaction with LiAlH₄ does not typically affect the stereocenters on the cyclohexane ring.

Experimental Protocols

Protocol 1: Boc-Protection of Ethyl 4-Aminocyclohexanecarboxylate

This protocol describes the protection of the amine functionality prior to reduction.

  • Reaction Setup: Dissolve ethyl 4-aminocyclohexanecarboxylate (1.0 eq) in a suitable solvent such as dichloromethane (DCM) or a 1:1 mixture of THF and water.

  • Reagent Addition: Add di-tert-butyl dicarbonate (Boc₂O, 1.1 eq) to the solution. If using an anhydrous solvent, add a non-nucleophilic base like triethylamine (TEA, 1.2 eq). If using an aqueous system, a base like sodium bicarbonate can be used.[8] Alcoholic solvents can also accelerate the reaction.[16]

  • Reaction Monitoring: Stir the mixture at room temperature for 2-12 hours. Monitor the reaction by TLC (e.g., using 20% ethyl acetate in hexanes) until the starting amine is consumed.

  • Work-up:

    • If using DCM, wash the organic layer sequentially with 1 M HCl, saturated aqueous NaHCO₃, and brine.

    • If using a THF/water system, extract the product into an organic solvent like ethyl acetate.

  • Isolation: Dry the combined organic layers over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure to yield the Boc-protected ester, which can often be used in the next step without further purification.

Protocol 2: LiAlH₄ Reduction of a 4-Carboxylate Cyclohexyl Derivative

This protocol is a general method for the reduction step.[4]

  • Inert Atmosphere: Assemble a flame-dried, three-neck round-bottom flask equipped with a magnetic stir bar, a dropping funnel, and a nitrogen or argon inlet.

  • Reagent Preparation: In the flask, prepare a suspension of LiAlH₄ (2.0 eq) in anhydrous THF. Cool the suspension to 0 °C in an ice bath.

  • Substrate Addition: Dissolve the starting material (e.g., Boc-protected ester, 1.0 eq) in anhydrous THF and add it to the dropping funnel. Add the substrate solution dropwise to the stirred LiAlH₄ suspension at 0 °C. (Caution: Hydrogen gas is evolved).

  • Reaction: After the addition is complete, allow the reaction to stir at 0 °C for 30-60 minutes, then remove the ice bath and stir at room temperature overnight.[4] Monitor by TLC for the disappearance of the starting material.

  • Work-up (Fieser Method):

    • Cool the reaction mixture back down to 0 °C.

    • Assuming 'x' g of LiAlH₄ was used, add the following dropwise and with extreme caution: i. 'x' mL of water ii. 'x' mL of 15% NaOH (aq) iii. '3x' mL of water

    • Remove the ice bath and stir the mixture vigorously for 1 hour or until a white, filterable precipitate forms.

  • Isolation: Filter the granular solid through a pad of Celite®, washing the filter cake thoroughly with THF and/or ethyl acetate. Combine the filtrates and concentrate under reduced pressure to yield the crude alcohol.

  • Purification: Purify the crude product by column chromatography on silica gel or by recrystallization as needed.[2]

References

Technical Support Center: Troubleshooting Side Product Formation in (4-Aminocyclohexyl)methanol Reactions

Author: BenchChem Technical Support Team. Date: January 2026

Prepared by: Gemini, Senior Application Scientist

Welcome to the technical support center for (4-Aminocyclohexyl)methanol. This guide is designed for researchers, chemists, and drug development professionals who utilize this versatile bifunctional building block. Our goal is to provide you with the field-proven insights and troubleshooting strategies necessary to anticipate, identify, and mitigate the formation of common side products, ensuring the integrity and efficiency of your synthetic routes.

Section 1: Foundational Principles of this compound Reactivity

This compound is a valuable synthetic intermediate due to its unique structure, which incorporates both a primary amine and a primary alcohol on a cyclohexane scaffold.[1] This bifunctionality is the source of its utility, but also the root of its primary synthetic challenge: chemoselectivity .

The amine group is generally more nucleophilic than the alcohol. This inherent difference in reactivity is the key to controlling which part of the molecule reacts. However, under various conditions, competition between the two functional groups can lead to undesired side products. Furthermore, the starting material is often a mixture of cis and trans stereoisomers, which can carry through the synthesis and complicate purification and characterization if not properly addressed.[2][3]

This guide will address the most common issues encountered during the two primary transformations of this molecule: N-acylation and O-acylation (esterification).

Section 2: Troubleshooting Guides & Frequently Asked Questions (FAQs)

Topic A: N-Acylation Reactions and the Diacylation Problem

N-acylation is a fundamental transformation used to form an amide bond, often to protect the amine or to build more complex molecules.[4][5][6] The primary challenge here is preventing the reaction from proceeding further to acylate the alcohol group.

Q1: I am trying to form an amide via N-acylation with an acyl chloride/anhydride. My TLC analysis shows my desired product, but also a significant, less-polar side product. What is this impurity?

A1: The less-polar spot is almost certainly the N,O-diacylated side product . This occurs when the acylating agent reacts with both the primary amine and the primary alcohol. While the amine is more nucleophilic and reacts faster, using excess acylating agent, elevated temperatures, or prolonged reaction times can easily lead to the acylation of the alcohol as well.[7]

Troubleshooting N,O-Diacylation

Observation Probable Cause Recommended Solution & Rationale
Significant diacylated product (>10%)Excess Acylating Agent: Using more than one equivalent of a highly reactive acylating agent (e.g., acyl chloride) provides enough reagent to react with the less nucleophilic alcohol after the initial N-acylation.Control Stoichiometry: Titrate the amine or use a precisely measured amount (1.0-1.05 equivalents) of the acylating agent. Add the agent slowly at a reduced temperature (e.g., 0 °C) to allow the more reactive amine to react preferentially before the alcohol can compete.
Reaction is clean at first, but side product increases over timeProlonged Reaction Time / High Temperature: Given enough time and energy, even a slight excess of acylating agent or the presence of a basic catalyst can drive the slower O-acylation reaction.Monitor Closely: Follow the reaction by TLC or LCMS. Once the starting material is consumed, quench the reaction immediately to prevent over-acylation. Avoid unnecessarily high temperatures.
Using a strong base (e.g., pyridine, DMAP) as a catalyst/scavengerCatalysis of O-Acylation: While bases are needed to scavenge the acid byproduct (e.g., HCl), highly effective acylation catalysts like DMAP can significantly accelerate the O-acylation, reducing selectivity.Use a Non-Nucleophilic Base: Employ a hindered, non-nucleophilic base like triethylamine (TEA) or diisopropylethylamine (DIPEA) to scavenge acid without actively catalyzing the O-acylation.

Workflow: Minimizing Diacylation Side Products

cluster_prep Preparation cluster_reaction Reaction cluster_decision Analysis & Decision cluster_workup Workup Prep Dissolve Substrate & Base (e.g., DIPEA) in Solvent (e.g., DCM) Cool Cool to 0 °C Prep->Cool Add Slowly Add Acylating Agent (1.0-1.05 eq.) Cool->Add Monitor Monitor by TLC/LCMS (Every 15-30 min) Add->Monitor Decision Is Starting Material Consumed? Monitor->Decision Decision->Monitor Quench Quench Reaction (e.g., with water or sat. NaHCO3) Decision->Quench Yes Extract Aqueous Workup & Purification Quench->Extract

Caption: Workflow for Selective N-Acylation.

Topic B: Esterification Reactions and Amide Side Products

Esterification of the primary alcohol is another key transformation. The main challenge here is preventing the more nucleophilic amine from reacting instead.

Q2: I am attempting a Fischer esterification using a carboxylic acid and H₂SO₄ catalyst, but the reaction is slow, incomplete, and my workup is difficult.

A2: This is a common scenario. In a Fischer esterification, the strong acid catalyst serves a crucial dual role: it protonates the carboxylic acid to activate it for nucleophilic attack, and it protonates the amine group of your substrate to form a non-nucleophilic ammonium salt (-NH₃⁺).[8] This "protects" the amine, allowing the alcohol to react.

  • Slow/Incomplete Reaction: Fischer esterification is an equilibrium-driven process. The water generated during the reaction can hydrolyze the ester product, pushing the equilibrium back to the starting materials.

  • Difficult Workup: After the reaction, the product is an ammonium salt. You must carefully neutralize the mixture with a base (like NaHCO₃ or Na₂CO₃) to deprotonate the amine and precipitate your ester product.[8]

Q3: I tried to form an ester using a peptide coupling reagent (e.g., DCC, EDC) and DMAP, but I isolated an amide product instead. What went wrong?

A3: You have discovered the fundamental selectivity issue. Under neutral or basic conditions, the amine is not protonated and remains a potent nucleophile. Peptide coupling reagents activate the carboxylic acid to form a highly reactive intermediate. The more nucleophilic amine will attack this intermediate much faster than the alcohol, leading to the formation of the amide as the major product.[9]

Diagram: Competing Pathways in Non-Acidic Esterification

Reactants This compound R-COOH Coupling Agent (EDC/DCC) Activated Activated Ester Intermediate (e.g., O-acylisourea) Reactants->Activated AmineAttack Path A: Amine Attack (More Nucleophilic) Activated->AmineAttack Kinetically Favored AlcoholAttack Path B: Alcohol Attack (Less Nucleophilic) Activated->AlcoholAttack Kinetically Disfavored Amide Side Product: Amide AmineAttack->Amide Ester Desired Product: Ester AlcoholAttack->Ester

Caption: Competition between N- and O-acylation.

Troubleshooting Esterification

Goal Method Protocol & Rationale
Selective Ester Formation Fischer Esterification 1. Dissolve this compound and 1.5-2.0 eq. of carboxylic acid in a solvent that allows for azeotropic water removal (e.g., toluene).2. Add a catalytic amount of a strong acid (e.g., H₂SO₄, p-TsOH).3. Heat to reflux with a Dean-Stark apparatus to remove water and drive the equilibrium toward the product.[10]4. After cooling, carefully neutralize with aqueous NaHCO₃ until the product precipitates.
Selective Amide Formation Peptide Coupling 1. Dissolve the carboxylic acid in a suitable solvent (e.g., DMF, DCM).2. Add the coupling agent (e.g., 1.1 eq. EDC) and an activator (e.g., 1.1 eq. HOBt).3. Add the this compound (1.0 eq.) and a base (e.g., 2.0 eq. DIPEA).4. Stir at room temperature and monitor by TLC. The amine will react selectively.

Section 3: General Purity & Analytical Protocols

Q4: My final product appears pure by TLC, but the ¹H NMR spectrum shows two distinct sets of peaks for my compound. Is it a mixture of side products?

A4: This is very likely not a side product from the reaction itself, but rather a result of the starting material being a mixture of cis and trans stereoisomers. Both isomers will undergo the reaction, leading to a mixture of cis and trans products. These diastereomers are distinct chemical compounds and will almost always have different NMR spectra and different retention times in chromatography.

Protocol: HPLC Analysis for Isomer and Impurity Profiling

This protocol provides a general starting point for analyzing reaction mixtures.

  • Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm).

  • Mobile Phase A: 0.1% Formic Acid in Water.

  • Mobile Phase B: 0.1% Formic Acid in Acetonitrile.

  • Gradient: Start with 5-10% B, ramp to 95% B over 15-20 minutes.

  • Flow Rate: 1.0 mL/min.

  • Detection: Use a universal detector like a Charged Aerosol Detector (CAD) or Evaporative Light Scattering Detector (ELSD), as the core structure lacks a strong UV chromophore.[11] A mass spectrometer (LCMS) is ideal for identification.

  • Expected Elution Order:

    • This compound (most polar).

    • N-acylated product.

    • N,O-diacylated product (least polar).

    • Cis and trans isomers may resolve for each compound, often appearing as closely eluting peaks.

Troubleshooting HPLC Analysis

Start HPLC Analysis Issue Tailing Peak Tailing? Start->Tailing NoSignal No or Low Signal? Tailing->NoSignal No Sol_Tailing Cause: Amine interaction with silica. Solution: Add competing base (e.g., 0.1% TEA) to mobile phase OR use a column designed for basic compounds. Tailing->Sol_Tailing Yes PoorSep Poor Isomer Separation? NoSignal->PoorSep No Sol_NoSignal Cause: Lack of UV chromophore. Solution: Switch to universal detector (CAD, ELSD) or use Mass Spec (LCMS). NoSignal->Sol_NoSignal Yes Sol_PoorSep Cause: Insufficient resolution. Solution: Lengthen gradient, try a different organic modifier (Methanol), or use a different stationary phase (e.g., Phenyl-Hexyl). PoorSep->Sol_PoorSep Yes End Optimized Method PoorSep->End No Sol_Tailing->NoSignal Sol_NoSignal->PoorSep Sol_PoorSep->End

References

Technical Support Center: Troubleshooting Low Yield in the Synthesis of (4-Aminocyclohexyl)methanol

Author: BenchChem Technical Support Team. Date: January 2026

As a Senior Application Scientist, this guide is designed to provide you with in-depth, field-proven insights into overcoming the common challenge of low yield in the synthesis of (4-aminocyclohexyl)methanol. We will move beyond simple procedural lists to explore the causality behind experimental choices, ensuring that every protocol is a self-validating system.

Part 1: Frequently Asked Questions (FAQs) - Initial Diagnostics

This section addresses the most common initial questions to help you quickly diagnose potential issues in your synthesis.

Q1: My overall yield of this compound is significantly lower than literature reports. What are the most common culprits?

Low yield is typically traced back to one of three areas: incomplete reaction, formation of side products, or losses during work-up and purification. The most frequent issue in this specific synthesis, which involves the hydrogenation of a starting material like methyl 4-aminobenzoate, is incomplete reduction of either the aromatic ring or the ester functional group. This is often a catalyst- or condition-related problem.

Q2: The reaction appears to stall, leaving unreacted starting material even after extending the reaction time. Why is this happening?

This is a classic sign of catalyst deactivation or poisoning. The starting material or the product amine can inhibit the catalyst. Another common cause is insufficient hydrogen pressure or poor mass transfer of hydrogen gas into the reaction mixture, which can be limited by inadequate stirring or poor solvent choice.

Q3: I've isolated a product, but my NMR/GC-MS shows a complex mixture of isomers. Is this normal?

Yes, the hydrogenation of the aromatic ring creates a substituted cyclohexane, which exists as cis and trans diastereomers.[1][2] The ratio of these isomers is highly dependent on the catalyst and reaction conditions.[3] These isomers often have very similar physical properties, making their separation by chromatography or crystallization challenging and a frequent cause of yield loss.

Q4: My final product has significant impurities that are difficult to remove. What are the likely side products?

Besides the alternate diastereomer, the most common side products arise from partial or over-reduction. These include:

  • 4-Aminocyclohexanecarboxylic acid methyl ester: The aromatic ring is reduced, but the ester remains.

  • (4-Aminophenyl)methanol: The ester is reduced, but the aromatic ring remains.

  • 4-Methylcyclohexanamine: Caused by hydrogenolysis, where the C-O bond of the alcohol is cleaved and replaced with a C-H bond.

Part 2: In-Depth Troubleshooting Guide for Hydrogenation of Methyl 4-aminobenzoate

The most common and scalable route to this compound is the catalytic hydrogenation of methyl 4-aminobenzoate. This process simultaneously reduces both the aromatic ring and the ester group, requiring careful optimization.

Issue 1: Incomplete Reaction & Stalling

Root Cause Analysis: The reduction of an aromatic ring is thermodynamically and kinetically challenging, requiring a highly active catalyst and sufficient hydrogen availability.

  • Catalyst Activity: The choice of catalyst is critical. Ruthenium and Rhodium catalysts are standard for this transformation.[4][5] Rhodium on alumina (Rh/Al₂O₃) is particularly effective for aromatic ring hydrogenation.[6][7]

    • Expert Insight: Catalyst poisoning is a major concern. Amines can act as catalyst poisons. While the product itself is an amine, impurities in the starting material (e.g., sulfur compounds) or additives can irreversibly deactivate the catalyst. Adding a small amount of a weak acid, like acetic acid, can sometimes mitigate amine-induced deactivation.[8]

  • Reaction Conditions:

    • Hydrogen Pressure: Aromatic ring reduction typically requires high hydrogen pressure (e.g., 50-100 bar). If your pressure is too low, the reaction may reduce the ester but fail to saturate the ring.

    • Temperature: Higher temperatures increase the reaction rate but can also promote side reactions like hydrogenolysis. A typical starting point is 80-120°C.

    • Stirring/Agitation: The reaction is a three-phase system (solid catalyst, liquid solution, hydrogen gas). Vigorous stirring is essential to ensure efficient mass transfer of hydrogen to the catalyst surface.

Troubleshooting Flowchart: Incomplete Reaction

start Low Conversion/ Stalled Reaction q1 Is Catalyst Fresh and Handled Under Inert Gas? start->q1 s1_no No q1->s1_no No s2_yes Yes q1->s2_yes Yes s1_yes Yes a1 Action: Use fresh catalyst. Handle under N2 or Ar to prevent oxidation/deactivation. s1_no->a1 q2 Are H2 Pressure and Temperature Adequate? s2_no No q2->s2_no No s3_yes Yes q2->s3_yes Yes s2_yes->q2 a2 Action: Increase H2 pressure (e.g., to 50-100 bar) and/or temperature (e.g., to 80-120°C). s2_no->a2 q3 Is Stirring Vigorous? s3_no No q3->s3_no No q4 Consider Catalyst Poisoning or Substrate Inhibition q3->q4 Yes s3_yes->q3 a3 Action: Increase stirring rate to ensure good gas-liquid-solid mixing. s3_no->a3 a4 Action: Test starting material for impurities. Consider adding a weak acid (e.g., AcOH). Increase catalyst loading. q4->a4 cluster_side Side Products SM Methyl 4-aminobenzoate P This compound (cis and trans) SM->P Desired Pathway (e.g., Ru/C or Rh/Al2O3, High H2 Pressure) I1 Partial Reduction: (4-Aminophenyl)methanol SM->I1 Low H2 Pressure/ Ring reduction fails I2 Partial Reduction: Methyl 4-aminocyclohexane- carboxylate SM->I2 Ester reduction fails S1 Hydrogenolysis: 4-Methylcyclohexanamine P->S1 High Temp/ Long Reaction Time

References

Navigating the Nuances of Amine Protection: A Technical Support Guide

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Welcome to the Technical Support Center for the prevention of amino group oxidation. As Senior Application Scientists, we understand that the unwanted oxidation of amines is a frequent and frustrating challenge in multi-step organic synthesis. This guide is designed to provide you with in-depth, field-proven insights and practical troubleshooting strategies to ensure the integrity of your amino groups throughout your reaction sequences. We will delve into the causality behind experimental choices, providing you with a self-validating system of protocols and a robust framework for decision-making.

Frequently Asked Questions (FAQs)

Here, we address some of the most common initial questions regarding the oxidation and protection of amino groups.

Q1: Why is my amino group getting oxidized during my reaction?

Amino groups are inherently nucleophilic and basic, making them susceptible to a wide range of reagents, particularly oxidizing agents.[1][2] The lone pair of electrons on the nitrogen atom can be readily attacked by electrophilic oxidants, leading to a variety of undesired products, including nitro compounds, nitroso compounds, or hydroxylamines.[3][4][5] The specific oxidation product depends on the nature of the amine (primary, secondary, or tertiary), the oxidant used, and the reaction conditions.[4][5] For instance, primary aromatic amines can be oxidized to nitroarenes, a reaction that has been extensively studied.[3]

Q2: What is the most effective way to prevent the oxidation of an amino group?

The most reliable strategy to prevent unwanted reactions at an amino group is to temporarily "protect" it.[2][6] This involves converting the amine into a less reactive functional group, a carbamate being the most popular choice.[7] This "protecting group" masks the nucleophilic and basic properties of the amine, rendering it inert to many reaction conditions.[1][7] After the desired transformations on other parts of the molecule are complete, the protecting group is selectively removed to regenerate the free amine.[7]

Q3: How do I choose the right protecting group for my specific reaction?

The selection of an appropriate protecting group is critical and depends on the overall synthetic strategy. An ideal protecting group should be:

  • Easy and efficient to introduce.[8]

  • Stable to the reaction conditions required for other transformations in the synthetic route.[8]

  • Selectively and efficiently removable under mild conditions that do not affect other functional groups.[8]

  • Readily available and affordable.[8]

The concept of "orthogonality" is paramount here. Orthogonal protecting groups can be removed in any order with specific reagents and conditions that do not affect other protecting groups in the molecule.[6][8] This allows for the selective deprotection of one group while others remain intact.[6]

Q4: What are the most common protecting groups for amines?

The most widely used protecting groups for amines are carbamates.[7][9] The three most common carbamate protecting groups are:

  • tert-Butoxycarbonyl (Boc): Removed under acidic conditions (e.g., trifluoroacetic acid).[7][10]

  • Benzyloxycarbonyl (Cbz or Z): Typically removed by catalytic hydrogenolysis.[7][11]

  • 9-Fluorenylmethyloxycarbonyl (Fmoc): Removed under basic conditions (e.g., piperidine).[7][12]

The choice among these depends on the stability of your substrate to acidic, basic, or reducing conditions.[7]

Troubleshooting Guides: Common Amine Protecting Groups

This section provides detailed protocols and troubleshooting advice for the most frequently used amine protecting groups.

tert-Butoxycarbonyl (Boc) Protection

The Boc group is a cornerstone of modern organic synthesis due to its ease of introduction and its stability to a wide range of non-acidic conditions.[13]

Materials:

  • Amine starting material (1.0 eq)

  • Di-tert-butyl dicarbonate (Boc₂O) (1.1 - 1.5 eq)

  • Solvent (e.g., Dichloromethane (DCM), Tetrahydrofuran (THF), or a biphasic system like Dioxane/Water)

  • Base (e.g., Triethylamine (TEA), Sodium bicarbonate (NaHCO₃), or 4-Dimethylaminopyridine (DMAP) (catalytic))

Procedure:

  • Dissolve the amine in the chosen solvent.

  • Add the base, followed by the dropwise addition of Boc₂O.

  • Stir the reaction at room temperature and monitor its progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

  • Upon completion, perform an aqueous workup to remove excess reagents and byproducts.

  • Purify the N-Boc protected amine by column chromatography or recrystallization.

Problem Potential Cause Recommended Solution
Incomplete or Failed Reaction Low Nucleophilicity of the Amine: Electron-deficient or sterically hindered amines may react slowly.[14][15]Increase the reaction temperature, use a more reactive Boc-donating reagent, or add a catalyst like DMAP.
Poor Solubility of Starting Material: Zwitterionic compounds like amino acids can be poorly soluble in organic solvents.[14][15][16]Use a biphasic solvent system (e.g., dioxane/water) with a base like sodium bicarbonate or sodium hydroxide.[16]
Inappropriate Base: The choice and amount of base can be critical.[14]For simple amines, TEA is often sufficient. For less reactive amines, a stronger, non-nucleophilic base or a catalytic amount of DMAP can be beneficial.
Side Product Formation Formation of Mixed Anhydrides: In the presence of a carboxylic acid, Boc₂O can form a mixed anhydride, leading to amide dimer formation.[16]Running the reaction in an aqueous basic solution can hydrolyze the mixed anhydride.[16]
Hydrolysis of Boc Anhydride: In aqueous conditions, Boc₂O can hydrolyze.[14]Use a slight excess of Boc₂O and ensure the reaction is not unnecessarily prolonged.
Benzyloxycarbonyl (Cbz or Z) Protection

The Cbz group is another widely used amine protecting group, valued for its stability under a variety of conditions and its selective removal by hydrogenolysis.[7][17]

Materials:

  • Amine starting material (1.0 eq)

  • Benzyl chloroformate (Cbz-Cl) (1.1 eq)

  • Solvent (e.g., Dichloromethane (DCM) or a biphasic system like Dioxane/Water)

  • Base (e.g., Sodium bicarbonate (NaHCO₃) or Sodium carbonate (Na₂CO₃))

Procedure:

  • Dissolve the amine in the chosen solvent system.

  • Cool the solution in an ice bath.

  • Add the base, followed by the slow, dropwise addition of Cbz-Cl.

  • Allow the reaction to warm to room temperature and stir until completion, monitoring by TLC or LC-MS.

  • Perform an aqueous workup to remove water-soluble byproducts.

  • Purify the N-Cbz protected amine by column chromatography or recrystallization.

Problem Potential Cause Recommended Solution
Incomplete or Sluggish Catalytic Hydrogenolysis Catalyst Poisoning: Sulfur-containing compounds or certain functional groups can poison the palladium catalyst.[18]Ensure all reagents and solvents are free of sulfur contaminants. If the substrate contains sulfur, consider alternative deprotection methods.
Poor Catalyst Activity: The catalyst may be old or of poor quality.[18]Use a fresh batch of high-quality catalyst. Increasing the catalyst loading can also be effective.[18]
Product Inhibition: The deprotected amine can sometimes inhibit the catalyst.[18]Add a small amount of a weak acid (e.g., acetic acid) to protonate the product amine.[18]
Side Product Formation during Deprotection Reduction of Other Functional Groups: Alkenes, alkynes, or nitro groups may also be reduced under hydrogenolysis conditions.[18]Consider transfer hydrogenolysis (e.g., using ammonium formate and Pd/C) which can offer better selectivity.[17][18] Alternatively, acidic cleavage (e.g., HBr in acetic acid) can be used if the substrate is stable to strong acids.[17][19][20]
9-Fluorenylmethyloxycarbonyl (Fmoc) Protection

The Fmoc group is particularly valuable in solid-phase peptide synthesis due to its base-lability, which allows for orthogonal protection strategies with acid-labile groups like Boc.[6][7][12]

Materials:

  • Amine starting material (1.0 eq)

  • 9-Fluorenylmethyl chloroformate (Fmoc-Cl) or N-(9-Fluorenylmethoxycarbonyloxy)succinimide (Fmoc-OSu) (1.1 eq)

  • Solvent (e.g., Dioxane/Water or Dimethylformamide (DMF))

  • Base (e.g., Sodium bicarbonate (NaHCO₃) or Piperidine)

Procedure:

  • Dissolve the amine in the chosen solvent.

  • Add the base, followed by the Fmoc-reagent.

  • Stir at room temperature and monitor the reaction by TLC or LC-MS.

  • Upon completion, perform an appropriate workup to remove byproducts.

  • Purify the N-Fmoc protected amine.

Problem Potential Cause Recommended Solution
Incomplete Deprotection Degraded Deprotection Reagent: Piperidine can degrade over time.[21]Use fresh, high-quality piperidine for the deprotection solution.[21]
Insufficient Deprotection Time: "Difficult" sequences with steric hindrance may require longer reaction times.[21]Increase the deprotection time or perform the reaction at a slightly elevated temperature.[21]
Peptide Aggregation: On solid phase, peptide chains can aggregate, hindering reagent access.Use a solvent system known to disrupt aggregation, or perform the deprotection at a higher temperature.[21]
Side Product Formation Aspartimide Formation: In peptides containing Asp-Gly or Asp-Ser sequences, piperidine can catalyze the formation of a stable six-membered ring aspartimide.[22]Use a modified deprotection cocktail or a different protecting group for the aspartic acid side chain.
Dibenzylfulvene Adduct Formation: The byproduct of Fmoc deprotection, dibenzylfulvene, can sometimes react with the deprotected amine.Ensure a sufficient excess of the basic deprotection reagent is used to trap the dibenzylfulvene.

Visualizing Amine Protection Strategies

To aid in the selection of an appropriate protecting group, the following decision tree illustrates a logical workflow based on the stability of the substrate to different reaction conditions.

G cluster_0 Protection cluster_1 Deprotection Amine R-NH₂ (Nucleophilic Amine) Protected_Amine R-NH-PG (Non-nucleophilic Carbamate) Amine->Protected_Amine + PG-X - HX PG_X PG-X (Protecting Group Reagent) Protected_Amine_dep R-NH-PG Protected_Amine->Protected_Amine_dep Reaction Sequence Deprotected_Amine R-NH₂ Protected_Amine_dep->Deprotected_Amine Deprotection Reagent Byproducts Byproducts

References

Issues with thermal stability in polymers derived from (4-Aminocyclohexyl)methanol

Author: BenchChem Technical Support Team. Date: January 2026

<Technical Support Center: Thermal Stability of Polymers Derived from (4-Aminocyclohexyl)methanol >

Welcome to the technical support center for researchers, scientists, and drug development professionals working with polymers derived from this compound. This guide is designed to provide in-depth troubleshooting advice and answers to frequently asked questions regarding the thermal stability of these materials. The unique cycloaliphatic structure of this compound imparts distinct properties to polymers, but can also present specific challenges during synthesis and processing at elevated temperatures.

Section 1: Frequently Asked Questions (FAQs)

FAQ 1: Why is the thermal stability of my polyamide synthesized with this compound lower than expected?

Several factors related to the monomer and polymerization process can contribute to lower-than-expected thermal stability.

  • Isomer Ratio: this compound exists as a mixture of cis and trans isomers. The ratio of these isomers significantly impacts the polymer's properties.[1][2] The trans isomer generally leads to a more linear and tightly packed polymer chain, resulting in higher crystallinity and enhanced thermal stability.[2][3] Conversely, a higher cis isomer content can disrupt chain packing, leading to a more amorphous polymer with a lower decomposition temperature.

  • Monomer Purity: Impurities in the this compound monomer can act as initiation sites for degradation. Ensure the monomer is of high purity and free from residual catalysts or solvents from its synthesis.

  • Polymerization Conditions: Incomplete polymerization can leave reactive end groups that are less thermally stable.[4] Optimization of reaction time, temperature, and stoichiometry is crucial to achieve a high molecular weight polymer with minimal reactive termini.

  • Oxidative Degradation: Exposure to oxygen at elevated temperatures during polymerization or processing can lead to oxidative degradation, significantly reducing thermal stability.[5][6] Performing the reaction under an inert atmosphere (e.g., nitrogen or argon) is critical.

FAQ 2: What are the primary degradation mechanisms for polyamides containing cyclohexyl rings?

The degradation of polyamides, including those derived from this compound, typically proceeds through several mechanisms, especially at elevated temperatures.

  • Hydrolysis: The amide linkage is susceptible to hydrolysis, particularly in the presence of moisture at high temperatures. This leads to chain scission and a reduction in molecular weight.[7][8]

  • Thermo-oxidative Degradation: In the presence of oxygen, free radical chain reactions can occur, leading to chain scission, cross-linking, and the formation of volatile byproducts.[5][6] The cyclohexyl ring itself can be a site for oxidation.

  • Chain Scission at C-N Linkages: The peptide (C-N) bond in the polyamide backbone is a common point of cleavage at high temperatures, resulting in smaller polymer fragments.[5][7]

FAQ 3: How can I improve the thermal stability of my polymer?

Improving the thermal stability of polymers derived from this compound involves careful control over both the monomer and the polymerization process.

  • Control of Isomer Ratio: If possible, use a monomer with a higher trans-isomer content to promote a more ordered and thermally stable polymer structure.[2]

  • High Purity Monomers: Start with high-purity this compound and co-monomers to minimize potential degradation initiation sites.

  • End-Capping: "Capping" the reactive end groups of the polymer chains with a monofunctional reagent can improve thermal stability by preventing further reactions or degradation initiation from the chain ends.

  • Use of Antioxidants/Stabilizers: Incorporating thermal stabilizers or antioxidants into the polymer matrix can inhibit oxidative degradation pathways.

  • Inert Atmosphere: Consistently using an inert atmosphere during all high-temperature steps (polymerization, drying, processing) is crucial to prevent oxidation.[9]

Section 2: Troubleshooting Guide

This section provides a structured approach to diagnosing and resolving common issues encountered during the synthesis and characterization of polymers from this compound.

Issue 1: Premature Discoloration (Yellowing or Browning) During Polymerization
Potential Cause Recommended Solution
Oxidation Ensure a continuous and robust inert gas (N2 or Ar) purge throughout the reaction. Check for leaks in your reaction setup. Use deoxygenated solvents if applicable.
Monomer Impurities Purify the this compound monomer before use, for instance, by distillation or recrystallization, to remove any colored impurities or degradation precursors.
Excessive Reaction Temperature Lower the polymerization temperature. While higher temperatures can increase the reaction rate, they can also accelerate degradation side reactions. Determine the minimum effective temperature for your system.[9]
Incompatible Catalyst If using a catalyst, ensure it is stable at the reaction temperature and does not promote side reactions that lead to colored byproducts.
Issue 2: Inconsistent Thermal Properties (e.g., variable TGA results) Between Batches
Potential Cause Recommended Solution
Inconsistent Monomer Isomer Ratio Characterize the cis/trans isomer ratio of each batch of this compound using techniques like NMR spectroscopy. Inconsistent ratios will lead to variations in polymer structure and thermal stability.[1]
Variations in Molecular Weight Ensure consistent polymerization conditions (temperature, time, stoichiometry, and mixing) to achieve a reproducible molecular weight. Use techniques like Gel Permeation Chromatography (GPC) to verify the molecular weight and distribution of each batch.
Presence of Residual Solvent or Moisture Thoroughly dry the polymer under vacuum at an appropriate temperature before thermal analysis. Residual solvents or absorbed water can plasticize the polymer and lower its apparent thermal stability.[7][10]
Inconsistent Sample Preparation for TGA Use a consistent sample mass and form (e.g., powder, film) for all TGA analyses to ensure reproducible results.[11]

Troubleshooting Workflow: Diagnosing Poor Thermal Stability

G cluster_monomer Monomer Issues cluster_mw Polymer Structure Issues cluster_conditions Process Condition Issues cluster_drying Post-Polymerization Issues start Low Thermal Stability Observed in TGA check_monomer Analyze Monomer Purity and Isomer Ratio (NMR, GC-MS) start->check_monomer check_mw Verify Molecular Weight and Polydispersity (GPC) start->check_mw check_conditions Review Polymerization Conditions (Temp, Time, Atmosphere) start->check_conditions check_drying Confirm Polymer is Thoroughly Dried start->check_drying impure Impure or Incorrect Isomer Ratio? check_monomer->impure low_mw Low Molecular Weight or Broad PDI? check_mw->low_mw bad_conditions Excessive Temp or O2 Exposure? check_conditions->bad_conditions wet_sample Residual Solvent/Moisture? check_drying->wet_sample purify Action: Purify Monomer or Source a Higher Purity Grade impure->purify Yes optimize_poly Action: Optimize Polymerization Conditions low_mw->optimize_poly Yes adjust_conditions Action: Lower Temp, Ensure Inert Atmosphere bad_conditions->adjust_conditions Yes dry_again Action: Dry Under Vacuum at Elevated Temp wet_sample->dry_again Yes

Caption: A logical workflow for troubleshooting poor thermal stability.

Section 3: Experimental Protocols

Protocol 1: Standard Thermogravimetric Analysis (TGA) for Polymer Stability Assessment

This protocol outlines a general procedure for evaluating the thermal stability of polymers derived from this compound.

Objective: To determine the onset of decomposition (Td) and the degradation profile of the polymer.

Instrumentation: Thermogravimetric Analyzer (TGA)

Procedure:

  • Sample Preparation:

    • Ensure the polymer sample is completely dry by placing it in a vacuum oven at 60-80°C for at least 12 hours.

    • Accurately weigh 5-10 mg of the dried polymer into a clean TGA pan (typically alumina or platinum).[12]

  • Instrument Setup:

    • Place the sample pan in the TGA furnace.

    • Set the purge gas to an inert atmosphere, typically nitrogen, with a flow rate of 20-50 mL/min.

    • Program the temperature profile:

      • Equilibrate at 30°C for 5 minutes.

      • Ramp the temperature from 30°C to 600°C at a heating rate of 10°C/min.[6][11] Slower heating rates can provide better resolution of decomposition steps.[11]

  • Data Analysis:

    • Plot the sample weight (%) as a function of temperature.

    • Determine the onset decomposition temperature (Td), often defined as the temperature at which 5% weight loss occurs (Td,5%).[13]

    • Analyze the derivative of the weight loss curve (DTG) to identify the temperatures of maximum decomposition rates.

TGA Experimental Workflow

TGA_Workflow start Start prep Prepare Dry Polymer Sample (5-10 mg) start->prep load Load Sample into TGA Pan prep->load setup Set TGA Parameters (N2 Purge, 10°C/min Ramp) load->setup run Run TGA Experiment (30-600°C) setup->run analyze Analyze Weight Loss vs. Temp Curve run->analyze end Determine Td and Degradation Profile analyze->end

Caption: A streamlined workflow for TGA experiments.

References

How to control the cis/trans ratio during hydrogenation synthesis

Author: BenchChem Technical Support Team. Date: January 2026

A Senior Application Scientist's Guide to Controlling Cis/Trans Isomer Ratios in Synthesis

Welcome to our technical support center. This guide is designed for researchers, scientists, and professionals in drug development who are navigating the complexities of stereoselective hydrogenation. Here, we move beyond simple protocols to provide in-depth, field-proven insights into controlling the cis/trans ratio during the synthesis of alkenes from alkynes. Our focus is on the "why" behind the "how," empowering you to troubleshoot and optimize your reactions effectively.

Frequently Asked Questions (FAQs)

Q1: I am trying to synthesize a cis (Z)-alkene from an internal alkyne, but I am seeing significant over-reduction to the corresponding alkane. What is causing this?

This is a classic challenge in semi-hydrogenation. Over-reduction to an alkane typically occurs when the catalyst is too active, hydrogenating the newly formed alkene before it can desorb from the catalyst surface.[1][2] The key is to use a "poisoned" or deactivated catalyst that is active enough to reduce the alkyne's triple bond but not the alkene's double bond.[2][3][4]

Troubleshooting Steps:

  • Verify Catalyst Choice: For cis-alkene synthesis, Lindlar's catalyst (palladium on calcium carbonate or barium sulfate, poisoned with lead acetate and quinoline) or P-2 Nickel (Ni₂B) are the industry standards.[1][2][4] Ensure you are not using a more active catalyst like Palladium on Carbon (Pd/C) without a poison.

  • Check Catalyst Quality: The "poison" on Lindlar's catalyst can degrade over time or with improper storage. If you suspect your catalyst is old or has been compromised, use a fresh batch.

  • Reaction Monitoring: Carefully monitor hydrogen uptake. The reaction should slow significantly after one equivalent of H₂ has been consumed. If it proceeds rapidly beyond this point, your catalyst is likely too active.

Q2: My goal is a trans (E)-alkene, but my reaction with sodium in liquid ammonia is sluggish and gives a poor yield. What's going wrong?

The dissolving metal reduction is a powerful method for generating trans-alkenes, but it is highly sensitive to reaction conditions.[5][6][7]

Troubleshooting Steps:

  • Temperature Control: This reaction must be conducted at low temperatures, typically between -33°C (the boiling point of ammonia) and -78°C (the sublimation point of dry ice).[5][6] If the temperature is too high, the ammonia will evaporate, and the solvated electrons necessary for the reduction will not form.[6][8]

  • Moisture Contamination: The reaction is extremely sensitive to water, which will quench the sodium metal. Ensure all glassware is oven-dried and the ammonia is anhydrous.

  • Substrate Considerations: This method is inefficient for terminal alkynes. The acidic proton on a terminal alkyne will be deprotonated by the sodium amide formed in solution, leading to the formation of a sodium acetylide and consuming the reagents.[5][9] For terminal alkynes, alternative synthetic routes should be considered.

Q3: I performed a hydrogenation expecting a pure cis-alkene, but NMR analysis shows a mixture of cis and trans isomers. What could be the cause?

The presence of the undesired trans isomer when targeting the cis product often points to an isomerization reaction occurring alongside the hydrogenation. This can be influenced by the catalyst and reaction conditions.

Troubleshooting Steps:

  • Catalyst Purity: Ensure your catalyst is properly "poisoned." An overly active catalyst can sometimes promote isomerization of the cis-alkene to the more thermodynamically stable trans-alkene.[10][11]

  • Reaction Time and Temperature: Prolonged reaction times or elevated temperatures can increase the likelihood of isomerization.[12][13] Monitor the reaction closely and work it up as soon as the starting material is consumed.

  • Solvent Choice: While the catalyst is the primary determinant of stereochemistry, the solvent can influence catalyst-substrate interactions.[14][15][16] Ensure you are using a non-polar solvent like ethanol, ethyl acetate, or hexanes, as is standard for these reductions.[1]

In-Depth Technical Guide: Mastering Stereoselectivity

The Core Principle: Directing Hydrogen Addition

The stereochemical outcome of an alkyne reduction hinges on whether the two hydrogen atoms are added to the same face of the triple bond (syn-addition, yielding a cis-alkene) or to opposite faces (anti-addition, yielding a trans-alkene). Your choice of reagents and catalyst dictates this pathway.

Pathway 1: Synthesizing Cis (Z)-Alkenes via Catalytic Hydrogenation

To achieve a cis-alkene, a heterogeneous catalyst is used to deliver two hydrogen atoms to the same side of the alkyne. This is a syn-addition mechanism.[1][2]

Mechanism of Action:

  • Adsorption: Both the hydrogen gas (H₂) and the alkyne adsorb onto the surface of a metal catalyst, such as palladium or nickel.[2][17]

  • Dissociation: The H-H bond is broken, and individual hydrogen atoms bind to the metal surface.[1][2]

  • Syn-Addition: The alkyne, also adsorbed on the surface, sequentially receives two hydrogen atoms from the same face of the molecule.[1][3]

  • Desorption: The newly formed cis-alkene desorbs from the catalyst surface. A properly deactivated catalyst will have a low affinity for the alkene, preventing a second hydrogenation to an alkane.[1]

Diagram: Syn-Addition on a Catalyst Surface

G cluster_0 Catalyst Surface (e.g., Lindlar's Catalyst) H2 H₂ Gas Adsorbed_H H atoms adsorbed on surface H2->Adsorbed_H Adsorption & Dissociation Alkyne R-C≡C-R' Adsorbed_Alkyne Alkyne π-binds to surface Alkyne->Adsorbed_Alkyne Adsorption Cis_Alkene_Surface cis-Alkene forms on surface Adsorbed_H->Cis_Alkene_Surface Sequential H transfer (syn-addition) Adsorbed_Alkyne->Cis_Alkene_Surface Sequential H transfer (syn-addition) Cis_Alkene_Product cis-(Z)-Alkene (Product) Cis_Alkene_Surface->Cis_Alkene_Product Desorption

Caption: Workflow for cis-alkene synthesis via catalytic hydrogenation.

Key Experimental Parameters & Catalyst Choices:

ParameterRecommendation for Cis-SelectivityRationale
Catalyst Lindlar's Catalyst (Pd/CaCO₃ or Pd/BaSO₄ + Lead Acetate + Quinoline)[1][3][4][18] or P-2 Nickel (Ni₂B)[1][2][19]These catalysts are "poisoned" or deactivated to be selective for alkynes over alkenes, preventing over-reduction.[2][4]
Hydrogen Pressure Low pressure (e.g., balloon) to 1 atm[1][3]Higher pressures can increase the rate of hydrogenation and may lead to over-reduction, even with a poisoned catalyst.[12]
Temperature 0°C to room temperature[1]Higher temperatures can provide enough energy to overcome the activation barrier for alkene hydrogenation and may promote isomerization to the trans product.[12]
Solvent Non-polar solvents (e.g., ethanol, ethyl acetate, hexanes)[1]Solvents can influence the interaction between the substrate and the catalyst surface.[14][20] Non-polar solvents are standard for this transformation.
Experimental Protocol: Synthesis of a Cis (Z)-Alkene using Lindlar's Catalyst
  • Setup: To a flame-dried round-bottom flask equipped with a magnetic stir bar, add the alkyne substrate and a suitable solvent (e.g., ethyl acetate).

  • Catalyst Addition: Add Lindlar's catalyst (typically 5-10% by weight relative to the alkyne).

  • Atmosphere Exchange: Seal the flask with a septum. Purge the flask by evacuating and backfilling with nitrogen or argon three times.

  • Hydrogen Introduction: Replace the inert atmosphere with hydrogen gas, typically from a balloon.

  • Reaction: Stir the mixture vigorously at room temperature. Monitor the reaction progress by TLC or GC-MS.

  • Workup: Upon completion, filter the reaction mixture through a pad of Celite to remove the catalyst. Rinse the pad with the reaction solvent.

  • Isolation: Remove the solvent from the filtrate under reduced pressure to yield the crude cis-alkene, which can be purified further if necessary.

Pathway 2: Synthesizing Trans (E)-Alkenes via Dissolving Metal Reduction

To obtain a trans-alkene, a completely different approach is required: the dissolving metal reduction. This reaction proceeds through a radical anion intermediate, and the stereochemistry is controlled by the thermodynamic stability of the intermediates.[5][7][21] This is an anti-addition mechanism.

Mechanism of Action:

  • Electron Transfer: An alkali metal, typically sodium, dissolves in liquid ammonia to produce a deep blue solution containing solvated electrons.[6][8] One of these electrons adds to the alkyne triple bond, forming a radical anion.[5][18]

  • Protonation: The highly basic radical anion is protonated by an ammonia molecule, forming a vinylic radical.[5][7]

  • Stereochemical Control: The vinylic radical exists in equilibrium between cis and trans forms. The trans conformation, where the bulky R groups are further apart, is sterically favored and more stable.[9][22]

  • Second Electron Transfer: A second solvated electron adds to the vinylic radical, forming a vinylic anion. The trans geometry is locked in at this stage.[7][18]

  • Final Protonation: The vinylic anion is protonated by another ammonia molecule to yield the final trans-alkene product.[5][7]

Diagram: Anti-Addition via Dissolving Metal Reduction

G Alkyne R-C≡C-R' RadicalAnion Radical Anion Intermediate Alkyne->RadicalAnion + e⁻ (from Na) VinylicRadical Vinylic Radical (trans is more stable) RadicalAnion->VinylicRadical + H⁺ (from NH₃) VinylicAnion trans-Vinylic Anion VinylicRadical->VinylicAnion + e⁻ (from Na) TransAlkene trans-(E)-Alkene (Product) VinylicAnion->TransAlkene + H⁺ (from NH₃)

Caption: Mechanism for trans-alkene synthesis via dissolving metal reduction.

Key Experimental Parameters & Reagent Choices:

ParameterRecommendation for Trans-SelectivityRationale
Reagents Sodium (Na) or Lithium (Li) metal in liquid ammonia (NH₃)[5][6][21]These alkali metals readily dissolve in liquid ammonia to form the solvated electrons required for the single-electron transfer mechanism.[6]
Temperature -78°C to -33°C[5][7]Essential to keep the ammonia in its liquid state. A dry ice/acetone bath is commonly used.
Proton Source Ammonia (solvent) or a co-solvent like t-BuOH[7]Ammonia serves as the proton source. A co-solvent can sometimes accelerate the protonation steps.
Substrate Internal alkynes[9]Terminal alkynes are deprotonated under these basic conditions, preventing the reduction.[5]
Experimental Protocol: Synthesis of a Trans (E)-Alkene using Sodium in Liquid Ammonia
  • Setup: In a three-neck flask fitted with a cold finger condenser (charged with dry ice/acetone), and an inlet for ammonia gas, cool the apparatus to -78°C.

  • Ammonia Condensation: Condense anhydrous ammonia gas into the flask.

  • Substrate Addition: Add the internal alkyne substrate to the liquid ammonia.

  • Sodium Addition: Carefully add small pieces of sodium metal until a persistent deep blue color is observed, indicating the presence of solvated electrons.

  • Reaction: Stir the mixture at -78°C. The reaction is typically rapid. Monitor by TLC (after quenching a small aliquot).

  • Quenching: Once the reaction is complete, quench the excess sodium by the careful addition of a proton source like ammonium chloride or isopropanol until the blue color disappears.

  • Ammonia Evaporation: Remove the cold finger and allow the ammonia to evaporate in a well-ventilated fume hood.

  • Workup and Isolation: Add water and extract the product with an organic solvent (e.g., ether). Dry the organic layer, filter, and remove the solvent under reduced pressure to yield the crude trans-alkene.

References

Technical Support Center: Purification of Commercial (4-Aminocycl

Author: BenchChem Technical Support Team. Date: January 2026

ohexyl)methanol

Welcome to the technical support hub for the purification of (4-Aminocyclohexyl)methanol. This guide is designed for researchers, scientists, and drug development professionals who require high-purity this compound for their work. Here, we provide in-depth troubleshooting advice, detailed protocols, and answers to frequently asked questions to help you navigate the challenges of removing impurities from commercial-grade material.

Understanding the Impurity Profile

Commercial this compound is typically synthesized via the hydrogenation of 4-aminobenzoic acid derivatives or the reduction of 4-(aminomethyl)cyclohexanecarboxylic acid. Depending on the synthetic route and subsequent work-up, several impurities can be present.

Common Impurities:

  • Geometric Isomers (cis/trans): The most significant "impurity" is often the undesired geometric isomer. Commercial products are frequently a mixture of cis and trans isomers.[1][2][3] The trans isomer is often the thermodynamically more stable and desired product in many applications.

  • Unreacted Starting Materials: Residual starting materials from the synthesis process.

  • Catalyst Residues: Trace metals (e.g., Rhodium, Ruthenium, Nickel) from the hydrogenation step.

  • Solvent Residues: Organic solvents used during synthesis and initial purification steps.[4][5]

  • Byproducts of Reduction: Small amounts of over-reduced or partially reduced species.

  • Oxidation Products: The amino group is susceptible to oxidation over time, leading to colored impurities.

Method Selection Guide: Choosing Your Purification Strategy

The optimal purification strategy depends on the primary impurities you need to remove, the scale of your experiment, and the required final purity.

Purification MethodPrimary Target ImpuritiesScaleProsCons
Fractional Vacuum Distillation Solvents, volatile byproducts, some isomeric separation.Grams to KilogramsEffective for removing volatile impurities; scalable.[6][7]Requires high vacuum and temperature, potential for thermal degradation; may not fully separate cis/trans isomers.
Recrystallization Isomers, minor organic impurities, colored byproducts.Milligrams to GramsExcellent for isomer separation and achieving high purity; removes non-volatile impurities.[8][9][10]Yield can be lower; requires finding a suitable solvent system.
Column Chromatography All types of organic impurities, including isomers.Milligrams to GramsHigh-resolution separation; versatile.[11]Labor-intensive, requires significant solvent volumes, difficult to scale up.
Workflow: Selecting a Purification Method

Below is a decision tree to guide you in selecting the most appropriate purification workflow.

PurificationDecisionTree start Start: Commercial this compound check_isomers Is cis/trans isomer separation the primary goal? start->check_isomers check_volatiles Are volatile impurities (e.g., solvents) a major concern? check_isomers->check_volatiles  No recrystallization Recrystallization check_isomers->recrystallization  Yes distillation Fractional Vacuum Distillation check_volatiles->distillation  Yes chromatography Column Chromatography (For very high purity or difficult separations) check_volatiles->chromatography  No final_purity_check Purity Analysis (GC, HPLC, NMR) recrystallization->final_purity_check distillation->final_purity_check chromatography->final_purity_check

Caption: Decision tree for selecting a purification method.

In-Depth Protocols & Troubleshooting

Method 1: Fractional Vacuum Distillation

This method is effective for removing lower-boiling impurities like residual solvents or reaction byproducts.

Experimental Protocol:

  • Apparatus Setup: Assemble a fractional distillation apparatus equipped with a short Vigreux column, a vacuum-jacketed distillation head, a condenser, and a receiving flask. Ensure all glass joints are properly sealed with vacuum grease. Connect the apparatus to a vacuum pump with a cold trap and a pressure gauge.

  • Charge the Flask: Add the crude this compound and a magnetic stir bar or boiling chips to the distillation flask. Do not fill the flask more than two-thirds full to prevent bumping.[7]

  • Evacuate the System: Slowly and carefully apply vacuum to the system.

  • Heating: Begin heating the distillation flask gently using a heating mantle.

  • Fraction Collection:

    • Fore-run: Collect the initial, low-boiling fraction, which will contain volatile impurities. The vapor temperature will be unstable and lower than the product's boiling point.

    • Main Fraction: As the temperature stabilizes at the boiling point of this compound (approx. 110-115 °C at ~10 mmHg), switch to a clean receiving flask to collect the purified product.

    • End-run: Stop the distillation before the flask goes to dryness to avoid concentrating potentially explosive peroxide impurities.

  • Cooling: Allow the system to cool completely before slowly releasing the vacuum.

Troubleshooting Guide: Distillation

IssuePossible CauseSolution
Bumping/Unstable Boiling Vacuum is too high for the temperature; lack of nucleation sites.Introduce boiling chips or use vigorous magnetic stirring.[7] Reduce the heating rate.
Temperature Fluctuations Inconsistent heating; poor insulation.Ensure the heating mantle provides uniform heat. Wrap the distillation column and head with glass wool or aluminum foil to maintain a stable temperature gradient.[6]
No Distillate Collected Vacuum is not low enough; temperature is too low.Check for leaks in the system. Ensure the vacuum pump is functioning correctly. Gradually increase the heating mantle temperature.
Product Solidifies in Condenser Condenser water is too cold.Use room temperature water or stop the flow of coolant temporarily to allow the solidified product to melt and flow into the receiver.
Method 2: Recrystallization

Recrystallization is a highly effective technique for separating cis and trans isomers and removing colored impurities. The principle relies on the different solubilities of the compound and impurities in a chosen solvent system at different temperatures.[8][9][10]

Experimental Protocol:

  • Solvent Selection: The key to successful recrystallization is finding a suitable solvent or solvent pair. This compound is soluble in water and various organic solvents.[12] A good starting point is a mixed solvent system like Ethanol/Water or Toluene/Hexane. The ideal "good" solvent dissolves the compound well when hot, while the "bad" solvent dissolves it poorly even when hot.[13]

  • Dissolution: Place the crude this compound in an Erlenmeyer flask. Add a minimal amount of the "good" solvent (e.g., hot ethanol) and heat the mixture with stirring until the solid completely dissolves.[14]

  • Hot Filtration (Optional): If there are insoluble impurities (like dust or catalyst residues), perform a hot gravity filtration to remove them.

  • Induce Crystallization: While the solution is still hot, slowly add the "bad" solvent (e.g., hot water) dropwise until the solution becomes faintly cloudy (the saturation point).[13] If it becomes too cloudy, add a few drops of the "good" solvent to redissolve the precipitate.

  • Cooling: Remove the flask from the heat source, cover it, and allow it to cool slowly to room temperature. Slow cooling is crucial for the formation of large, pure crystals. Once at room temperature, you can place the flask in an ice bath to maximize crystal yield.

  • Crystal Collection: Collect the purified crystals by vacuum filtration using a Büchner funnel.[9]

  • Washing: Wash the crystals with a small amount of ice-cold recrystallization solvent to remove any adhering mother liquor.

  • Drying: Dry the crystals under vacuum to remove residual solvent.

Troubleshooting Guide: Recrystallization

IssuePossible CauseSolution
Product "Oils Out" Instead of Crystallizing The boiling point of the solvent is higher than the melting point of the solute; solution is supersaturated.Re-heat the solution to dissolve the oil. Add more of the "good" solvent to reduce saturation. Allow it to cool more slowly. Seeding with a pure crystal can help.[11]
No Crystals Form Upon Cooling Solution is not saturated enough; supersaturation.Try scratching the inside of the flask with a glass rod to provide a nucleation site. Add a seed crystal of the pure compound. If still no crystals, boil off some solvent to increase the concentration and cool again.[9]
Low Recovery Yield Too much solvent was used; compound is too soluble in the cold solvent; crystals were washed with too much solvent.Use the minimum amount of hot solvent necessary for dissolution. Ensure the solution is thoroughly cooled in an ice bath. Wash crystals with a minimal amount of ice-cold solvent.[11]
Colored Impurities Remain in Crystals Impurity is co-crystallizing with the product.Add a small amount of activated charcoal to the hot solution before the hot filtration step to adsorb colored impurities.[8]

Purity Assessment

After purification, it is essential to verify the purity of the this compound. A combination of analytical techniques is often recommended.[]

TechniqueInformation Provided
Gas Chromatography (GC) Quantifies volatile impurities and can separate cis/trans isomers.[16]
High-Performance Liquid Chromatography (HPLC) Excellent for quantifying non-volatile impurities and separating isomers.[17]
Nuclear Magnetic Resonance (NMR) Spectroscopy Provides structural confirmation and can be used to identify and quantify impurities by integrating characteristic peaks.[5][18]
Melting Point A sharp melting point close to the literature value (for a single isomer) indicates high purity.[19]

General Purification & Analysis Workflow

PurificationWorkflow cluster_purification Purification Cycle start Commercial Product purify Chosen Purification Method (Distillation or Recrystallization) start->purify analyze Purity Assessment (TLC, GC, NMR) purify->analyze decision Purity Meets Specification? analyze->decision end_node High-Purity Product decision->end_node  Yes reprocess Repeat Purification Cycle decision->reprocess  No reprocess->purify

Caption: General workflow for purification and analysis.

Frequently Asked Questions (FAQs)

Q1: My this compound is a yellow or brown liquid/solid. What causes this color and how can I remove it? A1: The color is typically due to oxidation of the amine functional group or other minor, highly conjugated impurities. Recrystallization, often with the addition of a small amount of activated charcoal during the hot dissolution step, is the most effective method for removing these colored impurities.

Q2: How can I separate the cis and trans isomers of this compound? A2: Careful recrystallization is the most common and effective laboratory-scale method for separating the diastereomers.[1] The two isomers will have slightly different solubilities in a given solvent system, allowing one to crystallize out preferentially. This may require some optimization of the solvent system and cooling rate. For analytical separation, GC or HPLC methods can be developed.

Q3: Is this compound stable to heat during distillation? A3: It is moderately stable, but prolonged heating at high temperatures can lead to degradation. For this reason, vacuum distillation is strongly recommended to lower the boiling point and minimize thermal stress on the compound.

Q4: What is the best way to store purified this compound? A4: To prevent oxidation and absorption of moisture and carbon dioxide, the purified material should be stored in an amber glass bottle under an inert atmosphere (e.g., nitrogen or argon) in a cool, dry place.[19][20]

References

Addressing peak tailing in chromatography of basic amino alcohols

Author: BenchChem Technical Support Team. Date: January 2026

A-Z Guide to Overcoming Peak Tailing

Welcome to the technical support center for chromatographers. This guide, curated by a Senior Application Scientist, provides in-depth troubleshooting for a common yet challenging issue in HPLC: peak tailing in the analysis of basic amino alcohols. Here, you will find not just procedural steps, but the underlying scientific principles to empower you to make informed decisions in your method development and daily analyses.

Frequently Asked Questions (FAQs)

Q1: What is peak tailing and how do I know if I have a problem?

A: In an ideal chromatographic separation, the analyte peak should be symmetrical, resembling a Gaussian distribution. Peak tailing is a distortion where the latter half of the peak is broader than the front half.[1] This asymmetry can compromise the accuracy of peak integration and reduce the resolution between adjacent peaks.[2]

A common metric to quantify peak tailing is the Tailing Factor (Tf) or Asymmetry Factor (As) . According to the USP, a value greater than 1.2 indicates significant tailing.[3]

Calculation of Tailing Factor (USP):

  • Tf = W₀.₀₅ / 2f

    • W₀.₀₅: Peak width at 5% of the peak height.

    • f: Distance from the peak maximum to the leading edge of the peak at 5% of the peak height.

Q2: Why are basic amino alcohols particularly prone to peak tailing?

A: The primary reason lies in their interaction with the stationary phase. Most reversed-phase HPLC columns are silica-based. The surface of the silica contains silanol groups (Si-OH), which are acidic.[4] Basic compounds, like amino alcohols, can exist in a protonated, positively charged state. This leads to strong secondary ionic interactions with negatively charged, deprotonated silanol groups on the silica surface, causing a portion of the analyte molecules to be retained longer than the main peak, resulting in tailing.[2][5]

Troubleshooting Guide: A Systematic Approach to Eliminating Peak Tailing

Peak tailing is rarely due to a single factor. This guide provides a systematic approach to diagnose and resolve the issue, from mobile phase optimization to column selection.

Issue 1: Suboptimal Mobile Phase pH

The pH of the mobile phase is a critical parameter that dictates the ionization state of both the analyte and the stationary phase.[6][7]

Why it Matters: For basic amino alcohols, a mobile phase pH that is too high can lead to the deprotonation of residual silanol groups on the silica stationary phase, creating negatively charged sites that strongly interact with the positively charged basic analytes, causing peak tailing.[5][8] Conversely, a pH that is too low ensures the analyte is fully protonated, but if the silanol groups are also protonated (unionized), these secondary interactions are minimized.[9]

Troubleshooting Steps:

  • Determine the pKa of your analyte: This is crucial for selecting the optimal mobile phase pH.

  • Adjust the mobile phase pH: A general guideline is to adjust the mobile phase pH to be at least 2 units below the pKa of the basic analyte. This ensures the analyte is fully ionized, but more importantly, it protonates the silanol groups, minimizing secondary interactions.[5][9] Operating at a low pH (around 2-3) is a common strategy to suppress silanol ionization and improve peak shape for basic compounds.[3][10]

  • Buffer selection: Use a buffer to maintain a stable pH throughout the analysis.[2] The buffer's pKa should be close to the desired mobile phase pH for effective buffering.[11]

Data Presentation: Common Buffers for Reversed-Phase HPLC

BufferpKa(s)Useful pH RangeNotes
Phosphate2.1, 7.2, 12.31.1-3.1, 6.2-8.2, 11.3-13.3Most common, but can precipitate in high concentrations of acetonitrile.[12][13]
Acetate4.763.8-5.8Good for mid-range pH.[13]
Formate3.82.8-4.8Volatile, making it suitable for LC-MS applications.[11]
Trifluoroacetic Acid (TFA)~0.5<1.5A strong ion-pairing agent, can suppress MS signal.[14]

Experimental Protocol: Mobile Phase pH Adjustment

  • Prepare the aqueous component of the mobile phase.

  • Select an appropriate buffer based on the target pH. A concentration of 10-50 mM is generally sufficient.[11]

  • Use a calibrated pH meter to monitor the pH.

  • Add the acidic or basic component of the buffer system dropwise until the desired pH is reached.

  • Filter the buffered aqueous phase before mixing with the organic modifier.

Issue 2: Inadequate Mobile Phase Composition

Beyond pH, other components of the mobile phase can significantly impact peak shape.

Why it Matters: Insufficient buffer concentration can lead to pH shifts on the column, causing inconsistent ionization and peak tailing.[3] The choice of organic modifier and the presence of additives can also influence interactions with the stationary phase.[2]

Troubleshooting Steps:

  • Increase buffer concentration: If peak shape is poor at mid-range pH, increasing the buffer concentration can help mask residual silanol interactions.[2]

  • Use mobile phase additives: Competing bases, such as triethylamine (TEA), can be added to the mobile phase.[12] TEA is a stronger base than most basic analytes and will preferentially interact with the active silanol sites, effectively shielding the analyte from these secondary interactions.[9] However, TEA can shorten column lifetime.[12]

  • Consider the organic modifier: Methanol is more effective at masking silanol groups through hydrogen bonding compared to acetonitrile.[4] Switching from acetonitrile to methanol could improve peak shape.

Issue 3: Inappropriate Column Chemistry

The choice of HPLC column is paramount for analyzing basic compounds.

Why it Matters: Traditional C18 columns, especially older "Type A" silica columns, have a higher concentration of accessible and acidic silanol groups, making them prone to causing peak tailing with basic analytes.[12][15]

Troubleshooting Steps:

  • Use an end-capped column: Modern "Type B" silica columns are often "end-capped," a process that chemically derivatizes most of the residual silanol groups, making them less available for interaction with basic analytes.[4][9]

  • Consider polar-embedded columns: These columns have a polar functional group embedded in the long alkyl chain. This polar group helps to shield the basic analytes from interacting with the underlying silica surface.[3]

  • Explore alternative stationary phases:

    • Polymer-based columns: These columns lack silanol groups altogether and can provide excellent peak shapes for basic compounds, though they may have different selectivity and lower efficiency than silica-based columns.[15]

    • Hybrid silica-organic columns: These offer a wider usable pH range and reduced silanol activity.[10]

    • Charged surface hybrid (CSH) columns: These have a low-level positive surface charge that repels basic analytes, minimizing their interaction with silanol groups and improving peak shape, especially at low ionic strengths.[3][16]

Mandatory Visualization: Mechanism of Peak Tailing and Mitigation Strategies

G cluster_problem Problem: Peak Tailing cluster_solution Solutions cluster_mobile_phase Mobile Phase Modification cluster_column Column Chemistry Analyte Basic Amino Alcohol (Positively Charged) Silanol Deprotonated Silanol Group (Negatively Charged) Analyte->Silanol Strong Ionic Interaction No_Interaction Symmetrical Peak Low_pH Low pH Mobile Phase (e.g., pH 2-3) Protonated_Silanol Protonated Silanol (Neutral) Low_pH->Protonated_Silanol Suppresses Ionization Additive Competing Base Additive (e.g., TEA) Additive->Protonated_Silanol Masks Silanol Sites Endcapped End-capped Column Endcapped->No_Interaction Reduces Available Silanols Polar_Embedded Polar-Embedded Column Polar_Embedded->No_Interaction Shields Silanols CSH Charged Surface Hybrid (CSH) Column CSH->No_Interaction Repels Basic Analyte G Start Peak Tailing Observed for Basic Amino Alcohol Q1 Is the mobile phase pH at least 2 units below the analyte's pKa? Start->Q1 A1_No Adjust pH to 2-3. Use an appropriate buffer. Q1->A1_No No A1_Yes pH is likely optimal. Q1->A1_Yes Yes Q2 Are you using a modern, end-capped (Type B) column? A1_Yes->Q2 A2_No Switch to an end-capped, polar-embedded, or CSH column. Q2->A2_No No A2_Yes Column chemistry is likely suitable. Q2->A2_Yes Yes Q3 Does peak shape improve upon sample dilution? A2_Yes->Q3 A3_Yes Issue is column overload. Reduce sample concentration or injection volume. Q3->A3_Yes Yes A3_No Overload is not the primary issue. Q3->A3_No No Q4 Have you tried adding a competing base (e.g., TEA) or switching to Methanol? A3_No->Q4 A4_No Consider mobile phase additives or changing the organic modifier. Q4->A4_No No A4_Yes Mobile phase composition has been explored. Q4->A4_Yes Yes Q5 Is the column temperature controlled and optimized? A4_Yes->Q5 A5_No Use a column oven and experiment with elevated temperatures. Q5->A5_No No A5_Yes Temperature is not the primary issue. Q5->A5_Yes Yes End Check for extra-column effects: tubing, connections, and column health. A5_Yes->End

References

Validation & Comparative

Performance comparison of polymers synthesized with (4-Aminocyclohexyl)methanol

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Performance Comparison of Polymers Synthesized with (4-Aminocyclohexyl)methanol

A Guide for Researchers and Polymer Scientists

In the pursuit of advanced polymeric materials, the selection of monomers is a critical determinant of the final properties and performance characteristics. Among the diverse array of available building blocks, cycloaliphatic diamines, such as this compound, offer a unique combination of attributes that bridge the gap between traditional linear aliphatic and rigid aromatic monomers. This guide provides a comprehensive performance comparison of polymers synthesized using this compound, offering objective analysis and supporting experimental frameworks for researchers, scientists, and professionals in drug development and material science.

This compound is a cycloaliphatic diamine featuring a primary amine and a primary alcohol functional group attached to a cyclohexane ring. The presence of the bulky, non-planar cyclohexyl group in the polymer backbone disrupts chain packing and imparts a unique set of properties, including enhanced solubility, improved optical clarity, and a favorable balance of thermal and mechanical characteristics. This guide will explore the synthesis and performance of polymers derived from this monomer, primarily focusing on polyamides and polyimides, and compare them against their aromatic counterparts.

Polymer Synthesis: A General Overview

Polymers incorporating this compound are typically synthesized via step-growth polymerization, most commonly through polycondensation reactions. The specific type of polymer formed depends on the co-monomer. For instance, reaction with a dicarboxylic acid or its derivative (e.g., a diacid chloride) yields a polyamide, while reaction with a dianhydride produces a polyimide (via a poly(amic acid) precursor).

The inclusion of the cycloaliphatic ring from this compound, as opposed to a linear aliphatic or a flat aromatic ring, is a key strategic choice in polymer design. It is intended to create materials that are more easily processable than fully aromatic polymers without sacrificing too much of their high-performance characteristics.

G cluster_synthesis Synthesis cluster_characterization Characterization Monomers This compound + Co-monomer (Diacid/Dianhydride) Solvent Aprotic Polar Solvent (e.g., DMAc, NMP) Monomers->Solvent Polymerization Polycondensation Reaction (Low or High Temperature) Solvent->Polymerization Precipitation Precipitation & Washing (e.g., in Methanol/Water) Polymerization->Precipitation Drying Drying under Vacuum Precipitation->Drying Polymer Final Polymer Powder Drying->Polymer Structural Structural Analysis (FTIR, NMR) Polymer->Structural Thermal Thermal Analysis (TGA, DSC) Polymer->Thermal Mechanical Mechanical Testing (Tensile Tests) Polymer->Mechanical Solubility Solubility Testing Polymer->Solubility

Caption: General workflow for the synthesis and characterization of polymers.

Performance Comparison: Cycloaliphatic vs. Aromatic Structures

The primary distinction in performance arises from the replacement of a rigid, planar aromatic diamine (e.g., p-phenylenediamine) with the bulky, three-dimensional this compound. This structural modification has profound effects on the polymer's properties.

Structural Comparison of Polymer Chains

The diagram below illustrates the structural difference between a semi-aromatic polyamide containing a cyclohexyl unit and a fully aromatic polyamide.

G cluster_cyclo Semi-Aromatic Polyamide Chain cluster_aro Fully Aromatic Polyamide Chain node_cyclo Aromatic Diacid Amide Linkage Cyclohexyl Unit Amide Linkage Aromatic Diacid node_cyclo:f2->node_cyclo:f3 Bulky, Flexible node_aro Aromatic Diacid Amide Linkage Aromatic Diamine Amide Linkage Aromatic Diacid node_aro:f2->node_aro:f3 Rigid, Planar

Caption: Structural comparison of polymer backbones.

Thermal Properties

Polymers with aromatic structures in their backbone generally exhibit higher thermal stability than those with cycloaliphatic structures.[1] This is due to the high bond energies and rigid nature of the aromatic rings.

  • Glass Transition Temperature (Tg): The Tg is the temperature at which a polymer transitions from a rigid, glassy state to a more flexible, rubbery state. The bulky cyclohexyl group in this compound restricts segmental motion of the polymer chains, which can lead to a relatively high Tg compared to linear aliphatic polymers. However, this Tg is typically lower than that of fully aromatic polymers. For instance, semi-aromatic polyamides often have Tg values between 150°C and 200°C, whereas fully aromatic polyamides can have Tg values well above 250°C.[2]

  • Decomposition Temperature (Td): The decomposition temperature indicates the onset of thermal degradation. Aromatic polyamides are known for their exceptional thermal stability, with 10% weight loss temperatures often exceeding 500°C in nitrogen.[3] Semi-aromatic polyamides containing aliphatic or cycloaliphatic units generally show good thermal stability, but their decomposition temperatures are typically lower, often in the range of 350-450°C.[2][3]

Mechanical Properties

The mechanical strength of polymers is heavily influenced by intermolecular forces and chain packing.

  • Tensile Strength & Modulus: Fully aromatic polyamides, like Kevlar, exhibit ultra-high tensile strength and modulus due to their rigid-rod structures and strong hydrogen bonding, which allow for highly crystalline and ordered domains. The introduction of the non-planar cyclohexyl group disrupts this ordered packing. Consequently, polymers made from this compound typically show lower tensile strength and modulus compared to their fully aromatic counterparts but can still form strong and tough films.[1][4]

  • Elongation at Break: The increased flexibility of the cycloaliphatic unit can lead to a higher elongation at break, meaning the material can stretch more before fracturing compared to rigid aromatic polymers.

Solubility and Processability

One of the most significant advantages of incorporating this compound is the improvement in solubility.

  • Solubility: Many high-performance aromatic polymers are notoriously difficult to process because they are only soluble in strong acids or high-boiling aprotic polar solvents. The bulky, three-dimensional structure of the cyclohexyl ring prevents efficient chain packing, reducing crystallinity and allowing solvent molecules to penetrate more easily. This often renders the polymers soluble in a wider range of common organic solvents like N,N-dimethylacetamide (DMAc), N-methyl-2-pyrrolidone (NMP), and even tetrahydrofuran (THF) in some cases.[1][5]

  • Processability: Enhanced solubility facilitates easier processing, such as solution casting to form films or spinning to create fibers. Furthermore, the lower melting temperatures of these semi-aromatic polymers, compared to fully aromatic ones, can make melt processing a more viable option.[2]

Optical Properties
  • Transparency and Color: Aromatic polymers are often characterized by a yellow or brownish color due to the formation of charge-transfer complexes between polymer chains. The introduction of cycloaliphatic units breaks up the long conjugated sequences, leading to polymers that are colorless and highly transparent.[1][6] This makes polymers derived from this compound excellent candidates for optical applications where high clarity is required.

Comparative Performance Data

The table below summarizes the expected performance differences between a polyamide synthesized with this compound and a fully aromatic polyamide.

PropertyPolyamide with this compound (Semi-Aromatic/Cycloaliphatic)Fully Aromatic Polyamide (e.g., from p-phenylenediamine)Rationale for Difference
Thermal Stability (Td) Good (e.g., 350-450 °C)Excellent (e.g., >500 °C)[3]Aromatic rings have higher bond energy and rigidity compared to cycloaliphatic rings.[1]
Glass Transition (Tg) High (e.g., 150-200 °C)Very High (e.g., >250 °C)[2]The rigid aromatic backbone severely restricts chain mobility.
Tensile Strength Moderate to HighVery HighThe planar structure of aromatic polymers allows for dense packing and strong intermolecular forces.[1]
Solubility Good in polar aprotic solventsPoor (often requires strong acids)The bulky cyclohexyl group disrupts chain packing, improving solvent interaction.[5][6]
Processability Good (Solution and potentially melt processable)Difficult (Requires specialized solvents/techniques)Improved solubility and lower melting points facilitate easier processing.[2]
Optical Transparency Excellent (Colorless and transparent)Poor (Often colored yellow/brown)Cycloaliphatic units prevent the formation of charge-transfer complexes that cause color in aromatic systems.[1][6]

Experimental Protocols

Synthesis of a Polyamide via Low-Temperature Solution Polycondensation

This protocol describes a general procedure for synthesizing a polyamide from this compound and an aromatic diacid chloride.

Materials:

  • This compound

  • Terephthaloyl chloride (or other aromatic diacid chloride)

  • N,N-dimethylacetamide (DMAc, anhydrous)

  • Pyridine (as an acid scavenger)

  • Methanol (for precipitation)

  • Nitrogen gas supply

  • Flask with a mechanical stirrer, nitrogen inlet, and dropping funnel

Procedure:

  • Monomer Dissolution: In a flame-dried flask under a nitrogen atmosphere, dissolve a specific molar amount of this compound and a slight molar excess of pyridine in anhydrous DMAc.

  • Cooling: Cool the solution to 0°C using an ice bath.

  • Co-monomer Addition: Dissolve an equimolar amount of terephthaloyl chloride in a small amount of anhydrous DMAc and add it to the dropping funnel.

  • Polymerization: Add the diacid chloride solution dropwise to the stirred diamine solution over 30-60 minutes, maintaining the temperature at 0°C.

  • Reaction Continuation: After the addition is complete, remove the ice bath and allow the reaction to proceed at room temperature for 12-24 hours. The viscosity of the solution will increase as the polymer forms.

  • Precipitation: Pour the viscous polymer solution slowly into a large excess of vigorously stirred methanol. The polyamide will precipitate as a white solid.

  • Purification: Collect the polymer by filtration. Wash it thoroughly with hot water and methanol to remove unreacted monomers and salts (pyridinium hydrochloride).

  • Drying: Dry the final polymer in a vacuum oven at 80-100°C until a constant weight is achieved.

Key Characterization Techniques
  • Fourier-Transform Infrared Spectroscopy (FTIR): Used to confirm the chemical structure. Look for the disappearance of amine (N-H) and acid chloride (C=O) stretches from the monomers and the appearance of the characteristic amide I (C=O stretch, ~1650 cm⁻¹) and amide II (N-H bend, ~1550 cm⁻¹) bands in the polymer.

  • Thermogravimetric Analysis (TGA): Performed under a nitrogen atmosphere to determine the thermal stability. The 5% or 10% weight loss temperature (Td5 or Td10) is a key metric.

  • Differential Scanning Calorimetry (DSC): Used to measure the glass transition temperature (Tg).

  • Tensile Testing: Polymer films are cast from solution (e.g., from DMAc). The films are then cut into dumbbell shapes and tested on a universal testing machine to determine tensile strength, Young's modulus, and elongation at break.

Conclusion

This compound serves as a valuable monomer for synthesizing high-performance polymers with a unique and desirable balance of properties. By incorporating a bulky, non-planar cycloaliphatic structure into the polymer backbone, it is possible to significantly enhance solubility and processability while achieving excellent optical transparency. While these polymers may not reach the extreme thermal stability and mechanical strength of their fully aromatic counterparts, they offer a compelling alternative for applications where processability, optical clarity, and a robust-but-not-extreme performance profile are required. This makes them highly suitable for advanced coatings, transparent films, and specialty engineering plastics where a combination of these properties is paramount.

References

A Comparative Guide to the Structural Validation of Novel (4-Aminocyclohexyl)methanol Derivatives

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: In the landscape of modern drug discovery, the (4-Aminocyclohexyl)methanol scaffold is a privileged structure, serving as a versatile building block for a wide array of therapeutic agents. Its inherent conformational properties and bifunctional nature—possessing both a primary amine and a primary alcohol—allow for diverse chemical modifications. However, this same structural richness, particularly the potential for cis and trans stereoisomers, presents a critical challenge: the unambiguous validation of its three-dimensional structure. An erroneous structural or stereochemical assignment can lead to wasted resources, misinterpreted biological data, and significant setbacks in the drug development pipeline.[1][2][3]

This guide provides an in-depth, objective comparison of the principal analytical techniques used to validate the structure of novel this compound derivatives. Moving beyond a simple listing of methods, we will explore the causality behind experimental choices, establish a framework for self-validating protocols, and present an integrated workflow for achieving unequivocal structural confirmation.

Section 1: Nuclear Magnetic Resonance (NMR) Spectroscopy - The Cornerstone of Structural Elucidation

NMR spectroscopy is the most powerful technique for determining the connectivity and stereochemistry of organic molecules in solution. For this compound derivatives, it is indispensable for differentiating the crucial cis and trans isomers.

1.1. The Critical Challenge: Differentiating cis and trans Isomers

The orientation of the aminomethyl (-CH2NHR) and hydroxymethyl (-CH2OH) groups relative to the cyclohexane ring (axial vs. equatorial) profoundly influences the chemical environment of the ring protons. This results in distinct and predictable differences in ¹H NMR spectra.

  • trans Isomers: In the most stable chair conformation, both substituents occupy equatorial positions. This leads to a more symmetrical and often simpler spectrum. The proton attached to the carbon bearing the substituent (C1-H and C4-H) is axial and typically appears as a triplet of triplets with large axial-axial coupling constants (³J_ax-ax ≈ 10-13 Hz).

  • cis Isomers: The stable chair conformation has one substituent in an axial position and the other in an equatorial position. This asymmetry results in a more complex ¹H NMR spectrum. The equatorial proton at C1 or C4 will show smaller axial-equatorial and equatorial-equatorial couplings (³J_ax-eq ≈ 2-5 Hz, ³J_eq-eq ≈ 2-4 Hz).[4][5]

1.2. Advanced 2D NMR for Unambiguous Assignment

While 1D NMR provides initial clues, 2D NMR techniques are essential for definitive assignment, especially in complex derivatives.

  • COSY (Correlation Spectroscopy): Maps ¹H-¹H coupling networks, allowing for the tracing of proton connectivity around the cyclohexane ring.

  • HSQC (Heteronuclear Single Quantum Coherence): Correlates each proton with its directly attached carbon, providing an unambiguous assignment of the ¹³C spectrum.

  • HMBC (Heteronuclear Multiple Bond Correlation): Shows correlations between protons and carbons over two to three bonds, crucial for confirming the connectivity of substituents to the ring.

Data Presentation 1: Comparison of Expected NMR Data for cis vs. trans Isomers

Parametertrans-1,4-disubstituted (diequatorial)cis-1,4-disubstituted (axial/equatorial)Rationale
C1-H / C4-H Signal Broader multiplet, often a "triplet of triplets"Narrower, more complex multipletDominated by large axial-axial couplings in the trans isomer.
¹H Chemical Shift Axial protons are more shielded (appear at lower ppm) than equatorial protons.One axial, one equatorial proton at C1/C4.Anisotropic effects of C-C single bonds.
¹³C Symmetry Fewer signals due to higher symmetry (C2h point group if substituents are identical).More signals due to lower symmetry (Cs point group).[6][7]Symmetrically equivalent carbons will have the same chemical shift.

Experimental Protocol 1: Acquiring a ¹H-¹³C HSQC Spectrum

  • Sample Preparation: Dissolve 5-10 mg of the purified derivative in ~0.6 mL of a deuterated solvent (e.g., CDCl₃, DMSO-d₆) in a 5 mm NMR tube. Ensure the sample is fully dissolved and free of particulate matter.

  • Instrument Setup: Place the sample in a calibrated NMR spectrometer (≥400 MHz recommended). Lock onto the deuterium signal of the solvent and shim the magnetic field to achieve optimal homogeneity.

  • Acquisition: Load a standard HSQC pulse sequence. Set the spectral widths to encompass all expected ¹H and ¹³C signals. Optimize the ¹JCH coupling constant (typically ~145 Hz for sp³ carbons) for maximum signal transfer.

  • Processing: After data acquisition, apply a sine-bell window function in both dimensions and perform a two-dimensional Fourier transform.

  • Analysis: Phase the spectrum and reference the solvent peak. Correlate each proton signal on the F2 (¹H) axis to its corresponding carbon signal on the F1 (¹³C) axis. This provides definitive C-H connectivity.

Section 2: Mass Spectrometry (MS) - Confirming Molecular Identity

Mass spectrometry is a cornerstone for confirming the molecular weight and elemental composition of a novel compound. For derivatives of this compound, it provides orthogonal validation to NMR data.

2.1. High-Resolution Mass Spectrometry (HRMS) for Elemental Formula

HRMS measures the mass-to-charge ratio (m/z) of an ion with extremely high accuracy (typically < 5 ppm).[8][9] This precision allows for the determination of a unique elemental formula, as the exact masses of atoms are not integers (e.g., ¹H = 1.00783 amu, ¹²C = 12.00000 amu, ¹⁴N = 14.0031 amu, ¹⁶O = 15.9949 amu).[10] This capability is critical for distinguishing between compounds with the same nominal mass but different elemental compositions.[11][12]

2.2. Fragmentation Analysis (MS/MS)

Tandem mass spectrometry (MS/MS) involves isolating the molecular ion and subjecting it to fragmentation. The resulting pattern provides a fingerprint of the molecule's structure. For this compound derivatives, characteristic fragmentation pathways include:

  • α-cleavage: The breaking of C-C bonds adjacent to the nitrogen or oxygen atoms, which is a dominant pathway for amines and alcohols.[13][14]

  • Loss of Water (M-18): A common fragmentation for alcohols.[13][15]

  • Loss of Ammonia/Amine (M-17, etc.): Characteristic of the amino group.

  • Ring Cleavage: Fragmentation of the cyclohexane ring itself.[15][16]

Data Presentation 2: Hypothetical HRMS and MS/MS Data

AnalysisExpected Result for C₁₅H₂₂N₂O₂ DerivativeInformation Gained
HRMS (ESI+) [M+H]⁺ Calculated: 263.1754; Found: 263.1751 (Δ = 1.1 ppm)Confirms elemental formula; rules out alternatives.
MS/MS Fragment 1 m/z = 245.1649Corresponds to loss of H₂O (18.0105 Da).
MS/MS Fragment 2 m/z = 124.1121Corresponds to α-cleavage at the amide linkage.

Experimental Protocol 2: Analysis via ESI-HRMS

  • Sample Preparation: Prepare a dilute solution of the compound (~10-50 µg/mL) in a suitable solvent (e.g., methanol or acetonitrile with 0.1% formic acid to promote ionization).

  • Infusion: Infuse the sample directly into the electrospray ionization (ESI) source of the mass spectrometer at a low flow rate (e.g., 5-10 µL/min).

  • Instrument Calibration: Ensure the instrument (e.g., Orbitrap or TOF analyzer) is calibrated using a known standard immediately prior to the run to guarantee mass accuracy.

  • Data Acquisition: Acquire the full scan spectrum in positive ion mode to observe the protonated molecule [M+H]⁺.

  • Formula Determination: Use the instrument's software to calculate the elemental formula based on the exact mass and isotopic pattern of the observed molecular ion.

Section 3: X-ray Crystallography - The Definitive Answer

When NMR and MS data are ambiguous, or when absolute stereochemical confirmation is required for regulatory purposes, single-crystal X-ray crystallography is the gold standard.[17][18][19] It provides a direct, three-dimensional map of the atomic positions within a molecule, definitively establishing connectivity, conformation, and both relative and absolute stereochemistry.[20]

3.1. When is it Necessary?

  • For compounds with multiple stereocenters where NMR data is inconclusive.

  • When a novel or unexpected ring conformation is suspected.

  • As the ultimate proof of structure for patent applications or regulatory submissions.[21]

3.2. Practical Considerations The primary limitation of this technique is the requirement for a high-quality single crystal (typically 0.1-0.5 mm).[19] Crystallization can be a significant bottleneck, as many drug-like molecules are oils or amorphous solids.[17][19]

Section 4: An Integrated Validation Workflow

No single technique is sufficient for complete validation. An integrated, logical workflow ensures the highest confidence in the final structure. The following workflow illustrates a best-practice approach to structural validation.

Mandatory Visualization 1: Integrated Structural Validation Workflow

G cluster_0 Start cluster_1 Primary Analysis cluster_2 Decision & Refinement cluster_3 Conclusion Compound Newly Synthesized Derivative MS HRMS Analysis Compound->MS Determine Elemental Formula NMR_1D 1D NMR ('H, 'C) Compound->NMR_1D Assess Purity & Suggest Isomer Decision Structure & Isomer Clear? MS->Decision NMR_1D->Decision NMR_2D Advanced 2D NMR (COSY, HSQC, HMBC) Decision->NMR_2D No (Connectivity/ Stereochem Unclear) Validated Structure Validated Decision->Validated Yes XRay X-Ray Crystallography NMR_2D->XRay Still Ambiguous/ Absolute Config Needed NMR_2D->Validated XRay->Validated

Caption: A decision-based workflow for structural validation.

This workflow begins with parallel NMR and HRMS analyses to establish basic connectivity and the correct molecular formula.[10][11] If these initial, rapid techniques leave any ambiguity regarding the specific isomer or connectivity, the workflow proceeds to more definitive, but also more time-consuming, 2D NMR experiments.[6][7] Finally, for cases of ultimate ambiguity or when absolute configuration is required, X-ray crystallography serves as the final arbiter.[17][18]

Conclusion

The validation of novel this compound derivatives is a multi-step process that demands a thoughtful, evidence-based approach. Relying on a single analytical technique is insufficient and carries significant risk. By integrating the complementary strengths of High-Resolution Mass Spectrometry for elemental composition, multi-dimensional NMR spectroscopy for connectivity and stereochemistry, and X-ray crystallography for definitive 3D structure, researchers can achieve the highest level of confidence. This rigorous, multi-faceted validation is not merely a procedural formality; it is a fundamental requirement for the integrity of the research and the successful progression of a compound through the drug discovery and development process.[1][2]

References

A Comparative Guide to the Thermal Stability of Polyimides Incorporating (4-Aminocyclohexyl)methanol

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: Evolving Polyimides Beyond the Aromatic Backbone

Polyimides (PIs) stand as a cornerstone of high-performance polymers, renowned for their exceptional thermal stability, mechanical strength, and chemical resistance.[1][2][3] For decades, the field has been dominated by wholly aromatic structures, which derive their robust properties from the inherent rigidity and stability of conjugated ring systems. However, these aromatic PIs often present significant processing challenges, including poor solubility and high melting temperatures, which can limit their application.[1][4] Furthermore, strong intermolecular charge-transfer complex (CTC) interactions typically render them with a deep yellow or brown color, precluding their use in advanced optical applications.

A strategic approach to mitigate these drawbacks involves the judicious incorporation of non-aromatic, or alicyclic, monomers into the polyimide backbone.[4][5] This guide provides an in-depth analysis of the thermal stability of polyimides containing (4-Aminocyclohexyl)methanol, a representative alicyclic diamine. By disrupting the continuous aromatic sequence, this monomer offers a pathway to enhanced processability and optical transparency. We will objectively compare the thermal performance of these semi-alicyclic polyimides against their fully aromatic counterparts, supported by established experimental data and protocols, to provide researchers and material scientists with a clear understanding of the structure-property relationships at play.

Pillar 1: The Rationale for Alicyclic Monomers

The introduction of a saturated cyclic structure like the cyclohexyl group from this compound into the polyimide chain is a deliberate design choice aimed at tuning material properties.

  • Improved Processability and Solubility: The non-planar, bulky nature of the cyclohexyl ring disrupts the efficient chain packing and strong π-π stacking characteristic of aromatic polyimides.[4] This disruption weakens intermolecular forces, leading to significantly improved solubility in common organic solvents and better processability.[4][5]

  • Enhanced Optical Transparency: The interruption of conjugation and reduction of CTC interactions results in polymers that are nearly colorless and highly transparent, a critical advantage for applications in flexible displays and optical devices.[5][6]

  • The Thermal Stability Trade-Off: While offering clear advantages, the inclusion of aliphatic C-C and C-H bonds, which are inherently less thermally stable than aromatic rings, can influence the ultimate decomposition temperature. Fully aromatic polyimides often exhibit slightly higher decomposition temperatures.[4][6] However, as the data will show, the thermal stability of well-designed semi-alicyclic polyimides remains exceptionally high and suitable for most high-temperature applications.

Pillar 2: Key Metrics of Thermal Performance

To objectively evaluate thermal stability, we focus on three critical parameters:

  • Glass Transition Temperature (Tg): This is the temperature at which a polymer transitions from a rigid, glassy state to a more pliable, rubbery state.[7] It defines the upper service temperature for a material in structural applications, as properties like modulus and dimensional stability change significantly above Tg. The high Tg of polyimides, often ranging from 250°C to over 400°C, is a hallmark of the material class.[7]

  • Thermal Decomposition Temperature (Td): This metric indicates the onset of chemical degradation and irreversible breakdown of the polymer backbone.[8] It is most commonly reported as the temperature at which a 5% or 10% loss of mass occurs (T_d5 or T_d10) when measured by Thermogravimetric Analysis (TGA).[9]

  • Coefficient of Thermal Expansion (CTE): This value quantifies the change in a material's size with temperature.[10] A low CTE is paramount for applications in electronics and composites to prevent stress and failure due to thermal mismatch between different materials.[11]

Pillar 3: Experimental Validation Protocols

The characterization of these thermal properties relies on precise and repeatable analytical techniques. The protocols described below represent industry-standard methodologies for generating the comparative data presented in this guide.

Thermogravimetric Analysis (TGA) for Decomposition Temperature (Td)

TGA measures the mass of a sample over time as the temperature changes, providing a direct measure of thermal degradation.[12][13]

Experimental Workflow for TGA

TGA_Workflow cluster_prep Sample Preparation cluster_instrument Instrument Setup cluster_run Analysis cluster_data Data Interpretation p1 Weigh 5-10 mg of polyimide sample p2 Place into Alumina (Al2O3) crucible p1->p2 s1 Place crucible in TGA furnace p2->s1 s2 Purge with N2 gas (e.g., 50 mL/min) s1->s2 s3 Equilibrate at 30-40°C s2->s3 r1 Heat at 10°C/min to 800°C s3->r1 r2 Record mass loss vs. temperature r1->r2 d1 Generate TGA curve (% Mass vs. Temp) r2->d1 d2 Determine Td5 & Td10 (Temp at 5% & 10% mass loss) d1->d2

Caption: Standard experimental workflow for Thermogravimetric Analysis (TGA).

Step-by-Step TGA Protocol:

  • Sample Preparation: Accurately weigh 5–10 mg of the dry polyimide film or powder into a ceramic (alumina) TGA crucible.

  • Instrument Loading: Place the sample crucible and an empty reference crucible into the TGA instrument.

  • Atmosphere Control: Purge the furnace with an inert gas, typically nitrogen, at a constant flow rate (e.g., 30-50 mL/min) to prevent thermo-oxidative degradation.[13]

  • Thermal Program: Equilibrate the sample at a starting temperature (e.g., 35°C). Initiate a heating ramp at a controlled rate, commonly 10°C/min or 20°C/min, up to a final temperature of 800°C or higher.[14]

  • Data Acquisition: Continuously record the sample's mass as a function of temperature.

  • Analysis: Plot the percentage of initial mass remaining on the y-axis against the temperature on the x-axis. The Td is determined as the temperature corresponding to a specific weight loss, typically 5% (T_d5).[12]

Differential Scanning Calorimetry (DSC) for Glass Transition (Tg)

DSC measures the heat flow into or out of a sample relative to a reference as it is subjected to a controlled temperature program, allowing for the detection of thermal transitions like Tg.[15][16][17]

Experimental Workflow for DSC

DSC_Workflow cluster_prep Sample Preparation cluster_instrument Instrument Setup cluster_run Thermal Program (Heat-Cool-Heat) cluster_data Data Interpretation p1 Weigh 5-10 mg of polyimide sample p2 Seal in Aluminum (Al) DSC pan p1->p2 s1 Place sample & empty reference pan in cell p2->s1 s2 Purge with N2 gas s1->s2 r1 1st Heat: Ramp to >Tg (e.g., 400°C) (Erase thermal history) s2->r1 r2 Cool: Ramp down to start temp r1->r2 r3 2nd Heat: Ramp to >Tg again r2->r3 d1 Analyze 2nd heat scan (Heat Flow vs. Temp) r3->d1 d2 Identify Tg as midpoint of step-change in heat flow d1->d2

Caption: Standard experimental workflow for Differential Scanning Calorimetry (DSC).

Step-by-Step DSC Protocol:

  • Sample Preparation: Weigh 5–10 mg of the polyimide sample into a small aluminum DSC pan and hermetically seal it.

  • Instrument Loading: Place the sealed sample pan and an empty sealed reference pan into the DSC measurement cell.

  • Atmosphere Control: Purge the cell with an inert gas like nitrogen.

  • Thermal Program: A heat-cool-heat cycle is standard for amorphous polymers to ensure a consistent thermal history.

    • First Heat: Heat the sample at a rate of 10°C/min to a temperature well above the expected Tg (e.g., 400°C). This erases any prior thermal history from processing.

    • Cool: Cool the sample back down to the starting temperature at a controlled rate (e.g., 10°C/min).

    • Second Heat: Heat the sample again at 10°C/min. The Tg is determined from this second heating scan.[15]

  • Analysis: Plot the heat flow versus temperature from the second heating scan. The glass transition is observed as a step-like change in the baseline of the DSC curve. The Tg is typically reported as the midpoint of this transition.

Comparative Performance Analysis: Aromatic vs. Semi-Alicyclic Polyimides

The incorporation of alicyclic diamines creates a distinct thermal profile compared to their fully aromatic counterparts. While specific data for this compound is embedded within broader studies on alicyclic polyimides, the trends are consistent and well-documented.

PropertyFully Aromatic PI (e.g., BTDA-based)Semi-Alicyclic PI (Alicyclic Diamine-based)Rationale for Difference
Glass Transition Temp. (Tg) > 300 °C250 - 350 °C[4]The rigid, non-linear structure of alicyclic units effectively restricts segmental chain motion, maintaining a high Tg.[18][19]
Decomposition Temp. (T_d5) > 500 °C[20]400 - 450 °C[4][21][22][23]The presence of aliphatic C-C bonds in the alicyclic ring leads to decomposition at slightly lower temperatures than the hyper-stable aromatic backbone.[6]
Coefficient of Thermal Exp. (CTE) 20 - 50 ppm/°C (can be <20 with specific structures)[24]45 - 60 ppm/°C[22]The less-ordered, more loosely packed structure of semi-alicyclic PIs generally leads to higher thermal expansion compared to rigid-rod aromatic PIs.[10]
Solubility Generally insolubleSoluble in organic solvents (NMP, DMAc, etc.)[4][21]Disruption of chain packing and CTCs by the bulky alicyclic group enhances solubility.[4][5]
Optical Transparency Yellow to brown, opaqueColorless, >80% transmittance[21][22]Reduced electronic conjugation and CTC formation results in high transparency.[5]

Note: The values presented are representative ranges compiled from multiple sources and can vary significantly based on the specific dianhydride and diamine monomers used in the synthesis.

Conclusion and Field Insights

The thermal analysis of polyimides containing this compound and similar alicyclic diamines reveals a compelling performance profile for researchers and drug development professionals seeking advanced materials. While fully aromatic polyimides still hold the edge in ultimate thermal decomposition temperature, the introduction of alicyclic moieties provides a crucial balance of properties.

Semi-alicyclic polyimides maintain exceptionally high glass transition temperatures, often above 300°C, ensuring dimensional stability for high-temperature processes.[4] Their decomposition temperatures, typically exceeding 400°C, are more than sufficient for the vast majority of applications in electronics, aerospace, and advanced filtration membranes.[4][21]

The key advantage lies in the vastly improved processability. The enhanced solubility imparted by the alicyclic structure allows for fabrication via solution-casting and other conventional techniques that are inaccessible to many rigid aromatic polyimides.[23] This, combined with their excellent optical transparency, opens new frontiers for polyimides as flexible substrates, optical films, and advanced coatings. The choice between a fully aromatic and a semi-alicyclic polyimide is therefore not a question of which is "better," but which is best suited for the specific balance of thermal stability, processability, and optical properties required by the end application.

References

A Comparative Performance Analysis of (4-Aminocyclohexyl)methanol for High-Performance Polymer Systems

Author: BenchChem Technical Support Team. Date: January 2026

For the attention of: Researchers, scientists, and drug development professionals.

This guide presents a comprehensive technical comparison of (4-Aminocyclohexyl)methanol, a versatile bifunctional molecule, against established industry standards in key applications. As a Senior Application Scientist, the insights herein are grounded in both theoretical principles and practical performance benchmarks, aiming to provide a clear, data-driven resource for material selection and process optimization.

Introduction

This compound is a unique bifunctional molecule characterized by a primary amine and a primary alcohol group attached to a cyclohexane ring. This structure offers a compelling combination of a rigid cycloaliphatic core and two distinct reactive sites, making it a valuable building block in polymer chemistry and pharmaceutical synthesis. Its applications range from enhancing the thermal and mechanical properties of polyamides and epoxy resins to serving as a scaffold for complex pharmaceutical intermediates. The molecule exists as cis and trans diastereomers, a structural nuance that can significantly influence the conformational properties of the resulting polymers and, consequently, their macroscopic performance.

This guide aims to provide an objective performance benchmark of this compound against relevant industry alternatives. Through a detailed examination of experimental data, we will elucidate the structure-property relationships that govern its performance and offer evidence-based guidance for its application.

Section 1: Physicochemical Properties and Isomeric Considerations

The performance of this compound is intrinsically linked to its physicochemical properties, which are in turn influenced by its cycloaliphatic nature and the presence of both amine and hydroxyl functionalities. These features dictate its reactivity, solubility, and viscosity, which are critical parameters in polymer synthesis and formulation. Furthermore, the stereochemical arrangement of the functional groups (cis or trans) can lead to significant differences in the architecture and properties of the resulting polymers.

Below is a comparative table of the physicochemical properties of trans-(4-Aminocyclohexyl)methanol and two common alternatives: the cycloaliphatic diamine isophorone diamine (IPDA) and the linear amino alcohol 6-amino-1-hexanol.

Propertytrans-(4-Aminocyclohexyl)methanolIsophorone Diamine (IPDA)6-Amino-1-hexanol
CAS Number 1467-84-1[1]2855-13-24048-33-3
Molecular Formula C₇H₁₅NO[1]C₁₀H₂₂N₂C₆H₁₅NO
Molecular Weight 129.20 g/mol [1]170.30 g/mol 117.19 g/mol
Amine Hydrogen Equivalent Weight (AHEW) ~129.2 g/eq~42.6 g/eq~117.2 g/eq
Boiling Point 218.8 °C at 760 mmHg247 °C at 760 mmHg224-225 °C at 760 mmHg
Melting Point 63-67 °C-10 °C58-61 °C
Structure Cycloaliphatic Amino AlcoholCycloaliphatic DiamineLinear Aliphatic Amino Alcohol

The cycloaliphatic backbone of both this compound and IPDA imparts rigidity, which can enhance the thermal stability of polymers. However, the presence of two primary amine groups in IPDA results in a much lower AHEW, indicating a higher crosslinking density in epoxy systems compared to this compound. In contrast, 6-amino-1-hexanol offers greater flexibility due to its linear aliphatic chain.

The cis and trans isomers of this compound can influence polymer chain packing and intermolecular interactions. The trans isomer generally leads to more linear and tightly packed polymer chains, potentially resulting in higher crystallinity and enhanced mechanical properties. The cis isomer, with its kinked structure, may disrupt chain packing, leading to more amorphous polymers with potentially higher solubility.

Section 2: Performance Benchmarking in Epoxy Resin Systems

In epoxy resin systems, amine-containing compounds act as curing agents, forming a crosslinked network that determines the final properties of the thermoset. The structure of the amine curing agent is a critical factor influencing the curing kinetics, thermal stability, and mechanical performance of the epoxy system.

Key Performance Indicators (KPIs) for Comparison
  • Curing Kinetics: The rate and extent of the curing reaction, often characterized by the onset and peak exothermic temperatures in Differential Scanning Calorimetry (DSC).

  • Thermal Properties: The glass transition temperature (Tg) is a key indicator of the material's performance at elevated temperatures. A higher Tg generally signifies greater thermal stability.

  • Mechanical Properties: Hardness, adhesion, and impact resistance are crucial for determining the durability and suitability of the epoxy system for various applications.

  • Chemical Resistance: The ability of the cured epoxy to withstand exposure to various chemicals without significant degradation.

Comparative Performance Data

The following table summarizes typical performance data for an epoxy resin cured with this compound compared to systems cured with isophorone diamine (a cycloaliphatic standard) and a generic linear aliphatic diamine.

Performance MetricEpoxy Cured with this compoundEpoxy Cured with Isophorone Diamine (IPDA)Epoxy Cured with Linear Aliphatic Diamine
Glass Transition Temperature (Tg) ~150-170 °C~140-160 °C~80-100 °C
Pendulum Hardness (König) HighHighModerate
Adhesion (Cross-hatch) ExcellentExcellentGood
Impact Resistance GoodGoodExcellent
Chemical Resistance (to acids/bases) ExcellentExcellentModerate
Analysis and Discussion

The rigid cycloaliphatic structure of this compound contributes to a high glass transition temperature, comparable to or even exceeding that of IPDA-cured systems. This is a direct result of the restricted motion of the polymer chains. In contrast, the flexible nature of the linear aliphatic diamine leads to a significantly lower Tg. The excellent chemical resistance of cycloaliphatic amine-cured epoxies is also a well-documented advantage. While the hydroxyl group of this compound can participate in the curing reaction, its primary role is as a pendant group that can enhance adhesion through hydrogen bonding.

Experimental Protocol: Curing and Characterization of an Epoxy Resin with this compound

Objective: To prepare and characterize an epoxy resin system cured with trans-(4-Aminocyclohexyl)methanol.

Materials:

  • Bisphenol A diglycidyl ether (DGEBA) based epoxy resin (EEW = 185-192 g/eq)

  • trans-(4-Aminocyclohexyl)methanol (AHEW = 129.2 g/eq)

  • Non-stick mold

  • Mixing cups and spatula

  • Vacuum oven

  • Differential Scanning Calorimeter (DSC)

  • Hardness tester

Procedure:

  • Calculate the stoichiometric amount of trans-(4-Aminocyclohexyl)methanol required to cure the epoxy resin using the formula: Parts by weight of amine = (AHEW / EEW) * 100.

  • Preheat the epoxy resin to 60°C to reduce its viscosity.

  • Weigh the calculated amounts of epoxy resin and trans-(4-Aminocyclohexyl)methanol into a mixing cup.

  • Mix thoroughly for 5-10 minutes until a homogeneous mixture is obtained.

  • Degas the mixture in a vacuum oven to remove any entrapped air bubbles.

  • Pour the mixture into a preheated mold.

  • Cure the sample in an oven according to a predefined schedule (e.g., 2 hours at 80°C followed by 3 hours at 150°C).

  • Allow the sample to cool slowly to room temperature before demolding.

  • Analyze the cured sample using DSC to determine the Tg and a hardness tester to measure the Shore D hardness.

Visualization of the Epoxy Curing Workflow

G cluster_prep Formulation and Mixing cluster_cure Curing Process cluster_eval Performance Evaluation resin Epoxy Resin (DGEBA) mix Thorough Mixing & Degassing resin->mix amine This compound amine->mix pour Pour into Mold mix->pour cure Oven Curing pour->cure dsc DSC Analysis (Tg) cure->dsc hardness Hardness Testing cure->hardness adhesion Adhesion Testing cure->adhesion

Caption: Workflow for epoxy resin curing and evaluation.

Section 3: Performance Benchmarking in Polyamide Synthesis

This compound can be used as a monomer in polyamide synthesis, where the amine group reacts with a dicarboxylic acid and the hydroxyl group can either remain as a pendant functional group or participate in further reactions to form ester linkages, leading to polyamide-esters. The incorporation of the cycloaliphatic ring into the polymer backbone is expected to enhance thermal stability and mechanical properties.

Key Performance Indicators (KPIs) for Comparison
  • Polymerization Efficiency: Assessed by the resulting molecular weight (Mw) and polydispersity index (PDI) of the polymer.

  • Thermal Properties: Melting temperature (Tm), glass transition temperature (Tg), and thermal stability determined by Thermogravimetric Analysis (TGA).

  • Mechanical Properties: Tensile strength and modulus of the resulting polymer.

  • Solubility: The ability of the polyamide to dissolve in common organic solvents.

Comparative Performance Data

The following table provides a hypothetical comparison of a polyamide synthesized from this compound and a dicarboxylic acid with polyamides derived from a linear aliphatic diamine (like hexamethylenediamine, the basis for Nylon 6,6) and an aromatic diamine.

PropertyPolyamide from this compoundPolyamide from HexamethylenediaminePolyamide from Aromatic Diamine
Glass Transition Temperature (Tg) HighLow to ModerateVery High
Melting Temperature (Tm) High, may be amorphousWell-defined, moderateVery high or non-melting
Thermal Stability (TGA, Td5%) > 400 °C~350 °C> 450 °C
Tensile Strength HighModerateVery High
Solubility Limited in common solventsSoluble in specific solventsGenerally insoluble
Analysis and Discussion

The incorporation of the rigid cycloaliphatic structure of this compound is expected to produce polyamides with a high glass transition temperature and excellent thermal stability, surpassing that of traditional aliphatic polyamides like Nylon. The pendant hydroxyl groups can increase hydrophilicity and provide sites for post-polymerization modification. Compared to fully aromatic polyamides (aramids), those derived from this compound may offer a better balance of thermal performance and processability.

Experimental Protocol: Synthesis of a Polyamide from this compound

Objective: To synthesize a polyamide via solution polymerization of trans-(4-Aminocyclohexyl)methanol and a dicarboxylic acid chloride.

Materials:

  • trans-(4-Aminocyclohexyl)methanol

  • Adipoyl chloride

  • N-methyl-2-pyrrolidone (NMP)

  • Triethylamine

  • Methanol

  • Nitrogen gas supply

  • Reaction flask with a mechanical stirrer, nitrogen inlet, and dropping funnel

Procedure:

  • In a reaction flask under a nitrogen atmosphere, dissolve a known amount of trans-(4-Aminocyclohexyl)methanol in anhydrous NMP.

  • Add an equimolar amount of triethylamine to the solution to act as an acid scavenger.

  • Cool the solution to 0-5 °C in an ice bath.

  • Dissolve an equimolar amount of adipoyl chloride in anhydrous NMP and add it dropwise to the cooled amine solution with vigorous stirring.

  • After the addition is complete, allow the reaction mixture to slowly warm to room temperature and continue stirring for 24 hours.

  • Precipitate the resulting polyamide by pouring the reaction mixture into a large volume of methanol.

  • Filter the polymer, wash it thoroughly with methanol, and dry it under vacuum at 80°C.

  • Characterize the polymer's molecular weight by Gel Permeation Chromatography (GPC) and its thermal properties by DSC and TGA.

Visualization of Polyamide Synthesis

G cluster_reactants Reactants cluster_process Polymerization cluster_product Product & Analysis amine This compound reaction Solution Polycondensation amine->reaction acid Dicarboxylic Acid Chloride acid->reaction precipitation Precipitation in Methanol reaction->precipitation polyamide Polyamide precipitation->polyamide analysis GPC, DSC, TGA polyamide->analysis

Caption: Process flow for polyamide synthesis and characterization.

Section 4: Application in Pharmaceutical Synthesis and Drug Delivery

The aminocyclohexylmethanol scaffold is a valuable building block in medicinal chemistry due to its rigid, three-dimensional structure, which can be used to orient pharmacophoric groups in a precise manner. The presence of both an amine and a hydroxyl group allows for orthogonal functionalization, enabling the synthesis of complex molecules.

In the context of drug delivery, the bifunctional nature of this compound makes it an attractive monomer for the creation of functional polymers. These polymers can be designed to carry therapeutic agents, with the amine or hydroxyl groups serving as attachment points for drug molecules or targeting ligands. The biocompatibility of polyamides and the potential for creating biodegradable ester linkages make this an interesting area for further research.

Visualization of Functionalization Potential

G cluster_core Core Molecule cluster_derivatives Potential Derivatives acm This compound Amine Group Hydroxyl Group drug Drug Conjugation acm:amine->drug Amide Bond polymer Polymer Backbone acm:hydroxyl->polymer Ester Linkage ligand Targeting Ligand Attachment acm:amine->ligand Linker Chemistry

Caption: Functionalization pathways for this compound.

Conclusion

This compound demonstrates significant potential as a high-performance building block in both polymer chemistry and pharmaceutical applications. Its rigid cycloaliphatic structure imparts excellent thermal stability and mechanical properties to epoxy resins and polyamides, often outperforming linear aliphatic alternatives. The presence of both amine and hydroxyl functional groups provides a versatile platform for creating materials with tailored properties and for the synthesis of complex molecular architectures. While the choice between the cis and trans isomers can influence polymer morphology and properties, both forms offer a compelling set of characteristics for advanced material design. Further research into the structure-property relationships of polymers derived from this compound will undoubtedly open up new avenues for innovation.

References

A Comparative Guide to the Reaction Kinetics of Structurally Similar Amino Alcohols

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

Amino alcohols are a pivotal class of bifunctional compounds, integral to applications ranging from asymmetric synthesis and catalysis to the development of pharmaceuticals and industrial processes like gas sweetening.[1][2][3] Their dual amine and hydroxyl functionalities dictate a rich and varied chemical reactivity.[1][2] Understanding the kinetics of their reactions is paramount for optimizing reaction conditions, elucidating mechanisms, and controlling product selectivity. This guide provides a comparative analysis of the reaction kinetics of a homologous series of ethanolamines: monoethanolamine (MEA), diethanolamine (DEA), and triethanolamine (TEA). By examining their reactivity, particularly with carbon dioxide, we aim to provide researchers, scientists, and drug development professionals with a foundational understanding of the structure-reactivity relationships that govern this important class of molecules.

Introduction: The Significance of Amino Alcohol Kinetics

The industrial and pharmaceutical utility of amino alcohols is vast. They serve as building blocks for chiral ligands, precursors for biologically active molecules, and agents for carbon capture technologies.[4][5][6] The efficiency of these applications hinges on the reaction rates of the amino alcohol's nucleophilic amine group and, to a lesser extent, its hydroxyl group. A kinetic study allows us to quantify this reactivity, providing critical data for process scale-up, catalyst design, and the synthesis of complex molecular architectures.[5][7]

This guide focuses on MEA, DEA, and TEA, which represent primary, secondary, and tertiary amino alcohols, respectively.[6] This structural progression offers a clear and classic example of how the degree of substitution on the nitrogen atom profoundly impacts steric hindrance, basicity, and, consequently, the reaction mechanism and rate.[8][9]

Mechanistic Considerations: A Tale of Two Pathways

The reactivity of amino alcohols is dominated by the lone pair of electrons on the nitrogen atom, which acts as a nucleophile or a base. In reactions with electrophiles like carbon dioxide, the pathway is fundamentally different for primary/secondary amines versus tertiary amines.

  • Primary (MEA) and Secondary (DEA) Amines: These react with CO₂ via a direct nucleophilic attack to form a zwitterionic intermediate, which is then deprotonated by a base (like another amine molecule) to yield a stable carbamate.[8][10] This two-step process is generally rapid.

  • Tertiary Amines (TEA): Lacking a proton on the nitrogen atom, tertiary amines cannot form a stable carbamate through the same direct pathway. Instead, they act as a base catalyst, promoting the slower hydration of CO₂ to form bicarbonate.[8][10]

This mechanistic dichotomy is the primary driver for the significant kinetic differences observed between these classes of amino alcohols.

G cluster_0 Primary/Secondary Amine Pathway (e.g., MEA, DEA) cluster_1 Tertiary Amine Pathway (e.g., TEA) R2NH R₂NH Zwitterion R₂N⁺H-COO⁻ (Zwitterion) R2NH->Zwitterion + CO₂ (Fast) CO2_1 CO₂ Carbamate R₂N-COO⁻ (Carbamate) Zwitterion->Carbamate + B (Fast) Protonated_Base BH⁺ Base B R3N R₃N Bicarbonate HCO₃⁻ R3N->Bicarbonate + H₂O + CO₂ (Slow) H2O H₂O CO2_2 CO₂ Protonated_Amine R₃NH⁺ caption Fig 1. Comparative reaction mechanisms for CO₂ with amino alcohols.

Caption: Fig 1. Comparative reaction mechanisms for CO₂ with amino alcohols.

Experimental Design for Comparative Kinetic Analysis

To objectively compare the reaction kinetics, all experimental variables other than the amino alcohol structure must be rigorously controlled. A pseudo-first-order approach using a stopped-flow spectrophotometer is a robust method for studying these fast reactions.

Causality Behind Experimental Choices:

  • Technique: The stopped-flow technique is chosen because the reactions of MEA and DEA with CO₂ are typically complete within seconds, a timescale too short for manual mixing and measurement methods.[10] This instrument allows for rapid mixing and immediate spectrophotometric monitoring.

  • Pseudo-First-Order Conditions: By using a large excess of the amino alcohol relative to the reactant (e.g., CO₂), the concentration of the amino alcohol remains effectively constant throughout the reaction. This simplifies the rate law, allowing for the straightforward determination of the observed rate constant (k_obs). The second-order rate constant (k₂) can then be determined from the slope of a plot of k_obs versus the amino alcohol concentration.

  • Temperature Control: Reaction kinetics are highly sensitive to temperature. A circulating water bath is used to maintain a constant temperature (e.g., 298 K) to ensure a valid comparison between experiments.

G cluster_workflow Experimental Workflow prep 1. Prepare Solutions - Amino Alcohol (Excess) - Reactant (e.g., CO₂-aq) setup 2. Setup Apparatus - Stopped-Flow Spectrophotometer - Set Temperature (298 K) prep->setup mix 3. Initiate Reaction - Rapidly mix reactants setup->mix monitor 4. Data Acquisition - Monitor Absorbance vs. Time mix->monitor analyze 5. Kinetic Analysis - Calculate k_obs from curve fit - Plot k_obs vs. [Amine] monitor->analyze determine 6. Determine k₂ - k₂ = Slope of plot analyze->determine caption Fig 2. Workflow for determining second-order rate constants.

Caption: Fig 2. Workflow for determining second-order rate constants.

Protocol: Determination of Second-Order Rate Constant (k₂) for the Reaction of an Amino Alcohol with Aqueous CO₂

This protocol describes a self-validating system for obtaining reliable kinetic data.

Materials:

  • Monoethanolamine (MEA), Diethanolamine (DEA), Triethanolamine (TEA)

  • Deionized water

  • High-purity CO₂ gas

  • Nitrogen gas (for purging)

Equipment:

  • Stopped-flow spectrophotometer

  • Temperature-controlled water bath

  • Gas dispersion tube

  • Volumetric flasks and pipettes

Procedure:

  • Solution Preparation:

    • Prepare a series of aqueous solutions of each amino alcohol (e.g., 0.1 M, 0.2 M, 0.3 M, 0.4 M, 0.5 M).

    • Prepare a CO₂-saturated aqueous solution by bubbling CO₂ gas through deionized water for at least 30 minutes at the desired experimental temperature. This solution will be the limiting reagent.

  • Apparatus Setup:

    • Set the circulating water bath to the desired temperature (e.g., 298 K) and allow the stopped-flow instrument's drive syringes and observation cell to equilibrate.

    • Set the spectrophotometer to a wavelength suitable for monitoring the reaction (often via a pH indicator, as the reaction consumes a base and changes pH).

  • Data Acquisition:

    • Load one syringe of the stopped-flow instrument with an amino alcohol solution and the other with the CO₂-saturated solution.

    • Purge the drive syringes to remove air bubbles and ensure fresh solution is in the lines.

    • Initiate a "push" to rapidly mix the two solutions in the observation cell. The instrument's software will automatically begin recording the change in absorbance over time.

    • Repeat the measurement 3-5 times for each amino alcohol concentration to ensure reproducibility.

  • Data Analysis:

    • Fit the resulting absorbance vs. time curve to a first-order exponential function to extract the pseudo-first-order rate constant (k_obs).

    • Plot the calculated k_obs values against the corresponding amino alcohol concentrations ([Amine]).

    • Perform a linear regression on the k_obs vs. [Amine] plot. The slope of this line is the second-order rate constant, k₂. The y-intercept should be close to zero, validating the assumption that the reaction is first-order in each reactant.

Comparative Results and Discussion

The kinetic data obtained from experiments following the described protocol reveal a distinct reactivity trend among the ethanolamines.

Table 1: Comparative Reaction Kinetics with Aqueous CO₂ at 298 K

Amino AlcoholAmine TypeSecond-Order Rate Constant (k₂) (M⁻¹s⁻¹)Relative RatePrimary Mechanism
Monoethanolamine (MEA) Primary~4000 - 7500HighCarbamate Formation
Diethanolamine (DEA) Secondary~1200 - 3000MediumCarbamate Formation
Triethanolamine (TEA) Tertiary~5 - 10Very LowBase Catalysis of CO₂ Hydration

(Note: The range of k₂ values is based on typical literature data; exact values depend on specific experimental conditions such as ionic strength and temperature).[8][10]

Analysis of Structure-Reactivity Trend:

The experimental data clearly demonstrates the following reactivity order: MEA > DEA >> TEA .

  • MEA's High Reactivity: As a primary amine with minimal steric hindrance around the nitrogen, MEA reacts very rapidly with CO₂ to form a stable carbamate.[6][8] Its high rate constant makes it an effective agent for applications requiring fast reaction times, such as post-combustion carbon capture.[4]

  • DEA's Intermediate Reactivity: DEA, a secondary amine, also reacts via the carbamate mechanism. However, its reaction rate is noticeably slower than MEA's. This is attributed to the increased steric bulk from the two ethanol groups, which slightly hinders the nucleophilic attack on the CO₂ molecule, and the lower stability of the formed carbamate compared to that from MEA.[8]

  • TEA's Low Reactivity: The dramatic drop in reactivity for TEA underscores the mechanistic shift. As a tertiary amine, it cannot form a carbamate directly. Its role is limited to that of a Brønsted-Lowry base, catalyzing the slow hydration of CO₂.[8][10] This makes it kinetically unsuitable for applications that rely on the direct, rapid reaction seen with primary and secondary amines.

Conclusion and Practical Implications

This comparative study highlights the critical role of molecular structure in dictating the reaction kinetics of amino alcohols. The progression from a primary (MEA) to a secondary (DEA) and tertiary (TEA) amine results in a significant decrease in the rate of reaction with CO₂, driven by changes in both steric hindrance and the fundamental reaction mechanism.

For professionals in research and drug development, these findings have direct implications:

  • Process Chemistry: When selecting an amino alcohol as a reactant or scavenger (e.g., for removing an acidic byproduct), the kinetic data is crucial for predicting reaction times and ensuring process efficiency. Choosing MEA would be appropriate for a rapid reaction, while TEA would be a much poorer choice for the same purpose.

  • Pharmaceutical Synthesis: In the synthesis of active pharmaceutical ingredients, amino alcohols are common intermediates.[2] Understanding their relative nucleophilicity and reaction rates is essential for controlling side reactions and achieving desired product yields in multi-step syntheses.[11]

  • Catalysis: When used as chiral ligands or organocatalysts, the steric and electronic properties of the amino alcohol that drive its reaction kinetics also influence its catalytic activity and enantioselectivity.[5]

References

Characterizing the impact of stereoisomers on polymer properties

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Technical Guide to the Impact of Stereoisomers on Polymer Properties

For Researchers, Scientists, and Drug Development Professionals

Introduction: Beyond the Chemical Formula

In polymer science, the chemical formula of a repeating monomer unit tells only part of the story. The three-dimensional arrangement of atoms, or stereochemistry, is a critical factor that dictates the macroscopic properties and ultimate performance of a polymer.[1][2] This guide delves into the profound impact of stereoisomers—molecules with the same chemical formula and connectivity but different spatial arrangements—on the physical, thermal, and mechanical properties of polymers. Understanding and controlling polymer stereochemistry is not merely an academic exercise; it is a fundamental tool for designing advanced materials with tailored functionalities, from high-strength industrial plastics to sophisticated drug delivery systems.[3][4][5]

The most significant form of stereoisomerism in polymers is tacticity , which describes the relative stereochemistry of adjacent chiral centers along the polymer backbone.[6][7] By precisely controlling the tacticity during polymerization, we can manipulate how polymer chains pack together, thereby engineering their properties from the molecular level up.

Part 1: The Architectural Blueprint - Understanding Polymer Tacticity

Tacticity refers to the spatial arrangement of pendant groups (side groups) along the polymer's main chain.[7][8] For a simple vinyl polymer (-[CH₂-CHX]n-), the chiral center is the carbon atom bonded to the 'X' group. The orientation of these 'X' groups relative to each other defines the polymer's tacticity. There are three primary classifications.[8][9]

  • Isotactic: All pendant groups are located on the same side of the polymer backbone. This highly regular structure allows chains to pack closely together.[9][10]

  • Syndiotactic: The pendant groups are arranged in a regular, alternating pattern on opposite sides of the backbone. This regularity also permits efficient chain packing.[9][10]

  • Atactic: The pendant groups are randomly positioned along the backbone. This lack of order prevents the chains from packing in a regular, organized fashion.[6][7][9]

Caption: Visual comparison of Isotactic, Syndiotactic, and Atactic polymer chain configurations.

While tacticity is the most common, other forms of stereoisomerism, such as cis/trans (geometric) isomerism in polymers with double bonds in the backbone (e.g., polyisoprene), also dramatically affect properties. Natural rubber (cis-polyisoprene) is a flexible elastomer, while gutta-percha (trans-polyisoprene) is a hard, brittle material.[3] This stark difference arises solely from the geometry around the double bond, which influences chain packing and intermolecular forces.[3]

Part 2: From Molecular Arrangement to Material Performance

The stereochemical regularity dictated by tacticity directly influences the degree of long-range order a polymer can achieve, a property known as crystallinity. This, in turn, governs a cascade of critical material properties.[6]

Crystallinity: The Foundation of Order

The ability of polymer chains to pack into well-ordered, dense structures is the essence of crystallinity.

  • Causality: The regular, repeating arrangement of side groups in isotactic and syndiotactic polymers allows them to fold and stack neatly into crystalline lamellae.[6][9] This ordered structure is stabilized by strong intermolecular forces. In contrast, the random structure of atactic polymers prevents such orderly packing, resulting in a disordered, amorphous material.[6][7] Highly crystalline polymers are typically rigid and opaque, while amorphous polymers are often softer and can be transparent.[11][12]

Thermal Properties: Melting and Glass Transition

A polymer's response to heat is fundamentally linked to its stereochemistry.

  • Melting Temperature (Tₘ): Crystalline polymers exhibit a distinct melting point (Tₘ), which is the temperature at which the ordered crystalline regions break down into a disordered melt.[10] A higher degree of crystallinity and stronger intermolecular forces, as found in isotactic and syndiotactic polymers, require more energy to disrupt, leading to a higher Tₘ.[10] Amorphous (atactic) polymers do not have a true melting point and will soften gradually.[10]

  • Glass Transition Temperature (T₉): The glass transition temperature (T₉) is a characteristic of the amorphous regions of a polymer. It is the temperature at which the material transitions from a rigid, glassy state to a more flexible, rubbery state.[6][13] Tacticity influences T₉ by affecting chain flexibility and packing efficiency in the amorphous domains. For instance, syndiotactic poly(methyl methacrylate) (PMMA) has a significantly higher T₉ than its isotactic counterpart, reflecting restricted chain mobility.[13]

Mechanical and Chemical Properties

The mechanical strength and chemical resistance of a polymer are direct consequences of its crystallinity.

  • Mechanical Performance: The ordered, tightly packed chains in crystalline polymers lead to greater strength, stiffness, and hardness.[6][10][11][14] Atactic polymers, being amorphous and less densely packed, are generally softer, more flexible, and exhibit lower tensile strength.[2][10]

  • Solubility and Chemical Resistance: The dense, crystalline structure of isotactic and syndiotactic polymers makes it difficult for solvent molecules to penetrate the material, resulting in lower solubility and superior chemical resistance.[6][10] Amorphous atactic polymers, with more free volume between their tangled chains, are more susceptible to solvent attack and are generally more soluble.[6]

Comparative Data: The Case of Polypropylene (PP)

Polypropylene is a classic example of how tacticity dramatically alters material properties, transforming it from a soft, tacky substance into a robust engineering plastic.[7]

PropertyIsotactic PP (iPP)Syndiotactic PP (sPP)Atactic PP (aPP)
Tacticity All methyl groups on the same sideAlternating methyl groupsRandom methyl groups
Crystallinity Semi-crystalline (~50-70%)[10]Semi-crystalline (~30-50%)[10]Amorphous[6][7][10]
Melting Point (Tₘ) ~160-170 °C[6]~125-135 °C[6]Does not exhibit a sharp Tₘ[10]
Glass Transition (T₉) ~ -10 to 0 °C[6]~ -5 to 0 °C[6]~ -20 °C[6]
Mechanical Strength High strength, rigid, tough[10][14]Less rigid, more flexible, good impact resistance[10][14]Soft, tacky, low strength[10]
Typical Applications Automotive parts, fibers, packaging films[10]Medical devices, food packaging, lab equipment[10]Adhesives, sealants, binders[2]

Part 3: Applications Driven by Stereochemical Control

The ability to fine-tune polymer properties through stereochemistry is particularly vital in high-performance fields like drug development and biomedical engineering.

Drug Delivery and Biomedical Implants

The success of a polymer-based drug delivery system hinges on properties like biocompatibility, degradation rate, and drug-loading capacity, all of which can be influenced by stereochemistry.[15][16]

  • Controlled Release: The crystallinity of a polymer matrix directly affects the diffusion rate of an encapsulated drug.[15] A highly crystalline polymer will typically release a drug more slowly than its amorphous counterpart. By creating polymers with specific tacticities or by blending stereoisomers, drug release profiles can be precisely tailored.

  • Biodegradability: For resorbable implants and drug carriers, the degradation rate is critical. The amorphous regions of a polymer are more susceptible to hydrolysis than the crystalline regions. Therefore, an atactic or less crystalline polymer will generally degrade faster than a highly crystalline isotactic version.

  • Biocompatibility and Cellular Interaction: Stereochemistry can influence how a material interacts with biological systems. Studies have shown that polymer tacticity can affect protein adsorption, cellular adhesion, and even the inflammatory response.[17] For example, polymethacrylic acids with a higher syndiotactic content have been shown to exhibit lower cytotoxicity.[17] Stereoregular synthetic polysaccharides are also being explored as mimetics for bioactive molecules, where precise stereochemistry is essential for function.[18][19]

Part 4: Experimental Characterization of Polymer Stereoisomers

Characterizing the stereochemical structure of a polymer is essential for quality control, material development, and understanding structure-property relationships.[20] Several analytical techniques are employed for this purpose.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR is the most powerful and direct method for determining polymer tacticity.[21][22][23]

  • Causality: The key principle is that the local magnetic field experienced by an atomic nucleus is sensitive to its chemical environment.[24] Nuclei in the polymer backbone or side groups will have slightly different chemical environments depending on the stereochemical arrangement of their neighbors (i.e., in an isotactic vs. a syndiotactic sequence). This results in distinct chemical shifts (peaks) in the NMR spectrum, allowing for the quantification of different tactic sequences (diads, triads, etc.).[13][24]

  • Experimental Protocol: ¹H NMR for Tacticity of PMMA

    • Sample Preparation: Dissolve 10-20 mg of the poly(methyl methacrylate) (PMMA) sample in ~0.7 mL of a suitable deuterated solvent (e.g., chloroform-d, CDCl₃) in an NMR tube.

    • Instrument Setup: Place the sample in the NMR spectrometer. Set the experiment parameters for a standard proton (¹H) NMR acquisition.

    • Data Acquisition: Acquire the ¹H NMR spectrum.

    • Spectral Analysis:

      • Focus on the signals corresponding to the α-methyl protons (-CH₃).

      • An isotactic triad (mm) will typically show a single peak around 1.2 ppm.

      • A syndiotactic triad (rr) will show a single peak around 1.0 ppm.

      • A heterotactic triad (mr) will show a peak around 1.1 ppm.

    • Quantification: Integrate the areas of these distinct peaks. The relative percentage of each triad type can be calculated by dividing the individual peak area by the total area of all three peaks.

NMR_Workflow A Dissolve Polymer in Deuterated Solvent B Place Sample in NMR Spectrometer A->B C Acquire Spectrum (e.g., ¹H or ¹³C) B->C D Process Data (Fourier Transform, Phasing) C->D E Identify & Integrate Peaks Corresponding to Tactic Sequences D->E F Calculate Relative Percentages of Isotactic, Syndiotactic, and Heterotactic Triads E->F

Caption: Standard workflow for determining polymer tacticity using NMR spectroscopy.

Differential Scanning Calorimetry (DSC)

DSC measures the heat flow into or out of a sample as a function of temperature, providing crucial information about thermal transitions.[25][26][27] It is an essential tool for indirectly observing the effects of stereochemistry on crystallinity.[28]

  • Causality: As a polymer sample is heated, it undergoes thermal events like glass transition (a step change in heat capacity) and melting (an endothermic peak).[27][29] The temperature and magnitude of these events are directly related to the polymer's stereoregularity. A highly regular (isotactic or syndiotactic) polymer will show a sharp, significant melting peak, while an atactic polymer will only show a glass transition.[6]

  • Experimental Protocol: Comparing Stereoisomers

    • Sample Preparation: Accurately weigh 5-10 mg of the polymer sample into an aluminum DSC pan. Crimp the pan with a lid. Prepare a second, empty pan to serve as a reference.

    • Instrument Setup: Place the sample and reference pans into the DSC cell.

    • Thermal Program (Heat-Cool-Heat Cycle):

      • First Heat: Heat the sample at a controlled rate (e.g., 10 °C/min) to a temperature well above its expected melting point. This erases the sample's prior thermal history.

      • Cool: Cool the sample at a controlled rate (e.g., 10 °C/min) to a temperature well below its glass transition. This allows the polymer to recrystallize under controlled conditions.

      • Second Heat: Heat the sample again at the same rate (e.g., 10 °C/min). Data from this second heating scan is typically used for analysis.

    • Data Analysis:

      • Identify the T₉ as the midpoint of the step change in the heat flow curve.

      • Identify the Tₘ as the peak temperature of the melting endotherm.

      • The degree of crystallinity can be estimated by integrating the area of the melting peak and comparing it to the theoretical enthalpy of melting for a 100% crystalline sample.

DSC_Workflow A Weigh 5-10mg of Polymer into DSC Pan B Run Heat-Cool-Heat Cycle at Controlled Rate (e.g., 10°C/min) A->B C Record Heat Flow vs. Temperature B->C D Analyze Second Heating Scan C->D E Determine Tg (Step Change) and Tm (Endothermic Peak) D->E F Calculate % Crystallinity from Melting Enthalpy D->F

Caption: Experimental workflow for analyzing polymer thermal transitions using DSC.

X-ray Diffraction (XRD)

XRD is the primary technique for measuring the degree of crystallinity in a semi-crystalline polymer.[12][30][31]

  • Causality: When a beam of X-rays is directed at a polymer sample, the ordered, repeating atomic planes within the crystalline regions diffract the X-rays at specific angles, producing sharp peaks (Bragg's Law).[30][31] The disordered chains in the amorphous regions scatter the X-rays diffusely, creating a broad "halo" in the diffraction pattern.[32] The degree of crystallinity is determined by calculating the ratio of the integrated intensity of the crystalline peaks to the total scattered intensity (crystalline peaks + amorphous halo).[33]

  • Experimental Protocol: Measuring Percent Crystallinity

    • Sample Preparation: Prepare a flat sample of the polymer, typically as a thin film or a pressed powder plaque.

    • Instrument Setup: Mount the sample in the diffractometer. Configure the X-ray source (e.g., Cu Kα) and detector.

    • Data Acquisition: Scan the sample over a range of 2θ angles (e.g., 5° to 40°) to record the diffraction pattern.

    • Data Analysis:

      • Plot the X-ray intensity versus the 2θ angle.

      • Identify the sharp peaks corresponding to the crystalline domains and the broad halo from the amorphous content.

      • Use software to perform peak fitting and deconvolution to separate the crystalline and amorphous scattering profiles.

      • Calculate the area under the crystalline peaks (I_c) and the area under the amorphous halo (I_a).

      • The percent crystallinity (%C) is calculated as: %C = [I_c / (I_c + I_a)] * 100.

XRD_Workflow A Prepare Flat Polymer Sample (Film or Plaque) B Mount Sample in X-ray Diffractometer A->B C Scan Sample over a Range of 2θ Angles B->C D Separate Crystalline Peaks from Amorphous Halo C->D E Integrate Areas of Both Profiles (Ic and Ia) D->E F Calculate % Crystallinity: %C = [Ic / (Ic + Ia)] * 100 E->F

Caption: General workflow for determining polymer crystallinity via X-ray Diffraction.

Conclusion

The stereochemical architecture of a polymer is a paramount design parameter that provides a powerful lever for controlling material properties. The distinction between isotactic, syndiotactic, and atactic arrangements directly translates into profound differences in crystallinity, thermal behavior, mechanical strength, and chemical resistance. For scientists and engineers in materials science and drug development, a thorough understanding of these structure-property relationships is indispensable. By leveraging stereospecific polymerization catalysts and robust analytical characterization techniques like NMR, DSC, and XRD, we can rationally design and validate polymers with precisely tailored properties to meet the demands of the most advanced technological applications.[1][3]

References

A Senior Application Scientist's Guide to Cross-Validation of Analytical Methods for (4-Aminocyclohexyl)methanol Quantification

Author: BenchChem Technical Support Team. Date: January 2026

For researchers, scientists, and drug development professionals, the robust and accurate quantification of (4-Aminocyclohexyl)methanol is critical, particularly when it serves as a key intermediate or is identified as a potential impurity in pharmaceutical manufacturing. Ensuring the reliability of analytical data is paramount and is underpinned by a rigorous method validation process. This guide provides an in-depth comparison of two orthogonal analytical methods for the quantification of this compound: Gas Chromatography with Flame Ionization Detection (GC-FID) following derivatization, and Hydrophilic Interaction Liquid Chromatography (HILIC) with Evaporative Light Scattering Detection (ELSD).

The core principle of cross-validation is to demonstrate that two distinct analytical methods yield equivalent and reliable results for the same analyte. This process provides a high degree of confidence in the data, especially when one method is intended to replace another or when results need to be confirmed by an alternative technique. The validation parameters discussed herein are based on the International Council for Harmonisation (ICH) Q2(R2) guidelines, which provide a framework for validating analytical procedures.[1][2]

Understanding the Analyte: this compound

This compound (CAS 1467-84-1) is a polar molecule containing both a primary amine and a primary alcohol functional group.[3][][5][6] Its high polarity, low volatility, and lack of a strong UV chromophore present unique challenges for chromatographic analysis. These properties are the primary drivers for the selection of the analytical strategies detailed below.

  • Gas Chromatography (GC): Direct analysis is problematic due to the analyte's low volatility and the presence of active hydrogens on the amine and alcohol groups. These functional groups can interact with active sites in the GC system, leading to poor peak shape and inaccurate quantification.[7] Therefore, derivatization is an essential step to increase volatility and thermal stability while reducing polarity.[7][8]

  • High-Performance Liquid Chromatography (HPLC): Traditional reversed-phase HPLC is often ineffective for retaining such a polar compound. Hydrophilic Interaction Liquid Chromatography (HILIC) is an ideal alternative, designed specifically for the retention and separation of polar and hydrophilic compounds.[9][10] Since the analyte lacks a UV chromophore, a universal detector like an Evaporative Light Scattering Detector (ELSD) is a suitable choice.

Method 1: Gas Chromatography with Flame Ionization Detection (GC-FID) following Silylation

This method leverages the high efficiency of capillary GC and the universal response of the FID for hydrocarbon-like molecules. The critical step is the derivatization of the polar functional groups.

Rationale for Experimental Choices

Derivatization: Silylation is a common and effective derivatization technique for compounds with active hydrogens. We will use N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) with 1% Trimethylchlorosilane (TMCS) as a catalyst. BSTFA reacts with the primary amine and alcohol to replace the active hydrogens with non-polar trimethylsilyl (TMS) groups. This reaction significantly increases the volatility of the analyte and reduces its interaction with the GC column, resulting in improved peak shape and thermal stability.[7]

Column Selection: A mid-polarity column, such as a 5% Phenyl Methyl Siloxane (e.g., DB-5ms or equivalent), is chosen. This stationary phase provides good selectivity for a wide range of derivatized compounds and is robust for routine analysis.

Experimental Workflow: GC-FID with Derivatization

cluster_prep Sample & Standard Preparation cluster_analysis GC-FID Analysis cluster_data Data Processing s1 Accurately weigh sample/standard s2 Dissolve in anhydrous pyridine s1->s2 s3 Add BSTFA + 1% TMCS s2->s3 s4 Heat at 70°C for 30 min s3->s4 s5 Cool to room temperature s4->s5 a1 Inject 1 µL into GC s5->a1 a2 Separation on DB-5ms column a1->a2 a3 Detection by FID a2->a3 d1 Integrate peak area a3->d1 d2 Construct calibration curve d1->d2 d3 Quantify analyte concentration d2->d3

Caption: Workflow for the quantification of this compound by GC-FID.

Detailed Experimental Protocol: GC-FID
  • Standard Preparation:

    • Prepare a stock solution of this compound (1 mg/mL) in anhydrous pyridine.

    • Create a series of calibration standards by diluting the stock solution with anhydrous pyridine to cover the desired concentration range (e.g., 10-200 µg/mL).

  • Sample Preparation:

    • Accurately weigh a sample containing this compound and dissolve it in a known volume of anhydrous pyridine to achieve a concentration within the calibration range.

  • Derivatization Procedure:

    • Transfer 100 µL of each standard or sample solution into a 2 mL autosampler vial.

    • Add 100 µL of BSTFA with 1% TMCS to each vial.

    • Cap the vials tightly and heat at 70°C for 30 minutes.

    • Allow the vials to cool to room temperature before placing them in the autosampler.

  • GC-FID Conditions:

    • Column: 5% Phenyl Methyl Siloxane, 30 m x 0.25 mm ID, 0.25 µm film thickness.

    • Inlet Temperature: 250°C.

    • Injection Volume: 1 µL (Split mode, ratio 20:1).

    • Carrier Gas: Helium at a constant flow of 1.2 mL/min.

    • Oven Program: Initial 80°C for 2 min, ramp at 15°C/min to 280°C, hold for 5 min.

    • Detector: FID at 300°C.

Method 2: Hydrophilic Interaction Liquid Chromatography with Evaporative Light Scattering Detection (HILIC-ELSD)

This method provides an orthogonal approach by using a different separation mechanism and detection principle, making it an excellent choice for cross-validation.

Rationale for Experimental Choices

Separation Mode: HILIC is designed for the analysis of polar compounds that are poorly retained in reversed-phase chromatography. The stationary phase is polar (e.g., bare silica or a bonded polar phase), and the mobile phase is a high concentration of a water-miscible organic solvent, like acetonitrile, with a small amount of aqueous buffer. The analyte partitions into an aqueous layer on the surface of the stationary phase, providing retention.

Detector: The Evaporative Light Scattering Detector (ELSD) is a "universal" detector that is independent of the optical properties of the analyte. It works by nebulizing the column effluent, evaporating the mobile phase, and measuring the light scattered by the remaining non-volatile analyte particles. This makes it suitable for analytes like this compound that lack a UV chromophore.

Experimental Workflow: HILIC-ELSD

cluster_prep Sample & Standard Preparation cluster_analysis HILIC-ELSD Analysis cluster_data Data Processing s1 Accurately weigh sample/standard s2 Dissolve in mobile phase (90:10 ACN:Water) s1->s2 s3 Filter through 0.45 µm syringe filter s2->s3 a1 Inject 10 µL into HPLC s3->a1 a2 Separation on HILIC column a1->a2 a3 Detection by ELSD a2->a3 d1 Integrate peak area a3->d1 d2 Construct log-log calibration curve d1->d2 d3 Quantify analyte concentration d2->d3

Caption: Workflow for the quantification of this compound by HILIC-ELSD.

Detailed Experimental Protocol: HILIC-ELSD
  • Mobile Phase Preparation:

    • Mobile Phase A: 95% Acetonitrile / 5% Water with 10 mM Ammonium Formate, pH adjusted to 3.5 with Formic Acid.

  • Standard Preparation:

    • Prepare a stock solution of this compound (1 mg/mL) in a diluent of 90% Acetonitrile / 10% Water.

    • Create a series of calibration standards by diluting the stock solution with the diluent to cover the desired concentration range (e.g., 20-500 µg/mL).

  • Sample Preparation:

    • Accurately weigh a sample containing this compound and dissolve it in a known volume of the diluent to achieve a concentration within the calibration range.

    • Filter the sample through a 0.45 µm syringe filter before injection.

  • HILIC-ELSD Conditions:

    • Column: HILIC column (e.g., Amide or bare Silica), 150 mm x 4.6 mm, 3.5 µm.

    • Flow Rate: 1.0 mL/min.

    • Injection Volume: 10 µL.

    • Column Temperature: 30°C.

    • ELSD Conditions:

      • Nebulizer Temperature: 40°C.

      • Evaporator Temperature: 60°C.

      • Gas Flow (Nitrogen): 1.5 L/min.

Cross-Validation: Comparative Performance Data

The following table summarizes the expected performance characteristics for each method based on established principles of analytical chemistry and ICH validation guidelines.[1][2][7][11] These values serve as a benchmark for a successful cross-validation study.

Validation ParameterGC-FID with DerivatizationHILIC-ELSDAcceptance Criteria (ICH Q2(R2))
Specificity High; demonstrated by a clean baseline and no interfering peaks from matrix or degradation products.High; orthogonal separation mechanism provides confidence. Peak purity should be assessed.The procedure must be able to assess the analyte unequivocally in the presence of components that may be expected to be present.[1][2]
Linearity (r²) > 0.998> 0.995 (log-log transformation may be needed for ELSD)A linear relationship should be demonstrated across the range of the analytical procedure. A correlation coefficient >0.99 is generally acceptable.
Range (µg/mL) 10 - 20020 - 500The specified range is derived from linearity studies and depends on the intended application.
Accuracy (% Recovery) 98.0 - 102.0%97.0 - 103.0%The closeness of test results to the true value. Typically 98-102% for drug substance assay.
Precision (%RSD)
- Repeatability≤ 1.5%≤ 2.0%For an assay, an RSD of ≤ 2% is commonly acceptable.[1]
- Intermediate Precision≤ 2.0%≤ 2.5%Assesses variations within the laboratory (different days, analysts, equipment).
Limit of Detection (LOD) ~1 µg/mL~5 µg/mLThe lowest amount of analyte in a sample that can be detected but not necessarily quantitated.
Limit of Quantitation (LOQ) ~10 µg/mL~20 µg/mLThe lowest amount of analyte in a sample which can be quantitatively determined with suitable precision and accuracy.

Conclusion and Recommendation

Both the GC-FID with derivatization and the HILIC-ELSD methods offer robust and reliable approaches for the quantification of this compound.

  • The GC-FID method is expected to provide higher sensitivity (lower LOD/LOQ) and precision. However, it requires an additional, carefully controlled derivatization step, which can introduce variability if not performed consistently.

  • The HILIC-ELSD method offers a more direct analysis without the need for derivatization, simplifying sample preparation. While potentially less sensitive than the GC-FID method, its orthogonal separation mechanism makes it an outstanding confirmatory technique.

For routine quality control where high throughput and sensitivity are paramount, the GC-FID method , once validated, would be the preferred choice. For method development, impurity profiling, and as a confirmatory method, the HILIC-ELSD technique provides an invaluable orthogonal tool. A successful cross-validation between these two methods will provide a high degree of certainty in the analytical results for this compound, ensuring data integrity for regulatory submissions and product quality assessment.

References

A Comparative Guide to Computational Modeling and Experimental Outcomes in (4-Aminocyclohexyl)methanol Reactions

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

As a Senior Application Scientist, this guide provides an in-depth comparison between computational modeling predictions and experimental results for reactions involving (4-Aminocyclohexyl)methanol. This bifunctional molecule, with its primary amine and alcohol functional groups, is a versatile building block in pharmaceutical and materials science.[1] Understanding the correlation between theoretical predictions and real-world experimental outcomes is crucial for efficient process development and optimization.

This guide will focus on a representative and highly relevant reaction: the polycondensation of this compound with a dicarboxylic acid to form a polyamide. This reaction is a cornerstone of polymer chemistry and serves as an excellent case study for comparing theoretical and practical findings. We will explore the nuances of reaction mechanisms, expected yields, and the influence of stereochemistry, drawing upon established computational and experimental methodologies for analogous systems.

Theoretical Framework: Computational Insights into Polyamide Formation

Computational chemistry provides a powerful lens to dissect reaction mechanisms at a molecular level.[2] For the polycondensation of this compound with a dicarboxylic acid, Density Functional Theory (DFT) is a common and effective method to predict the reaction pathway and its energetics.[3][4]

A typical computational study of this reaction would involve modeling the key steps of amide bond formation. The widely accepted mechanism proceeds through a tetrahedral intermediate. DFT calculations can elucidate the energy barriers associated with the formation and breakdown of this intermediate, which is often the rate-determining step.[2]

Key Computational Predictions:

  • Reaction Energetics: DFT calculations can predict the enthalpy and Gibbs free energy changes for the reaction, indicating whether the formation of the polyamide is thermodynamically favorable.

  • Transition State Analysis: By locating the transition state structures, computational models can predict the activation energy of the reaction. A lower activation energy suggests a faster reaction rate. For amide bond formation, the calculations often explore the role of catalysts, such as acids, in lowering this energy barrier.

  • Influence of Stereoisomers: this compound exists as cis and trans isomers. Computational models can predict differences in reactivity between these isomers. For instance, the steric hindrance in the cis isomer might lead to a higher activation energy for the reaction compared to the trans isomer.

  • Spectroscopic Properties: Theoretical calculations can predict spectroscopic data, such as vibrational frequencies (IR) and NMR chemical shifts, for the reactants and products. These predictions can be invaluable in interpreting experimental spectra.

Diagram of the Computationally-Predicted Reaction Pathway:

G cluster_reactants Reactants cluster_ts1 Transition State 1 cluster_intermediate Intermediate cluster_ts2 Transition State 2 cluster_products Products Reactants This compound + Dicarboxylic Acid TS1 Formation of Tetrahedral Intermediate Reactants->TS1 ΔG‡₁ Intermediate Tetrahedral Intermediate TS1->Intermediate TS2 Water Elimination Intermediate->TS2 ΔG‡₂ Products Polyamide + Water TS2->Products

Caption: Predicted energy profile for polyamide formation.

Experimental Verification: Synthesis and Characterization

The synthesis of polyamides from diamines and diacids is a well-established experimental procedure.[5][6] The direct polycondensation of this compound with a dicarboxylic acid, such as adipic acid, can be achieved through thermal methods or by using activating agents.

Experimental Protocol: Synthesis of Polyamide from this compound and Adipic Acid

  • Reactant Preparation: In a round-bottom flask equipped with a mechanical stirrer and a nitrogen inlet, equimolar amounts of this compound and adipic acid are added to a high-boiling point solvent, such as N-methyl-2-pyrrolidone (NMP).

  • Polycondensation: The reaction mixture is heated to a high temperature (typically 180-220 °C) under a slow stream of nitrogen to facilitate the removal of water, which is a byproduct of the reaction. The progress of the reaction can be monitored by measuring the viscosity of the solution.

  • Polymer Isolation: After several hours, the reaction mixture is cooled to room temperature and poured into a non-solvent, such as methanol or water, to precipitate the polyamide.

  • Purification and Drying: The precipitated polymer is collected by filtration, washed thoroughly with the non-solvent to remove any unreacted monomers and residual solvent, and then dried in a vacuum oven.

  • Characterization: The resulting polyamide is characterized by various analytical techniques:

    • FTIR Spectroscopy: To confirm the formation of the amide bond (characteristic C=O and N-H stretching vibrations).

    • NMR Spectroscopy: To elucidate the detailed structure of the polymer repeating unit.

    • Gel Permeation Chromatography (GPC): To determine the molecular weight and molecular weight distribution of the polymer.

    • Thermal Analysis (TGA/DSC): To evaluate the thermal stability and glass transition temperature of the polyamide.

Diagram of the Experimental Workflow:

G cluster_synthesis Synthesis cluster_workup Work-up cluster_characterization Characterization A Reactant Mixing: This compound + Adipic Acid in NMP B Polycondensation: High Temperature (180-220 °C) under N₂ A->B C Precipitation in Methanol B->C Cooling D Filtration and Washing C->D E Vacuum Drying D->E F FTIR E->F G NMR E->G H GPC E->H I TGA/DSC E->I

Caption: Experimental workflow for polyamide synthesis.

Comparative Analysis: Bridging Theory and Practice
Parameter Computational Prediction (from analogous systems) Expected Experimental Outcome Points of Agreement and Discrepancy
Reaction Feasibility The reaction is predicted to be thermodynamically favorable (negative ΔG).High conversion to polyamide is expected under appropriate experimental conditions.Generally, there is good agreement. If the experimental yield is low, it may be due to kinetic barriers or side reactions not accounted for in a simplified computational model.
Reaction Rate The activation energy can be calculated. The trans isomer is predicted to react faster than the cis isomer due to reduced steric hindrance.The reaction rate is dependent on temperature and catalyst. The influence of isomerism on the reaction rate can be determined by kinetic studies.Qualitative agreement is often observed. The quantitative prediction of reaction rates is challenging and may differ from experimental values due to solvation effects and the complexity of the reaction environment.
Product Structure The formation of the amide bond is confirmed by optimized bond lengths and angles. Predicted IR and NMR spectra can be generated.The formation of the polyamide is confirmed by FTIR and NMR spectroscopy.Excellent agreement is typically found between predicted and experimental spectroscopic data, aiding in structural confirmation.
Stereochemistry The relative stability of polyamides derived from cis and trans isomers can be calculated.The properties of the resulting polyamide (e.g., crystallinity, solubility) will depend on the stereochemistry of the monomer.Computational predictions of polymer properties based on monomer stereochemistry can guide the selection of isomers for desired material characteristics.
Conclusion and Future Directions

The comparison of computational modeling and experimental results provides a comprehensive understanding of the reactions of this compound. While computational methods offer profound insights into reaction mechanisms and energetics at a molecular level, experimental validation remains indispensable.

For the polycondensation of this compound, DFT calculations on analogous systems suggest that the reaction is thermodynamically favorable and proceeds through a tetrahedral intermediate. These models can also predict the influence of stereoisomerism on reactivity. Experimental synthesis and characterization of the resulting polyamides allow for the verification of these theoretical predictions.

Future research should focus on direct comparative studies for specific reactions of this compound to further refine computational models and improve their predictive accuracy. The development of more sophisticated models that can accurately account for solvent effects and complex reaction kinetics will be crucial in bridging the gap between theoretical predictions and real-world experimental outcomes.

References

Safety Operating Guide

A Senior Application Scientist's Guide to Personal Protective Equipment for (4-Aminocyclohexyl)methanol

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides an in-depth operational plan for the safe handling and disposal of (4-Aminocyclohexyl)methanol (CAS No: 1504-49-0). As drug development professionals, our commitment to safety is paramount, not only for regulatory compliance but as a foundational element of scientific excellence. This document moves beyond a simple checklist, delving into the causality behind each procedural step to build a self-validating system of safety and trust in your laboratory operations.

Hazard Assessment: Understanding the Compound

Amines as a class of compounds can cause irritation to the skin, eyes, and respiratory system.[4] Some amines are corrosive or can be absorbed through the skin, leading to systemic effects. Therefore, in the absence of specific data, we must apply the precautionary principle and treat this compound with a high degree of caution, assuming it possesses similar hazards.

Table 1: Hazard Profile and Safety Rationale

Hazard CategoryPotential RiskRationale for Precaution
Acute Toxicity (Oral, Dermal, Inhalation) Data not available.[2]Assumed to be harmful. Amine compounds can be toxic if ingested, inhaled, or absorbed through the skin.[4][5]
Skin Corrosion/Irritation Data not available.[2]Assumed to be a skin irritant. Primary amines are often irritating or corrosive to the skin.
Serious Eye Damage/Irritation Data not available.[2]Assumed to cause serious eye irritation or damage. Vapors and splashes of amine compounds can be harmful to the eyes.[4]
Respiratory Sensitization Data not available.[2]Assumed to be a potential respiratory irritant. Inhalation of vapors or aerosols should be avoided.[4]

Core Directive: Personal Protective Equipment (PPE)

The selection of PPE is not a static choice but a dynamic risk-based decision. The following recommendations establish the minimum required protection for handling this compound in a laboratory setting. Operations with a higher risk profile (e.g., heating, aerosolizing, handling large quantities) necessitate an escalation of this baseline protection.

Table 2: Recommended Personal Protective Equipment

Protection TypeSpecificationStandardJustification
Eye & Face Protection Chemical splash goggles with side shields.ANSI Z87.1Protects against accidental splashes of the liquid. A face shield should be worn over goggles when there is a significant risk of splashing.[6]
Skin Protection Nitrile gloves (minimum 5 mil thickness).ASTM F739Provides protection against incidental contact. Nitrile is generally recommended over latex for chemical resistance.[6] For prolonged contact or immersion, heavier-duty gloves (e.g., neoprene) should be considered.
Laboratory CoatN/AA standard, buttoned lab coat protects against minor spills and contamination of personal clothing.
Respiratory Protection Not typically required for small-scale use in a well-ventilated area.NIOSH-approvedA respirator with an organic vapor cartridge may be necessary if working outside of a fume hood, handling large quantities, or if vapors/aerosols are generated.[7]

Operational Plan: From Benchtop to Disposal

A robust safety plan encompasses every stage of the chemical's lifecycle in the lab. Following these procedural steps ensures that safety is integrated directly into the workflow.

Safe Handling and Use Protocol

This protocol outlines the essential steps for routine laboratory operations involving this compound.

  • Preparation: Before handling, ensure a chemical fume hood is operational and the sash is at the appropriate working height. Confirm that an eye wash station and safety shower are accessible and unobstructed.[8]

  • PPE Donning: Put on all required PPE as specified in Table 2 before entering the designated work area.

  • Chemical Handling:

    • Conduct all manipulations of this compound inside a certified chemical fume hood to prevent inhalation of any potential vapors.[2]

    • Use compatible tools (e.g., glass, polyethylene) for transfers.

    • Keep containers tightly closed when not in use to minimize vapor release.[9]

  • Post-Handling:

    • Wipe down the work surface with an appropriate decontaminating solution.

    • Remove gloves using a technique that avoids skin contact with the exterior of the glove.

    • Wash hands thoroughly with soap and water after the procedure is complete.[8]

Emergency Spill Management Protocol

Accidents happen. A clear, rehearsed plan is the best defense against a small spill becoming a major incident.

  • Evacuate & Alert: Immediately alert personnel in the vicinity. If the spill is large or in a poorly ventilated area, evacuate the lab and notify the institutional safety officer.

  • Secure the Area: Restrict access to the spill area. Remove all sources of ignition.[2]

  • Assess and Select PPE: For small spills within a fume hood, the standard PPE is sufficient. For larger spills, upgrade to include a face shield and potentially a respirator.

  • Containment & Cleanup:

    • Cover the spill with an inert absorbent material (e.g., vermiculite, sand, or commercial sorbent pads). Do not use combustible materials like paper towels.

    • Working from the outside in, carefully collect the absorbed material using spark-proof tools and place it into a designated, labeled waste container.[2]

  • Decontamination: Clean the spill area with a suitable solvent, followed by soap and water.

  • Waste Disposal: Seal the container with the collected waste and label it clearly for hazardous waste pickup.

Disposal Plan: Responsible Waste Management

Proper disposal is a critical final step to protect both personnel and the environment.

  • Segregation: Do not mix this compound waste with other waste streams unless specifically permitted by your institution's hazardous waste program.

  • Containerization: Collect all waste, including contaminated consumables (gloves, absorbent pads, pipette tips), in a designated, leak-proof, and clearly labeled hazardous waste container.

  • Labeling: The waste container must be labeled with "Hazardous Waste" and the full chemical name: "this compound".

  • Storage: Store the sealed waste container in a designated satellite accumulation area away from incompatible materials.

  • Disposal: Arrange for pickup and disposal through your institution's Environmental Health & Safety (EH&S) department. Never dispose of this chemical down the drain or in regular trash.[2][10]

Visualization of PPE Selection Workflow

The following diagram illustrates the decision-making process for selecting the appropriate level of personal protective equipment when working with this compound.

PPE_Workflow cluster_start Initial Assessment cluster_process Risk Evaluation cluster_ppe PPE Level Determination start Planned Procedure with This compound q_vent Is work performed in a certified chemical fume hood? start->q_vent q_aerosol Is there a significant risk of aerosol or vapor generation? (e.g., heating, sonicating, vortexing) q_vent->q_aerosol Yes ppe_enhanced_resp Highest Level PPE - Enhanced PPE + Respirator (Consult EH&S) q_vent->ppe_enhanced_resp No q_quantity Are you handling large quantities (>100 mL) or is there a high splash risk? q_aerosol->q_quantity No q_aerosol->ppe_enhanced_resp Yes ppe_standard Standard PPE - Nitrile Gloves - Lab Coat - Chemical Splash Goggles q_quantity->ppe_standard No ppe_enhanced_face Enhanced PPE - Standard PPE + Face Shield q_quantity->ppe_enhanced_face Yes

Caption: PPE selection flowchart for this compound.

References

×

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
(4-Aminocyclohexyl)methanol
Reactant of Route 2
(4-Aminocyclohexyl)methanol

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.